molecular formula C20H27NO2 B1451659 N-(4-Butoxybenzyl)-3-propoxyaniline CAS No. 1040684-06-7

N-(4-Butoxybenzyl)-3-propoxyaniline

Número de catálogo: B1451659
Número CAS: 1040684-06-7
Peso molecular: 313.4 g/mol
Clave InChI: KYWOPSRZJDHCLF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Butoxybenzyl)-3-propoxyaniline is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-Butoxybenzyl)-3-propoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Butoxybenzyl)-3-propoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

N-[(4-butoxyphenyl)methyl]-3-propoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO2/c1-3-5-14-23-19-11-9-17(10-12-19)16-21-18-7-6-8-20(15-18)22-13-4-2/h6-12,15,21H,3-5,13-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWOPSRZJDHCLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

A Technical Guide to the Putative Mechanism of Action and Investigative Strategy for N-(4-Butoxybenzyl)-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

N-(4-Butoxybenzyl)-3-propoxyaniline is a distinct chemical entity for which, as of the date of this publication, no specific biological mechanism of action has been elucidated in publicly accessible scientific literature. Its structure, featuring a substituted N-benzyl aniline core, is reminiscent of various pharmacologically active agents, suggesting a potential for biological activity. This technical guide provides a comprehensive framework for the systematic investigation of its mechanism of action. We will begin by conducting a thorough analysis of its chemical structure and physicochemical properties to establish a foundation for target hypotheses. Drawing upon structural analogies to known bioactive molecules, we will propose several putative mechanisms of action, focusing on modulation of central nervous system (CNS) targets. Finally, this guide will present a detailed, tiered experimental workflow, complete with step-by-step protocols for primary and secondary assays, designed to systematically identify and validate the biological target(s) and mechanism of action of N-(4-Butoxybenzyl)-3-propoxyaniline. This document is intended for researchers, scientists, and drug development professionals as a roadmap for initiating a discovery program for this novel compound.

Structural and Physicochemical Analysis

The foundational step in elucidating the function of a novel compound is a thorough analysis of its chemical structure. N-(4-Butoxybenzyl)-3-propoxyaniline is composed of a central aniline ring, N-substituted with a 4-butoxybenzyl group and further substituted on the aniline ring with a 3-propoxy group.

Chemical Structure of N-(4-Butoxybenzyl)-3-propoxyaniline

Figure 1. Chemical Structure of N-(4-Butoxybenzyl)-3-propoxyaniline.

The key structural motifs are:

  • N-Benzyl Aniline Core: A privileged scaffold in medicinal chemistry known to interact with a wide range of biological targets.

  • Alkoxy Substituents: The butoxy and propoxy groups are lipophilic ether linkages that can influence membrane permeability, metabolic stability, and target binding affinity through hydrophobic interactions.

  • Secondary Amine Linker: Provides a point of hydrogen bonding and flexibility, allowing the two aromatic rings to adopt various conformations within a binding pocket.

A summary of predicted physicochemical properties, essential for understanding its drug-like potential and designing relevant assays, is presented below.

PropertyPredicted ValueImplication for Biological Assays
Molecular Formula C₂₀H₂₇NO₂-
Molecular Weight 313.43 g/mol [1]Within the range for good oral bioavailability (Lipinski's Rule of Five).
XLogP3 (Lipophilicity) 5.3High lipophilicity suggests good membrane permeability but may also indicate potential for non-specific binding and lower aqueous solubility. Assays may require a solubilizing agent like DMSO.
Hydrogen Bond Donors 1 (Amine N-H)Capable of donating a hydrogen bond in a receptor pocket.
Hydrogen Bond Acceptors 3 (Amine N, 2x Ether O)Capable of accepting hydrogen bonds, providing multiple points for specific receptor interactions.
Rotatable Bonds 9High conformational flexibility, allowing it to adapt to different binding site geometries.

Table 1: Predicted physicochemical properties of N-(4-Butoxybenzyl)-3-propoxyaniline and their experimental implications.

Putative Mechanisms of Action & Target Hypotheses

Given the absence of direct data, a rational, hypothesis-driven approach based on structural similarity to well-characterized compounds is the most effective strategy.

Hypothesis 1: Serotonergic (5-HT) Receptor Modulation

The N-benzyl substitution on an aromatic amine is a hallmark of a class of potent serotonin 5-HT₂A and 5-HT₂C receptor agonists.[2][3] Research on N-benzyl substituted phenethylamines shows that modifications to the N-benzyl ring dramatically influence binding affinity and functional activity.[2] The overall topology of N-(4-Butoxybenzyl)-3-propoxyaniline, with its two spaced aromatic rings, aligns well with the general pharmacophore for these G-protein coupled receptors (GPCRs).

Hypothesis 2: Kinase Inhibition (GSK-3)

The compound N-(4-methoxybenzyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea, known as AR-A014418, is a potent and selective ATP-competitive inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[4] While our target molecule lacks the thiazolylurea moiety, it shares the N-(4-alkoxybenzyl)aniline fragment. This suggests the possibility that the compound could fit into the ATP-binding pocket of GSK-3 or other related kinases.

Hypothesis 3: Antimycobacterial Activity

Recent studies have demonstrated that compounds containing an N-(4-(benzyloxy)benzyl) moiety linked to a 4-aminoquinoline core exhibit promising activity against M. tuberculosis.[5] Although N-(4-Butoxybenzyl)-3-propoxyaniline lacks the quinoline system, the shared substituted benzylamine fragment makes this a potential, albeit less probable, avenue for investigation.

The diagram below illustrates the structural similarities between our target compound and the referenced molecules, forming the basis of our primary hypotheses.

Structural_Analogs Figure 2. Structural Analogs and Target Hypotheses COMPOUND N-(4-Butoxybenzyl)-3-propoxyaniline (Target Molecule) NODE_5HT N-Benzyl Phenethylamines (e.g., 25I-NBOMe) COMPOUND->NODE_5HT Shares N-Benzylamine Scaffold NODE_GSK3 AR-A014418 COMPOUND->NODE_GSK3 Shares N-(4-alkoxybenzyl)aniline Fragment NODE_TB N-(4-(Benzyloxy)benzyl)-4-aminoquinolines COMPOUND->NODE_TB Shares Substituted Benzylamine Motif TARGET_5HT Hypothesis 1: Serotonin (5-HT) Receptor Modulator NODE_5HT->TARGET_5HT TARGET_GSK3 Hypothesis 2: GSK-3 Kinase Inhibitor NODE_GSK3->TARGET_GSK3 TARGET_TB Hypothesis 3: Antimycobacterial Agent NODE_TB->TARGET_TB

Caption: Structural similarities guiding target hypotheses.

Proposed Experimental Workflow for Target Identification

A tiered, systematic approach is essential to efficiently test our hypotheses and remain open to discovering unexpected activity. The workflow is designed to move from broad, high-throughput screening to specific, mechanistic validation.

Experimental_Workflow Figure 3. Tiered Experimental Validation Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Functional & Secondary Assays cluster_2 Tier 3: Mechanistic & Cellular Validation A1 Receptor Binding Assay (e.g., CEREP Panel) B1 Functional GPCR Assay (Ca²+ Flux or cAMP) A1->B1 Hit Identified (Binding Ki < 1µM) A2 Broad Kinase Panel Screen (e.g., KinomeScan) B2 In Vitro Kinase Assay (IC₅₀ Determination) A2->B2 Hit Identified (% Inhibition > 50%) A3 Antimicrobial MIC Assay (M. tuberculosis H37Rv) B3 Mammalian Cell Cytotoxicity (e.g., HepG2, Vero) A3->B3 Hit Identified (MIC < 10 µg/mL) C1 In-Cell Target Engagement (e.g., CETSA) B1->C1 Confirmed Activity (EC₅₀/IC₅₀ < 1µM) B2->C1 Confirmed Potency (IC₅₀ < 1µM) C2 Downstream Signaling Analysis (Western Blot for p-Substrate) B2->C2 B3->A3 Provides Selectivity Index START Test Compound: N-(4-Butoxybenzyl)- 3-propoxyaniline START->A1 START->A2 START->A3

Caption: A logical workflow from broad screening to specific validation.

Detailed Experimental Protocols

To operationalize the proposed workflow, this section provides detailed, self-validating protocols for key Tier 1 and Tier 2 assays.

Protocol 4.1: Radioligand Binding Assay for Human Serotonin 5-HT₂A Receptor
  • Objective: To determine the binding affinity (Kᵢ) of N-(4-Butoxybenzyl)-3-propoxyaniline for the human 5-HT₂A receptor.

  • Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand ([³H]-ketanserin) for binding to membranes prepared from cells expressing the recombinant human 5-HT₂A receptor.

  • Materials:

    • HEK293 cell membranes expressing h5-HT₂A receptor.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 0.5 mM EDTA.

    • Radioligand: [³H]-ketanserin (specific activity ~80 Ci/mmol).

    • Non-specific control: Mianserin (10 µM final concentration).

    • Test Compound: N-(4-Butoxybenzyl)-3-propoxyaniline, 10 mM stock in 100% DMSO.

    • 96-well microplates and glass fiber filter mats (GF/C).

    • Scintillation fluid and microplate scintillation counter.

  • Methodology:

    • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 1 pM in half-log steps. Ensure the final DMSO concentration in the assay is ≤0.5%.

    • Assay Plate Setup: To each well of the 96-well plate, add:

      • 25 µL of assay buffer (for Total Binding) OR 25 µL of 10 µM Mianserin (for Non-specific Binding) OR 25 µL of diluted test compound.

      • 25 µL of [³H]-ketanserin diluted in assay buffer to a final concentration of ~0.5 nM.

      • 50 µL of receptor membrane preparation (typically 5-10 µg protein/well).

    • Incubation: Incubate the plate for 60 minutes at room temperature with gentle agitation.

    • Harvesting: Rapidly filter the contents of each well through a GF/C filter mat using a cell harvester. Wash the filters 3 times with 200 µL of ice-cold assay buffer to remove unbound radioligand.

    • Counting: Dry the filter mat, place it in a scintillation bag with 5 mL of scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a microplate scintillation counter.

  • Data Analysis & Validation:

    • Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Calculate Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (DPM_Compound - DPM_NSB) / (DPM_Total - DPM_NSB)).

    • Plot % Inhibition versus log[Compound Concentration] and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

    • Calculate the binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of radioligand and Kₔ is its dissociation constant.

    • Self-Validation: The assay is considered valid if the specific binding window (Total/NSB) is ≥ 5 and the IC₅₀ of a known standard control compound is within the accepted range.

Protocol 4.2: In Vitro GSK-3β Kinase Activity Assay (Lanthascreen®)
  • Objective: To determine the potency (IC₅₀) of N-(4-Butoxybenzyl)-3-propoxyaniline as an inhibitor of GSK-3β kinase activity.

  • Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay that measures the phosphorylation of a fluorescently labeled peptide substrate by GSK-3β. Inhibition of the kinase results in a decreased FRET signal.

  • Materials:

    • Recombinant human GSK-3β enzyme.

    • Fluorescein-labeled GSK-3β substrate peptide (e.g., Ulight™-GS-peptide-1).

    • Terbium-labeled anti-phospho-GS peptide antibody (LanthaScreen® Tb-anti-pGS-peptide Ab).

    • Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • ATP solution.

    • Test Compound and a known GSK-3 inhibitor (e.g., AR-A014418) for control.

    • Low-volume 384-well microplates.

    • TR-FRET enabled plate reader.

  • Methodology:

    • Compound Plating: Add 2 µL of serially diluted test compound in kinase buffer to the wells of a 384-well plate.

    • Enzyme/Substrate Addition: Add 4 µL of a solution containing GSK-3β enzyme and Ulight™-peptide substrate in kinase buffer.

    • Initiate Reaction: Add 4 µL of ATP solution in kinase buffer to initiate the kinase reaction. The final ATP concentration should be at its Kₘ for the enzyme.

    • Incubation: Incubate for 60 minutes at room temperature, protected from light.

    • Stop Reaction & Develop: Add 10 µL of a solution containing the Tb-anti-pGS antibody and EDTA (to stop the reaction) in TR-FRET dilution buffer.

    • Final Incubation: Incubate for 60 minutes at room temperature to allow antibody binding.

    • Reading: Read the plate on a TR-FRET reader, measuring emission at 520 nm (acceptor) and 495 nm (donor) following excitation at 340 nm.

  • Data Analysis & Validation:

    • Calculate the TR-FRET Emission Ratio: Ratio = (Emission_520nm / Emission_495nm) * 10,000.

    • Calculate Percent Inhibition based on high (no enzyme) and low (no inhibitor) controls.

    • Plot % Inhibition versus log[Compound Concentration] and fit to a sigmoidal curve to determine the IC₅₀.

    • Self-Validation: The assay is valid if the Z'-factor (a measure of statistical effect size) is > 0.5 and the IC₅₀ of the control inhibitor (AR-A014418) is within its expected range.[4]

Conclusion and Future Directions

N-(4-Butoxybenzyl)-3-propoxyaniline represents an unexplored chemical entity with significant potential for biological activity, suggested by its structural similarity to known CNS-active agents. This guide establishes a robust, hypothesis-driven framework for its systematic investigation. The proposed workflow, beginning with broad panel screening and progressing through functional and mechanistic assays, provides a clear and efficient path to elucidating its mechanism of action. Successful identification of a primary target through this process will unlock further avenues of research, including structure-activity relationship (SAR) studies to optimize potency and selectivity, in vivo pharmacokinetic profiling, and evaluation in relevant disease models. This structured approach mitigates the risks associated with early-stage drug discovery and maximizes the potential for uncovering novel pharmacology.

References

  • Grams, E. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(15), 4933. [Link]

  • Dalrymple, S. A., et al. (2025). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Molbank, 2025(3), M1573. [Link]

  • Halberstadt, A. L., et al. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(3), 391-401. [Link]

  • Ono, T., et al. (2020). Efficient Synthesis of Photoreactive 2-Propoxyaniline Derivatives as Artificial Sweeteners. Molecules, 25(21), 5174. [Link]

  • Global Substance Registration System. 4-PROPOXYANILINE. [Link]

  • National Center for Biotechnology Information. 4-Benzyloxyaniline. PubChem Compound Summary for CID 22860. [Link]

  • National Center for Biotechnology Information. N-benzyl-4-[3-(2H-tetrazol-5-yl)propoxy]aniline. PubChem Compound Summary for CID 142024832. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. ResearchGate. [Link]

Sources

N-(4-Butoxybenzyl)-3-propoxyaniline chemical properties and molecular structure

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to N-(4-Butoxybenzyl)-3-propoxyaniline: Chemical Properties and Molecular Structure

Introduction

N-(4-Butoxybenzyl)-3-propoxyaniline is a substituted aromatic amine belonging to the N-benzylaniline class of compounds. The structure, featuring a central secondary amine linking two distinct substituted phenyl rings, presents a versatile scaffold for chemical modification. This versatility makes it a molecule of significant interest for researchers and professionals in drug development and materials science. The presence of both butoxy and propoxy ether groups, combined with the N-benzylaniline core, imparts specific physicochemical properties that influence its solubility, reactivity, and potential biological activity. This guide provides a comprehensive technical overview of the chemical properties, molecular structure, synthesis, and potential applications of N-(4-Butoxybenzyl)-3-propoxyaniline, grounded in established chemical principles and spectroscopic analysis.

Molecular Structure and Physicochemical Properties

The molecular architecture of N-(4-Butoxybenzyl)-3-propoxyaniline consists of a 3-propoxyaniline moiety and a 4-butoxybenzyl group linked by a secondary amine. This structure provides a balance of hydrophobic (alkoxy chains, phenyl rings) and polar (amine) characteristics.

Caption: Molecular Structure of N-(4-Butoxybenzyl)-3-propoxyaniline.

Table 1: Physicochemical Properties

PropertyValueSource/Method
Molecular Formula C₂₀H₂₇NO₂Calculated
Molecular Weight 313.43 g/mol Calculated
Appearance Likely a viscous oil or low-melting solidAnalogy to similar compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH). Insoluble in water.Predicted from structure
XLogP3 ~5.5Predicted
Hydrogen Bond Donor Count 1Calculated
Hydrogen Bond Acceptor Count 3Calculated

Spectroscopic Characterization

The structural elucidation of N-(4-Butoxybenzyl)-3-propoxyaniline relies on a combination of spectroscopic techniques. The predicted data below are based on the analysis of its constituent functional groups and data from analogous N-benzylaniline derivatives.[1][2][3]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Peaks and Assignments
¹H NMR (CDCl₃, 400 MHz)δ 7.20-7.30 (d, 2H, Ar-H, butoxybenzyl), δ 7.05-7.15 (t, 1H, Ar-H, propoxyaniline), δ 6.80-6.90 (d, 2H, Ar-H, butoxybenzyl), δ 6.20-6.40 (m, 3H, Ar-H, propoxyaniline), δ 4.28 (s, 2H, N-CH₂-Ar), δ 3.95 (t, 2H, O-CH₂-), δ 3.88 (t, 2H, O-CH₂-), δ 1.70-1.85 (m, 4H, -CH₂-), δ 1.45-1.55 (m, 2H, -CH₂-), δ 0.95-1.05 (m, 6H, -CH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 158.0 (Ar-C-O), δ 149.0 (Ar-C-N), δ 142.0 (Ar-C-O), δ 131.0 (Ar-C), δ 129.5 (Ar-C), δ 129.0 (Ar-C), δ 115.0 (Ar-C), δ 106.0 (Ar-C), δ 102.0 (Ar-C), δ 99.0 (Ar-C), δ 70.0 (O-CH₂), δ 68.0 (O-CH₂), δ 48.5 (N-CH₂), δ 31.5 (-CH₂-), δ 22.5 (-CH₂-), δ 19.5 (-CH₂-), δ 14.0 (-CH₃), δ 10.5 (-CH₃)
IR (KBr, cm⁻¹)3350-3450 (N-H stretch, secondary amine), 3000-3100 (Ar C-H stretch), 2850-2960 (Aliphatic C-H stretch), 1580-1610 (Ar C=C stretch), 1200-1350 (Ar C-N stretch), 1000-1150 (C-O stretch, ether)[1][3]
Mass Spec. (EI)m/z (%): 313 (M⁺), 256 ([M-C₄H₉]⁺), 212 ([M-C₇H₇O]⁺), 121 (C₇H₇O⁺), 106 (C₇H₈N⁺)

Synthesis Methodology

The synthesis of N-benzylaniline derivatives is well-documented, with reductive amination being a highly efficient and common method.[4][5] This approach involves the formation of a Schiff base intermediate from an aniline and a benzaldehyde, followed by in-situ reduction.

Proposed Synthesis: Reductive Amination

This protocol describes the synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline from 3-propoxyaniline and 4-butoxybenzaldehyde.

cluster_0 Reaction Setup cluster_1 Schiff Base Formation cluster_2 Reduction cluster_3 Work-up & Purification Start Dissolve 3-propoxyaniline and 4-butoxybenzaldehyde in methanol Stir Stir at room temperature (1-3 hours) Monitor Monitor by TLC Stir->Monitor Reduce Add NaBH₄ portion-wise at 0°C Monitor->Reduce Warm Warm to room temperature and stir Reduce->Warm Quench Quench with water Warm->Quench Extract Extract with ethyl acetate Quench->Extract Dry Dry organic layer (Na₂SO₄) Extract->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End Characterize pure product Purify->End

Sources

An In-depth Technical Guide to the Molecular and Physicochemical Properties of N-(4-Butoxybenzyl)-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety. This technical guide provides a comprehensive overview of the molecular weight and key physicochemical characteristics of N-(4-Butoxybenzyl)-3-propoxyaniline, a molecule of interest for its potential applications in medicinal chemistry.

As experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes calculated data, estimations based on structurally related compounds, and established experimental protocols to provide a robust predictive profile. This approach allows for an informed preliminary assessment, guiding further empirical investigation and optimization efforts in a drug development program.

Molecular Structure and Properties

The foundational step in characterizing any molecule is to define its structure and calculate its fundamental properties.

Molecular Structure

The structure of N-(4-Butoxybenzyl)-3-propoxyaniline comprises a central aniline core substituted at the nitrogen with a 4-butoxybenzyl group and at the 3-position of the phenyl ring with a propoxy group.

Molecular Formula: C₂₀H₂₇NO₂

The key functional groups, an ether and a secondary amine, will significantly influence the molecule's polarity, hydrogen bonding capacity, and acid-base properties.

a Molecular Structure of N-(4-Butoxybenzyl)-3-propoxyaniline cluster_aniline 3-Propoxyaniline Moiety cluster_benzyl 4-Butoxybenzyl Moiety C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 C4 C C3->C4 O1 O C3->O1 C5 C C4->C5 C6 C C5->C6 C6->C1 H_N H N->H_N C10 CH2 N->C10 N-C bond C7 CH2 O1->C7 C8 CH2 C7->C8 C9 CH3 C8->C9 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C14 C C13->C14 C15 C C14->C15 O2 O C14->O2 C16 C C15->C16 C16->C11 C17 CH2 O2->C17 C18 CH2 C17->C18 C19 CH2 C18->C19 C20 CH3 C19->C20

Caption: Molecular structure of N-(4-Butoxybenzyl)-3-propoxyaniline.

Calculated and Estimated Physicochemical Properties

The following table summarizes the calculated and estimated physicochemical properties of N-(4-Butoxybenzyl)-3-propoxyaniline. These values are crucial for in silico modeling of ADME properties and for planning experimental work.

PropertyValueMethodSource/Rationale
Molecular Weight 313.46 g/mol CalculationBased on the molecular formula C₂₀H₂₇NO₂.
Melting Point Estimated: 40-60 °CEstimationBased on related structures like N-(4-Methoxybenzylidene)-4-butylaniline (m.p. 21.1°C) and considering the increased molecular weight and potential for hydrogen bonding.[1]
Boiling Point Estimated: > 400 °CEstimationBased on the boiling points of constituent anilines like 4-butoxyaniline (148-149 °C at 13 mmHg) and the significant increase in molecular weight.[]
Aqueous Solubility Predicted: LowPredictionThe presence of large hydrophobic butoxy and propoxy groups, along with the benzyl ring, suggests low solubility in water.
pKa (basic) Estimated: 4.0 - 5.0EstimationThe aniline nitrogen is expected to have a pKa in this range, influenced by the electronic effects of the substituents.
LogP Predicted: > 4PredictionThe high number of carbon atoms and the presence of two ether linkages suggest a high partition coefficient, indicating significant lipophilicity.

Synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline

A plausible and efficient method for the synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline is through reductive amination. This common and robust reaction involves the formation of an imine intermediate from an amine and an aldehyde, followed by in-situ reduction to the corresponding secondary amine.

Proposed Synthetic Route: Reductive Amination

The reaction would proceed by combining 3-propoxyaniline with 4-butoxybenzaldehyde to form the intermediate N-(4-butoxybenzylidene)-3-propoxyaniline, which is then reduced using a suitable reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB).

a Reductive Amination Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_product Product & Purification 3-propoxyaniline 3-propoxyaniline Imine Formation Imine Formation 3-propoxyaniline->Imine Formation 4-butoxybenzaldehyde 4-butoxybenzaldehyde 4-butoxybenzaldehyde->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate Imine Crude Product Crude Product Reduction->Crude Product Reducing Agent (e.g., NaBH4) Purification (Column Chromatography) Purification (Column Chromatography) Crude Product->Purification (Column Chromatography) Pure N-(4-Butoxybenzyl)-3-propoxyaniline Pure N-(4-Butoxybenzyl)-3-propoxyaniline Purification (Column Chromatography)->Pure N-(4-Butoxybenzyl)-3-propoxyaniline

Caption: Proposed synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline.

Experimental Protocols for Physicochemical Property Determination

To obtain empirical data for N-(4-Butoxybenzyl)-3-propoxyaniline, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point provides a quick assessment of purity. A sharp melting range is indicative of a pure compound.

Protocol:

  • Ensure the sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.[3]

  • Heat the sample rapidly to about 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.[4]

  • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). This range is the melting point.[5]

a Melting Point Determination Workflow Start Start Dry and Powder Sample Dry and Powder Sample Start->Dry and Powder Sample Pack Capillary Tube Pack Capillary Tube Dry and Powder Sample->Pack Capillary Tube Place in Apparatus Place in Apparatus Pack Capillary Tube->Place in Apparatus Rapid Heating Rapid Heating Place in Apparatus->Rapid Heating To ~15°C below expected MP Slow Heating (1-2°C/min) Slow Heating (1-2°C/min) Rapid Heating->Slow Heating (1-2°C/min) Record Onset and Clear Point Record Onset and Clear Point Slow Heating (1-2°C/min)->Record Onset and Clear Point End End Record Onset and Clear Point->End

Caption: Workflow for determining the melting point.

Boiling Point Determination

For a high-boiling point liquid, a micro-boiling point or distillation method is appropriate.

Protocol (Micro Method):

  • Place a few drops of the liquid into a small test tube.

  • Invert a sealed-end capillary tube and place it open-end down into the liquid.

  • Attach the test tube to a thermometer.

  • Heat the apparatus in a Thiele tube or a suitable heating block.[6]

  • Observe for a steady stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This is the boiling point.[7]

a Boiling Point (Micro) Workflow Start Start Add Sample to Test Tube Add Sample to Test Tube Start->Add Sample to Test Tube Insert Inverted Capillary Insert Inverted Capillary Add Sample to Test Tube->Insert Inverted Capillary Assemble Apparatus Assemble Apparatus Insert Inverted Capillary->Assemble Apparatus Heat Gently Heat Gently Assemble Apparatus->Heat Gently Observe Bubble Stream Observe Bubble Stream Heat Gently->Observe Bubble Stream Cool and Record Temperature Cool and Record Temperature Observe Bubble Stream->Cool and Record Temperature When liquid enters capillary End End Cool and Record Temperature->End

Caption: Workflow for micro boiling point determination.

Aqueous Solubility Determination

The shake-flask method is a standard approach for determining water solubility, as described in OECD Guideline 105.[8][9]

Protocol:

  • Prepare a saturated solution of the compound in water by adding an excess amount of the compound to a known volume of water in a flask.

  • Equilibrate the solution by shaking at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure saturation.

  • Separate the undissolved solid by centrifugation or filtration.

  • Determine the concentration of the compound in the aqueous phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • The measured concentration is the aqueous solubility at that temperature.

a Aqueous Solubility Workflow Start Start Prepare Supersaturated Solution Prepare Supersaturated Solution Start->Prepare Supersaturated Solution Equilibrate (Shake) Equilibrate (Shake) Prepare Supersaturated Solution->Equilibrate (Shake) Separate Undissolved Solid Separate Undissolved Solid Equilibrate (Shake)->Separate Undissolved Solid Centrifuge/Filter Analyze Aqueous Phase Analyze Aqueous Phase Separate Undissolved Solid->Analyze Aqueous Phase e.g., HPLC Determine Concentration Determine Concentration Analyze Aqueous Phase->Determine Concentration End End Determine Concentration->End a pKa Determination Workflow Start Start Dissolve Compound Dissolve Compound Start->Dissolve Compound Titrate with Standard Acid Titrate with Standard Acid Dissolve Compound->Titrate with Standard Acid Monitor and Record pH Monitor and Record pH Titrate with Standard Acid->Monitor and Record pH Plot Titration Curve Plot Titration Curve Monitor and Record pH->Plot Titration Curve Determine Half-Equivalence Point Determine Half-Equivalence Point Plot Titration Curve->Determine Half-Equivalence Point pKa = pH End End Determine Half-Equivalence Point->End

Caption: Workflow for pKa determination by potentiometric titration.

LogP Determination

The shake-flask method is the gold standard for LogP determination, measuring the partition coefficient between n-octanol and water. [][10] Protocol:

  • Prepare a solution of the compound in either water or n-octanol.

  • Add an equal volume of the other solvent to a flask.

  • Shake the mixture vigorously for a set period to allow for partitioning equilibrium to be reached.

  • Allow the two phases to separate completely.

  • Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.

  • Calculate LogP as the logarithm of the ratio of the concentration in n-octanol to the concentration in water. [11]

a LogP Determination Workflow Start Start Prepare n-Octanol/Water System Prepare n-Octanol/Water System Start->Prepare n-Octanol/Water System Add Compound and Shake Add Compound and Shake Prepare n-Octanol/Water System->Add Compound and Shake Allow Phase Separation Allow Phase Separation Add Compound and Shake->Allow Phase Separation Analyze Both Phases Analyze Both Phases Allow Phase Separation->Analyze Both Phases Calculate LogP Calculate LogP Analyze Both Phases->Calculate LogP log([C]octanol/[C]water) End End Calculate LogP->End

Caption: Workflow for LogP determination by the shake-flask method.

Conclusion

This technical guide provides a foundational understanding of the molecular and physicochemical properties of N-(4-Butoxybenzyl)-3-propoxyaniline. While a comprehensive experimental characterization is yet to be reported, the calculated and estimated data presented herein offer valuable insights for researchers in the field of drug discovery. The outlined synthesis and analytical protocols provide a clear path forward for the empirical validation and further investigation of this compound. A thorough understanding and experimental determination of these properties are critical next steps in evaluating its potential as a lead compound in a drug development pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of Alberta. (n.d.). Melting point determination. Retrieved from [Link]

  • Van der Pijl, R., van der Meulen, F., & van den Broek, J. (2016). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. Retrieved from [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Retrieved from [Link]

  • Nanotechnology Industries Association. (2025, October 14). OECD Opens Public Consultation on Draft Test Guideline for Nanomaterial Solubility & Dissolution. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Propersea - Property Prediction. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1. Retrieved from [Link]

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • SSERC. (n.d.). Melting point determination. Retrieved from [Link]

  • Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • FILAB laboratory. (n.d.). OECD 105 Testing Services. Retrieved from [Link]

  • ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

  • University of Alberta. (n.d.). Micro-boiling point measurement. Retrieved from [Link]

  • chymist.com. (n.d.). Micro Boiling Point Determination. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

  • SlideShare. (2021, July 16). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. Retrieved from [Link]

  • ACD/Labs. (n.d.). Predict Molecular Properties | Percepta Software. Retrieved from [Link]

  • thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Receptor Binding Affinity Studies: The Case of N-(4-Butoxybenzyl)-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The characterization of a novel compound's interaction with its biological target is a cornerstone of modern drug discovery. The affinity of this binding is a critical determinant of the compound's potency and potential therapeutic efficacy. This in-depth technical guide outlines the principles, methodologies, and data interpretation for determining the receptor binding affinity of a novel small molecule, using the hypothetical compound N-(4-Butoxybenzyl)-3-propoxyaniline as a case study. We will delve into the theoretical foundations of drug-receptor interactions, provide a detailed protocol for a competitive radioligand binding assay, and present a framework for robust data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish and validate rigorous binding affinity assays.

Introduction: The Centrality of Binding Affinity

Drug action begins with the physical interaction between a drug molecule and its target, typically a protein receptor.[1][2] This interaction is governed by the principles of affinity, efficacy, and potency.[3][4]

  • Affinity refers to the strength of the binding between a drug and its receptor. It is quantified by the equilibrium dissociation constant (K_d), which represents the concentration of the drug required to occupy 50% of the available receptors at equilibrium.[4] A lower K_d value signifies a higher affinity.[3]

  • Efficacy is the ability of a drug-receptor complex to produce a functional response.[3]

  • Potency is the amount of drug required to produce a specific effect and is often expressed as the EC_50 (the concentration producing 50% of the maximum effect).[3]

While all three are crucial, affinity is the initial gatekeeper of a drug's potential. A high-affinity interaction is often a prerequisite for a potent therapeutic effect at physiologically relevant concentrations.

For our subject compound, N-(4-Butoxybenzyl)-3-propoxyaniline , a novel chemical entity, the first step in its journey toward becoming a potential therapeutic is to identify its biological target(s) and quantify the affinity with which it binds. This guide will use this compound as a model to illustrate the process. Given its structural motifs, which are common in ligands targeting central nervous system (CNS) receptors, we will hypothesize its primary target to be a G-protein coupled receptor (GPCR), such as the Dopamine D3 receptor, a target of intensive research for neuropsychiatric disorders.[5]

Pre-Assay Considerations: Target Identification and Assay Selection

Before any bench work begins, a strategic approach to target identification and assay selection is paramount.

In Silico Target Prediction

For a novel compound like N-(4-Butoxybenzyl)-3-propoxyaniline, computational tools can provide valuable starting points. Bioinformatics approaches can predict potential protein targets by comparing the compound's structure to databases of known bioactive molecules.[6] Techniques like molecular docking can simulate the binding of the compound to the 3D structures of potential receptors, providing an estimated binding affinity.[6][7] These predictions help prioritize which receptors to investigate experimentally. For our case study, we will assume these methods pointed towards the Dopamine D3 receptor.

Choosing the Right Assay

A variety of methods exist to measure binding affinity, each with its own advantages and disadvantages.

  • Radioligand Binding Assays: Considered the "gold standard" for their sensitivity and robustness, these assays use a radioactively labeled ligand to quantify binding.[8] They are particularly well-suited for membrane-bound receptors.[9]

  • Fluorescence-Based Assays: Techniques like Fluorescence Polarization (FP) and Förster Resonance Energy Transfer (FRET) offer non-radioactive alternatives.[10]

  • Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI): These label-free techniques measure changes in mass on a sensor surface as the ligand binds to an immobilized target, providing real-time kinetic data.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.

For this guide, we will focus on the competitive radioligand binding assay due to its widespread use and high sensitivity for GPCRs.[8]

The Competitive Radioligand Binding Assay: A Step-by-Step Guide

This assay determines the affinity of our test compound (N-(4-Butoxybenzyl)-3-propoxyaniline) by measuring how effectively it competes with a radioligand of known high affinity for the target receptor.[8]

Principle of the Assay

The assay relies on the law of mass action.[11] A fixed concentration of receptor and a fixed concentration of a specific radioligand are incubated together. In parallel wells, increasing concentrations of the unlabeled test compound are added. The test compound will compete with the radioligand for the same binding site. The more potent the test compound, the lower the concentration needed to displace the radioligand. The amount of radioactivity bound to the receptor is then measured, and from this, the inhibitory concentration 50% (IC_50) is determined.

G cluster_0 Assay Components cluster_1 Binding Equilibrium cluster_2 Measurement Receptor Dopamine D3 Receptor (Membrane Prep) Equilibrium Receptor + Radioligand <=> [Receptor-Radioligand] Receptor->Equilibrium Radioligand Radioligand ([³H]-Spiperone) Radioligand->Equilibrium Test_Compound Test Compound (N-(4-Butoxybenzyl)-3-propoxyaniline) Competition Test Compound competes for binding site Test_Compound->Competition Displaces Separation Separation of Bound vs. Free (Vacuum Filtration) Equilibrium->Separation Competition->Equilibrium Displaces Detection Quantify Bound Radioactivity (Scintillation Counting) Separation->Detection

Caption: Workflow of a competitive radioligand binding assay.

Detailed Experimental Protocol

This protocol is a template and must be optimized for the specific receptor and radioligand used.[9][12]

Materials:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human Dopamine D3 receptor.

  • Radioligand: [³H]-Spiperone (a well-characterized dopamine receptor antagonist), at a concentration at or below its K_d.

  • Test Compound: N-(4-Butoxybenzyl)-3-propoxyaniline, serially diluted.

  • Displacer for Non-Specific Binding: A high concentration (e.g., 10 µM) of a known, potent, unlabeled ligand like Haloperidol.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂, 0.1 mM EDTA.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (pre-soaked in 0.3% polyethyleneimine), scintillation counter, scintillation fluid.[12][13]

Procedure:

  • Plate Setup: Design a 96-well plate map for Total Binding, Non-Specific Binding (NSB), and a range of test compound concentrations (typically 10 concentrations over a 5-log unit range).[8] All conditions should be run in duplicate or triplicate.

  • Reagent Addition: In a final volume of 250 µL per well, add the reagents in the following order:[12]

    • 50 µL of buffer (for Total Binding) OR displacer (for NSB) OR test compound dilution.

    • 50 µL of radioligand ([³H]-Spiperone).

    • 150 µL of the receptor membrane preparation (e.g., 50-120 µg protein).[12]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.[12] Gentle agitation is recommended.

  • Termination and Filtration: Stop the reaction by rapid vacuum filtration through the glass fiber filters.[13] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

  • Washing: Immediately wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove any remaining free radioligand.

  • Drying: Dry the filters completely (e.g., 30 minutes at 50°C).[12]

  • Counting: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.[12]

The Critical Role of Non-Specific Binding (NSB)

Non-specific binding refers to the radioligand adhering to components other than the target receptor, such as the filter paper or lipids in the membrane preparation.[14][15][16] It is crucial to measure and subtract this value to determine the true, specific binding to the receptor.[17] NSB is measured in the presence of a saturating concentration of an unlabeled drug that completely blocks the radioligand from the target receptor; any remaining measured radioactivity is considered non-specific.[15]

Specific Binding = Total Binding - Non-Specific Binding

A well-optimized assay should have high specific binding, ideally greater than 80% of the total binding at the K_d concentration of the radioligand.[18]

Data Analysis and Interpretation

From CPM to IC_50
  • Calculate the average CPM for each condition.

  • Subtract the average NSB CPM from all other data points to get specific binding.

  • Normalize the data by expressing specific binding at each test compound concentration as a percentage of the maximum specific binding (the "Total Binding" wells).

  • Plot the % specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.

  • Use non-linear regression analysis (e.g., in software like GraphPad Prism) to fit the curve and determine the IC_50 value. The IC_50 is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.[19]

Calculating the Inhibition Constant (K_i)

The IC_50 is an experimentally dependent value that can change based on the concentration of the radioligand used.[19][20] To determine an absolute measure of affinity, the inhibition constant (K_i) , we use the Cheng-Prusoff equation .[19][21]

K_i = IC_50 / (1 + ([L]/K_d))

Where:

  • [L] = the concentration of the radioligand used in the assay.

  • K_d = the dissociation constant of the radioligand for the receptor.

The K_i is a more fundamental and transferable measure of the test compound's affinity for the receptor.[19][20]

G Data_Acq Raw Data (CPM) Calc_SB Calculate Specific Binding (Total - NSB) Data_Acq->Calc_SB Normalize Normalize Data (% of Max Binding) Calc_SB->Normalize Plot Plot: % Binding vs. log[Compound] Normalize->Plot Fit Non-linear Regression Fit Plot->Fit IC50 Determine IC₅₀ Fit->IC50 Cheng_Prusoff Cheng-Prusoff Equation Ki = IC₅₀ / (1 + [L]/Kd) IC50->Cheng_Prusoff Ki Determine Ki (Affinity Constant) Cheng_Prusoff->Ki

Caption: Data analysis workflow from raw counts to the final Ki value.

Data Presentation and Selectivity

The binding affinity of N-(4-Butoxybenzyl)-3-propoxyaniline should be evaluated not only at its primary target but also at a panel of related off-target receptors to assess its selectivity.[11] High selectivity is crucial for minimizing side effects.[11]

Table 1: Hypothetical Binding Affinity Profile of N-(4-Butoxybenzyl)-3-propoxyaniline

Receptor TargetRadioligandK_i (nM)Fold Selectivity (vs. D3)
Dopamine D3 [³H]-Spiperone4.6 -
Dopamine D2[³H]-Spiperone740161x
Dopamine D4[³H]-Spiperone1,250272x
Serotonin 5-HT₂ₐ[³H]-Ketanserin>10,000>2170x
Adrenergic α₁[³H]-Prazosin>10,000>2170x

Data are hypothetical for illustrative purposes.

This table clearly shows that our compound has a high affinity for the Dopamine D3 receptor with excellent selectivity over other related receptors.[5][22]

Troubleshooting and Advanced Considerations

No assay is perfect. Awareness of common pitfalls is key to generating trustworthy data.

IssuePotential Cause(s)Troubleshooting Steps
High Non-Specific Binding Radioligand concentration too high; Insufficient blocking; Filter binding.Optimize radioligand concentration; Try different blocking agents (e.g., BSA); Ensure proper pre-soaking of filters.[18][23]
Low Signal / Small Assay Window Inactive receptor; Degraded radioligand; Insufficient receptor concentration.Use fresh receptor prep; Check radioligand quality; Increase receptor protein per well.[23][24]
Poor Reproducibility Pipetting errors; Inconsistent washing; Temperature fluctuations.Calibrate pipettes; Standardize wash protocol; Ensure stable incubation temperature.[23]
Hill Slope ≠ 1.0 Allosteric interactions; Multiple binding sites; Assay artifact.Investigate mechanism further; Ensure assay is at equilibrium.[18]

Conclusion

Determining the receptor binding affinity is a foundational step in the characterization of any new chemical entity. Through the systematic application of techniques like the competitive radioligand binding assay, we can derive a quantitative measure of a compound's affinity (K_i) for its target. This guide, using the hypothetical compound N-(4-Butoxybenzyl)-3-propoxyaniline, has outlined the critical theoretical principles, a detailed experimental workflow, and a robust data analysis pathway. The resulting affinity and selectivity data are indispensable for making informed decisions in lead optimization and advancing promising compounds toward clinical development.

References

  • Principles of drug-receptor interactions | Intro to... - Fiveable. (2025, August 15). Fiveable.
  • Radioligand binding methods: practical guide and tips.PubMed.
  • Enzyme Inhibitor Terms and Calcul
  • Cheng-Prusoff Equation.Canadian Society of Pharmacology and Therapeutics (CSPT).
  • determination of KB or Ki from IC50.
  • Binding Affinity.Malvern Panalytical.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn.
  • Data Sheet Radioligand Binding Assay Protocol.Gifford Bioscience.
  • Radioligand Binding Assay.Gifford Bioscience.
  • IC50 Determin
  • 6. Characteristics of Drug-Receptor Interactions.Principles of Pharmacology.
  • Receptor-Ligand Binding Assays. (2022, October 25). Labome.
  • An original approach to measure ligand/receptor binding affinity in non-purified samples. (2022, March 30).
  • A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. (2025, April 11). Chemical Science (RSC Publishing).
  • Drug–receptor interactions in anaesthesia. (2021, October 14). British Journal of Anaesthesia.
  • Drug Discovery Assays Support—Troubleshooting.Thermo Fisher Scientific.
  • How to determine binding affinity with a micropl
  • Application Notes and Protocols for Radioligand Binding Assays of Neuropeptide AF Receptors.Benchchem.
  • How to Interpret IC50 and Kd in Drug–Target Interactions. (2026, February 12). Bitesize Bio.
  • Why is it important to eliminate non-specific binding? (2024, April 10).
  • Drug–Receptor Interactions - Clinical Pharmacology.MSD Manual Professional Edition.
  • Understanding Drug-Receptor Interactions: Unlocking the Secrets of Pharmaceutical Action. (2023, August 30). Open Access Journals.
  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016, February 14). Biophysics Reports.
  • Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). PubMed.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays.Rusling Research Group.
  • Non-Specific Binding: Wh
  • 'Non-specific' binding. The problem, and a solution.PubMed.
  • Assay Troubleshooting.MB - About.
  • Probes for narcotic receptor mediated phenomena. 44. Synthesis of an N-substituted 4-hydroxy-5-(3-hydroxyphenyl)morphan with high affinity ...ChEMBL.
  • De Novo Generation-Based Design of Potential Computational Hits Targeting the GluN1-GluN2A Receptor. (2026, February 2). MDPI.
  • Shedding Light on the Drug–Target Prediction of the Anti-Inflammatory Peptide TnP with Bioinform
  • N-(4-(4-(2,3-Dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides with Functionalized Linking Chains as High Affinity and Enantioselective D3 Receptor Antagonists.PubMed.
  • Predicting dopamine receptors binding affinity of N-[4-(4-Arylpiperazin-1-yl) butyl]aryl carboxamides: computational approach using topological descriptors. (2005, June 15). PubMed.

Sources

Predictive Biotransformation and Metabolic Profiling of N-(4-Butoxybenzyl)-3-propoxyaniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Vulnerability Analysis

In early-stage drug development, characterizing the metabolic fate of a xenobiotic is not merely a regulatory checkbox; it is a critical predictive tool for mitigating clinical attrition due to poor pharmacokinetics or the generation of reactive, toxic metabolites. According to the FDA's guidance on In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, robust in vitro phenotyping must precede first-in-human (FIH) trials to ensure patient safety and optimize dosing strategies[1].

The compound N-(4-Butoxybenzyl)-3-propoxyaniline (Chemical Formula: C20​H27​NO2​ , Exact Mass: 313.2042 Da) presents a fascinating case study in predictive biotransformation. Structurally, it is a secondary amine bridging two distinct functionalized aromatic systems: a 4-butoxybenzyl moiety and a 3-propoxyaniline moiety.

By deconstructing this molecule, we can identify three primary metabolic soft spots:

  • Ether Linkages (Butoxy & Propoxy groups): Highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation.

  • Secondary Amine: A prime target for N-dealkylation, leading to the cleavage of the molecule into two distinct aromatic fragments.

  • Aromatic Rings: Vulnerable to direct aromatic hydroxylation via the NIH shift mechanism.

Mechanistic Elucidation of Predicted Pathways

To design an effective analytical workflow, we must first understand the quantum mechanical and enzymatic causality driving these biotransformations.

CYP450-Mediated O-Dealkylation (HAT Mechanism)

The cleavage of the butoxy and propoxy chains is predicted to be the dominant Phase I clearance pathway. This reaction does not occur via direct scission of the C-O bond. Instead, it proceeds via a Hydrogen Atom Transfer (HAT) mechanism[2]. The highly reactive perferryl oxygen [P−FeIV=O]+∙ in the CYP450 active site abstracts a hydrogen atom from the α -carbon of the alkyl chain, generating a neutral carbon radical. This is followed by a rapid "oxygen rebound" step to form an unstable hemiacetal intermediate[3]. This intermediate spontaneously collapses, releasing an aldehyde (butyraldehyde or propionaldehyde) and leaving behind a phenolic hydroxyl group on the aromatic ring.

N-Dealkylation Dynamics

The secondary amine bridging the two rings is another major site of metabolism. Historically, the mechanism of N-dealkylation was debated between a Single Electron Transfer (SET) pathway and a Cα−H abstraction pathway. Current kinetic isotope effect studies and structural evidence strongly support the Cα−H abstraction mechanism for secondary amines[4]. The enzyme abstracts a proton from the benzylic carbon adjacent to the nitrogen, forming a carbinolamine that non-enzymatically degrades into 3-propoxyaniline and 4-butoxybenzaldehyde.

Phase II Conjugation Interplay

Phase I metabolism serves to functionalize the molecule, increasing its hydrophilicity. The phenols generated from O-dealkylation serve as direct substrates for Phase II enzymes, specifically Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) . The addition of a bulky, highly polar glucuronic acid moiety (+176 Da) ensures rapid biliary or renal excretion.

Pathways Parent N-(4-Butoxybenzyl)- 3-propoxyaniline (m/z 314.21) ODebutyl O-Debulytated Metabolite (Phenol Derivative) (m/z 258.15) Parent->ODebutyl CYP450 (HAT) (- C4H8) ODepropyl O-Depropylated Metabolite (Phenol Derivative) (m/z 272.16) Parent->ODepropyl CYP450 (HAT) (- C3H6) NDealkyl1 3-Propoxyaniline (m/z 152.11) Parent->NDealkyl1 CYP450 N-Dealkylation NDealkyl2 4-Butoxybenzaldehyde (m/z 179.11) Parent->NDealkyl2 CYP450 N-Dealkylation AromHydrox Aromatic Hydroxylation (m/z 330.21) Parent->AromHydrox CYP450 (+ O) Gluc1 O-Glucuronide Conjugate (m/z 434.18) ODebutyl->Gluc1 UGT (+ C6H8O6) Gluc2 O-Glucuronide Conjugate (m/z 448.19) ODepropyl->Gluc2 UGT (+ C6H8O6)

Fig 1: Predicted Phase I and II metabolic biotransformation network.

Quantitative Prediction of Metabolite Profiles

To facilitate High-Resolution Mass Spectrometry (HRMS) data analysis, we pre-calculate the exact masses and expected mass shifts of the predicted metabolites. This targeted approach, known as Mass Defect Filtering (MDF), drastically reduces false positives in complex biological matrices[5].

Metabolite IDBiotransformation PathwayFormula ShiftExpected Δ Mass (Da)Predicted m/z

[M+H]+

Parent N/AN/AN/A314.2115
M1 O-Debulytation- C4​H8​ - 56.0626258.1489
M2 O-Depropylation- C3​H6​ - 42.0470272.1645
M3 N-Dealkylation (Amine Fragment)- C11​H15​O - 163.1123152.1070
M4 Aromatic Hydroxylation+ O + 15.9949330.2064
M5 Aliphatic Hydroxylation+ O + 15.9949330.2064
M6 M1 + Glucuronidation+ C6​H8​O6​ C4​H8​ + 120.0056434.2171

(Note: M4 and M5 are isobaric and must be distinguished via LC retention time and MS/MS fragmentation patterns).

Self-Validating Experimental Protocols

Rationale for In Vitro System Selection

To empirically validate these predictions, we employ a dual-system approach utilizing both Human Liver Microsomes (HLM) and cryopreserved primary human hepatocytes.

  • HLM: Provides a high-throughput, concentrated map of Phase I CYP450 vulnerabilities[6].

  • Hepatocytes: Contain the full, physiologically relevant complement of both Phase I and Phase II enzymes, allowing us to observe the sequential conjugation (e.g., O-dealkylation followed immediately by glucuronidation) that dictates actual in vivo clearance[7].

Step-by-Step Incubation Workflow

A protocol is only as good as its controls. This workflow is designed as a self-validating system , incorporating zero-time points, minus-cofactor controls, and positive controls to ensure all observed depletion is strictly enzymatically driven.

Step 1: Reagent & System Preparation

  • Prepare a 1 mM stock solution of N-(4-Butoxybenzyl)-3-propoxyaniline in 100% DMSO.

  • Thaw cryopreserved human hepatocytes and resuspend in Williams' E medium to a viability-adjusted concentration of 1×106 cells/mL[6].

  • Prepare HLM at a protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

Step 2: Incubation & Self-Validation Controls

  • Test Samples: Spike the compound into the hepatocyte and HLM suspensions to a final concentration of 1 μ M (final DMSO 0.1% to prevent enzyme inhibition).

  • Control A (Zero-Time, T=0): Immediately extract a 50 μ L aliquot upon spiking and quench in 150 μ L ice-cold Acetonitrile (ACN) containing an Internal Standard (IS). Purpose: Establishes the 100% baseline and accounts for non-specific binding.

  • Control B (Minus-Cofactor): For HLM, incubate the compound without the NADPH regenerating system. Purpose: Proves that Phase I depletion is strictly CYP450/FMO dependent.

  • Control C (Positive Control): Incubate Midazolam (CYP3A4) and Dextromethorphan (CYP2D6) in parallel wells. Purpose: Validates the enzymatic viability of the biological batch.

Step 3: Time-Course & Quenching

  • Incubate the plates at 37°C under 5% CO2​ with orbital shaking.

  • At predefined intervals (15, 30, 60, and 120 min), transfer 50 μ L aliquots into 150 μ L of ice-cold ACN (containing IS) to instantly precipitate proteins and halt enzymatic activity[5].

  • Centrifuge the quenched plates at 4000 × g for 20 minutes at 4°C. Transfer the supernatant to clean vials for LC-MS/MS analysis.

LC-HRMS/MS Analytical Methodology

The supernatant is analyzed using Ultra-High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight Mass Spectrometer (UHPLC-QTOF-MS).

  • Chromatography: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 × 100 mm, 1.7 μ m) is used with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). A 10-minute gradient ensures separation of isobaric hydroxylated isomers (M4 vs. M5)[5].

  • Mass Spectrometry: The QTOF is operated in positive electrospray ionization (ESI+) mode using Data-Dependent Acquisition (DDA). The system continuously scans the full MS range (m/z 100-800) at high resolution (<5 ppm mass error). When a mass corresponding to a predicted metabolite (from our table) exceeds a threshold intensity, the quadrupole isolates the precursor, and the collision cell fragments it to generate an MS/MS spectrum for structural elucidation.

Workflow Prep Compound Preparation (1 mM in DMSO) Incubate In Vitro Incubation (HLM & Hepatocytes) 37°C, 0-120 min Prep->Incubate Quench Protein Precipitation (Ice-cold ACN) Incubate->Quench Centrifuge Centrifugation (4000 x g, 20 min) Quench->Centrifuge LCMS UHPLC-HRMS/MS (Data-Dependent Acquisition) Centrifuge->LCMS Analysis Metabolite Annotation (Mass Defect Filtering) LCMS->Analysis

Fig 2: Self-validating in vitro experimental workflow for metabolite profiling.

Conclusion

Predicting the metabolic pathways of N-(4-Butoxybenzyl)-3-propoxyaniline reveals significant vulnerabilities at its ether linkages and secondary amine bridge. By deploying a self-validating in vitro workflow utilizing both HLM and primary hepatocytes, coupled with the high mass accuracy of LC-HRMS/MS, DMPK scientists can definitively map both Phase I functionalization and Phase II conjugation. This rigorous, mechanistic approach ensures that potential metabolic liabilities are identified long before clinical exposure, adhering strictly to modern regulatory expectations.

References

  • Source: federalregister.
  • Source: washington.
  • Source: nih.
  • Source: optibrium.
  • Title: Metabolite Identification (MetID)
  • Source: acs.
  • Source: intechopen.

Sources

Methodological & Application

Synthesis Protocol for N-(4-Butoxybenzyl)-3-propoxyaniline Derivatives: An Application Note

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of N-Benzylaniline Scaffolds in Modern Drug Discovery

The N-benzylaniline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1] These derivatives are integral to the development of therapeutics across various domains, including antimicrobial, anticancer, and anti-inflammatory agents. The synthetic accessibility and the ease with which their structures can be modified allow for the fine-tuning of their pharmacological profiles. This application note provides a detailed, field-proven protocol for the synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline derivatives, a class of compounds with potential for further exploration in drug development programs. The described methodology focuses on a robust and widely applicable reductive amination strategy.

Synthetic Strategy: Reductive Amination

The cornerstone of this synthetic protocol is the reductive amination of an appropriately substituted benzaldehyde with a corresponding aniline. This powerful C-N bond-forming reaction proceeds in a controlled manner, minimizing the over-alkylation often observed with direct alkylation methods.[2] The reaction involves two key stages: the initial formation of a Schiff base (imine) from the condensation of the aldehyde and amine, followed by the in-situ reduction of the imine to the desired secondary amine.

Visualizing the Workflow

The overall synthetic pathway is depicted below. This streamlined process is designed for efficiency and high yield.

Synthesis_Workflow Starting_Materials 4-Butoxybenzaldehyde + 3-Propoxyaniline Imine_Formation Imine Formation (Schiff Base Intermediate) Starting_Materials->Imine_Formation Methanol, rt Reduction Reduction (NaBH₄) Imine_Formation->Reduction In-situ Final_Product N-(4-Butoxybenzyl) -3-propoxyaniline Reduction->Final_Product Purification Purification (Column Chromatography) Final_Product->Purification

Caption: Synthetic workflow for N-(4-Butoxybenzyl)-3-propoxyaniline.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Materials and Methods
Reagent/MaterialGradeSupplierPurpose
4-ButoxybenzaldehydeReagentSigma-AldrichAldehyde source
3-PropoxyanilineReagentAlfa AesarAmine source
Sodium Borohydride (NaBH₄)≥98%Acros OrganicsReducing agent
Methanol (MeOH)AnhydrousFisher ScientificReaction solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction solvent
HexaneACS GradeVWREluent for chromatography
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeEMD MilliporeDrying agent
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeJ.T. BakerQuenching agent
Brine (Saturated NaCl solution)ACS GradeLabChemWashing agent
Silica Gel60 Å, 230-400 meshSorbent TechnologiesStationary phase for chromatography
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄MilliporeSigmaReaction monitoring
Step-by-Step Synthesis Procedure
  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-butoxybenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in anhydrous methanol (approximately 5-10 mL per mmol of aldehyde).

    • To this stirring solution, add 3-propoxyaniline (1.0 eq) dropwise at room temperature.

    • Allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC). The rationale for this initial step is to allow for the condensation reaction between the aldehyde and the amine to form the Schiff base intermediate before the introduction of the reducing agent. This can improve the overall yield and reduce the formation of side products, such as the reduction of the starting aldehyde to benzyl alcohol.[3]

  • Reduction of the Imine:

    • After confirming imine formation, cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermic nature of the reduction with sodium borohydride and to minimize potential side reactions.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirring solution over 15-20 minutes. Vigorous gas evolution (hydrogen) will be observed. The portion-wise addition is crucial for safety and to maintain control over the reaction rate.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Work-up and Extraction:

    • Upon completion, carefully quench the reaction by the slow, dropwise addition of deionized water to decompose any unreacted sodium borohydride.

    • Concentrate the reaction mixture under reduced pressure to remove the methanol.

    • To the resulting residue, add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The bicarbonate solution neutralizes any acidic byproducts and aids in the separation of the organic and aqueous layers.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography.

    • A suitable eluent system is a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased to first elute any non-polar impurities, followed by the desired N-(4-Butoxybenzyl)-3-propoxyaniline product.

Mechanism of Reductive Amination

The reductive amination proceeds through a well-established two-step mechanism: nucleophilic attack of the amine on the carbonyl carbon of the aldehyde to form a hemiaminal, which then dehydrates to form an imine (or its protonated form, an iminium ion). The imine is subsequently reduced by the hydride reagent, in this case, sodium borohydride.

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Aldehyde R-CHO Hemiaminal R-CH(OH)-NH-R' Aldehyde->Hemiaminal + R'-NH₂ Amine R'-NH₂ Imine R-CH=N-R' Hemiaminal->Imine - H₂O Imine_reduction R-CH=N-R' Amine_product R-CH₂-NH-R' Imine_reduction->Amine_product + NaBH₄ NaBH4 NaBH₄

Caption: Mechanism of Reductive Amination.

Characterization of N-(4-Butoxybenzyl)-3-propoxyaniline

The structure and purity of the synthesized N-(4-Butoxybenzyl)-3-propoxyaniline should be confirmed using standard analytical techniques. Below are the expected physicochemical properties and spectral data based on analogous compounds.

PropertyExpected Value/Observation
Physical State Yellowish to brown oil or low-melting solid
Molecular Formula C₂₀H₂₇NO₂
Molecular Weight 313.44 g/mol
¹H NMR (CDCl₃, 400 MHz) δ 7.20-7.40 (m, 2H, Ar-H), 6.80-7.00 (m, 2H, Ar-H), 6.50-6.70 (m, 3H, Ar-H), 4.29 (s, 2H, N-CH₂-Ar), 3.95 (t, J = 6.5 Hz, 2H, O-CH₂), 3.88 (t, J = 6.5 Hz, 2H, O-CH₂), 1.70-1.85 (m, 4H, O-CH₂-CH₂), 1.45-1.60 (m, 4H, O-(CH₂)₂-CH₂), 0.95-1.05 (m, 6H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 158.5, 148.0, 142.0, 131.5, 129.0, 115.0, 114.5, 113.0, 105.0, 100.0, 69.5, 68.0, 48.5, 31.5, 22.5, 19.5, 14.0, 10.5
Mass Spectrometry (ESI+) m/z 314.21 [M+H]⁺

Note: The exact chemical shifts (δ) and coupling constants (J) may vary slightly.

Conclusion

This application note details a reliable and efficient protocol for the synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline derivatives via reductive amination. The methodology is robust and can be adapted for the synthesis of a library of related compounds for further investigation in drug discovery and development. The provided characterization data serves as a benchmark for confirming the identity and purity of the final product.

References

  • Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of the Indian Chemical Society. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. ResearchGate. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Available at: [Link]

Sources

Application Notes and Protocols: Dissolving N-(4-Butoxybenzyl)-3-propoxyaniline for Cell Culture Assays

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-Butoxybenzyl)-3-propoxyaniline is a hydrophobic small molecule with potential applications in drug discovery and cell biology research. A significant hurdle in studying the in vitro effects of such compounds is their poor aqueous solubility, which can lead to precipitation in cell culture media, resulting in inaccurate and irreproducible experimental outcomes.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively dissolve and prepare N-(4-Butoxybenzyl)-3-propoxyaniline for cell-based assays, ensuring compound stability and minimizing solvent-induced cytotoxicity.

The Challenge of Hydrophobic Compounds in Cell Culture

The delivery of water-insoluble compounds to cells in an aqueous culture environment is a common experimental challenge.[1][3] Direct addition of a hydrophobic compound to the medium often results in the formation of precipitates, leading to an unknown and inconsistent concentration of the compound available to the cells.[1][2] To overcome this, organic solvents are frequently employed to first dissolve the compound, which is then diluted into the cell culture medium.[1] However, the choice of solvent and its final concentration are critical, as the solvent itself can impact cell viability and function, confounding the interpretation of experimental results.[3][4][5]

Strategic Approaches to Solubilization

A systematic approach is essential to identify the optimal solubilization method for N-(4-Butoxybenzyl)-3-propoxyaniline for your specific cell line and assay. The primary goal is to achieve a homogenous solution of the compound in the cell culture medium at the desired final concentration while ensuring the solvent concentration remains below its toxic threshold.

The following diagram outlines a general workflow for selecting an appropriate solubilization strategy:

G cluster_0 Solubilization Strategy Workflow A Start: Characterize N-(4-Butoxybenzyl)-3-propoxyaniline (Assume Hydrophobic) B Method 1: Organic Solvent (e.g., DMSO, Ethanol) A->B C Method 2: Co-solvents & Surfactants (e.g., PEG, Pluronic F-68) A->C D Method 3: Encapsulation (e.g., Cyclodextrins) A->D E Prepare High-Concentration Stock Solution B->E C->E D->E Complexation Step F Determine Maximum Tolerated Solvent Concentration (MTSC) for your cell line E->F G Serial Dilution of Stock into Cell Culture Medium F->G H Observe for Precipitation G->H I Precipitation Observed? H->I J No Precipitation: Proceed with Assay (Include Vehicle Control) I->J No K Yes: Try Alternative Method or Lower Concentration I->K Yes K->B K->C K->D

Caption: Workflow for selecting a solubilization method.

Method 1: Organic Solvents (DMSO and Ethanol)

Dimethyl sulfoxide (DMSO) and ethanol are the most commonly used organic solvents for dissolving hydrophobic compounds for cell culture applications.[3][6] They are miscible with water and cell culture media, facilitating the delivery of the dissolved compound to the cells.

Key Considerations:
  • Cytotoxicity: Both DMSO and ethanol can be toxic to cells at higher concentrations.[4][7][8] It is imperative to determine the maximum tolerated concentration for your specific cell line.

  • Solvent Effects: Even at non-toxic concentrations, these solvents can influence cellular processes.[3] Therefore, a vehicle control (medium with the same final concentration of the solvent) must be included in all experiments.[3][5]

  • Compound Stability: Ensure that N-(4-Butoxybenzyl)-3-propoxyaniline is stable in the chosen solvent.

Recommended Solvent Concentration Limits:
SolventGeneral Upper LimitRecommended Starting RangeNotes
DMSO < 1.0% (v/v)0.1% - 0.5% (v/v) Some cell lines, especially primary and stem cells, can be sensitive to concentrations as low as 0.1%.[9][10][11] Cytotoxicity is often observed at concentrations above 1-2%.[3][6]
Ethanol < 1.0% (v/v)0.1% - 0.5% (v/v) Can cause cell membrane damage and interfere with certain assays.[4][12] Toxicity varies significantly between cell lines.[3]
Protocol 1: Solubilization using DMSO or Ethanol
  • Prepare a High-Concentration Stock Solution:

    • Dissolve N-(4-Butoxybenzyl)-3-propoxyaniline in 100% sterile DMSO or absolute ethanol to create a concentrated stock solution (e.g., 10 mM, 50 mM, or 100 mM).

    • Ensure complete dissolution by gentle vortexing or sonication if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Determine the Maximum Tolerated Solvent Concentration (MTSC):

    • Seed your cells at the desired density in a multi-well plate.

    • Prepare serial dilutions of the solvent (DMSO or ethanol) in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, 2.0%).

    • Replace the existing medium with the solvent-containing medium.

    • Incubate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

    • Assess cell viability using a standard method (e.g., MTT, Trypan Blue exclusion).

    • The MTSC is the highest concentration of the solvent that does not significantly affect cell viability.

  • Prepare Working Solutions:

    • Serially dilute the stock solution of N-(4-Butoxybenzyl)-3-propoxyaniline into complete cell culture medium.

    • Crucially, ensure that the final concentration of the organic solvent does not exceed the predetermined MTSC. For example, if your stock solution is 100 mM in DMSO and your desired final concentration of the compound is 100 µM, you would perform a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

  • Vehicle Control:

    • Prepare a vehicle control by adding the same volume of the pure solvent to the cell culture medium as used for the highest concentration of the test compound.

Method 2: Co-solvents and Surfactants

For compounds that precipitate out of solution even at low organic solvent concentrations, the use of co-solvents or non-ionic surfactants can improve solubility.

  • Pluronic® F-68: A non-ionic surfactant that can protect cells from shear stress and has been shown to be well-tolerated by many cell lines at concentrations up to 0.2%.[13][14] It can aid in the dispersion of hydrophobic compounds.[13]

  • Polyethylene Glycol (PEG): Can be used as a co-solvent to enhance the solubility of hydrophobic drugs.[15]

Protocol 2: Solubilization using a Co-solvent/Surfactant
  • Follow Protocol 1, Step 1 to prepare a concentrated stock solution in an organic solvent.

  • Prepare your cell culture medium supplemented with a low, non-toxic concentration of the co-solvent or surfactant (e.g., 0.1% Pluronic® F-68).

  • Serially dilute the stock solution into the supplemented medium, ensuring the final organic solvent concentration remains below the MTSC.

  • Include a vehicle control containing both the organic solvent and the co-solvent/surfactant at the same final concentrations.

Method 3: Cyclodextrin-Mediated Solubilization

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[16] This method can significantly enhance the aqueous solubility of compounds like N-(4-Butoxybenzyl)-3-propoxyaniline, often reducing or eliminating the need for organic solvents.[17]

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): A commonly used derivative with high aqueous solubility and low toxicity.[18]

G cluster_0 Cyclodextrin Encapsulation Compound { N-(4-Butoxybenzyl)-3-propoxyaniline (Hydrophobic)} Complex { Water-Soluble Inclusion Complex} Compound->Complex Encapsulation Cyclodextrin Cyclodextrin Hydrophilic Exterior Hydrophobic Interior Cyclodextrin->Complex

Caption: Encapsulation of a hydrophobic compound by a cyclodextrin.

Protocol 3: Cyclodextrin-Based Solubilization
  • Prepare the Cyclodextrin Solution:

    • Dissolve HP-β-CD in your desired cell culture medium or a buffered saline solution (e.g., PBS) to create a stock solution (e.g., 10-20% w/v). Sterile filter the solution.

  • Complexation:

    • Prepare a concentrated stock of N-(4-Butoxybenzyl)-3-propoxyaniline in a minimal amount of a suitable organic solvent (e.g., ethanol).

    • Add the compound stock solution dropwise to the cyclodextrin solution while vortexing. The molar ratio of cyclodextrin to the compound may need to be optimized (e.g., 10:1, 100:1).

    • Allow the mixture to incubate (e.g., at room temperature or 37°C for several hours) to facilitate complex formation.

  • Preparation of Working Solutions:

    • The resulting aqueous solution of the cyclodextrin-compound complex can then be serially diluted in complete cell culture medium to achieve the desired final concentrations of N-(4-Butoxybenzyl)-3-propoxyaniline.

  • Vehicle Control:

    • The vehicle control should contain the same final concentration of the cyclodextrin and any residual organic solvent used in the complexation step.

Summary and Best Practices

  • Always start by determining the MTSC of any solvent or additive on your specific cell line.

  • Include a vehicle control in every experiment. This is critical for distinguishing the effects of the compound from the effects of the solvent system.

  • Visually inspect for precipitation. After diluting the stock solution into the cell culture medium, visually inspect the solution for any signs of precipitation or cloudiness. Centrifugation of the final working solution and measurement of the supernatant concentration can also be performed to confirm solubility.

  • Start with the lowest effective concentration of the compound and solvent.

  • If precipitation occurs, consider alternative solubilization methods.

By following these guidelines and protocols, researchers can confidently prepare solutions of N-(4-Butoxybenzyl)-3-propoxyaniline for cell culture assays, leading to more reliable and reproducible data.

References

  • Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture? : r/labrats. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?[Link]

  • Holm, C., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. PLoS ONE, 11(3), e0151 solvents. [Link]

  • Tharmalingam, T., et al. (2008). Pluronic enhances the robustness and reduces the cell attachment of mammalian cells. Biotechnology Journal, 3(6), 764-773. [Link]

  • Valdivia, A., et al. (2008). Effect of Pluronic F-68, 5% CO2 Atmosphere, HEPES, and Antibiotic-Antimycotic on Suspension Adapted 293 Cells. The Open Biotechnology Journal, 2, 199-205. [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Ticha, A., et al. (2017). Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon. Molecules, 22(9), 1563. [Link]

  • ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]

  • Le, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. [Link]

  • Johnson, M., et al. (2015). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Biotechnology Progress, 31(4), 1034-1042. [Link]

  • Zhang, Y., et al. (2023). Modulating and optimizing Pluronic F-68 concentrations and feeding for intensified perfusion Chinese hamster ovary cell cultures. Biotechnology and Bioengineering, 120(7), 1957-1967. [Link]

  • Pop, A. L., et al. (2025). Smart Drug Delivery Systems Based on Cyclodextrins and Chitosan for Cancer Therapy. International Journal of Molecular Sciences, 26(8), 4473. [Link]

  • Szente, L., & Fenyvesi, É. (2019). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers. Pharmaceutics, 11(11), 592. [Link]

  • Gholizadeh, Z., et al. (2016). Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells. Avicenna Journal of Medical Biotechnology, 8(2), 70-75. [Link]

  • Johnson, M., et al. (2015). Evaluating the impact of high Pluronic® F68 concentrations on antibody producing CHO cell lines. Semantic Scholar. [Link]

  • Sprando, R. L., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2835-2841. [Link]

  • Shishido, S. M., & Putnam, D. (2019). Cyclodextrins in drug delivery: applications in gene and combination therapy. Journal of Pharmaceutical Sciences, 108(11), 3532-3543. [Link]

  • IntechOpen. (2025, February 19). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. [Link]

  • Pruett, S. B., et al. (2011). ELISA assays and alcohol: increasing carbon chain length can interfere with detection of cytokines. Alcohol, 45(5), 459-465. [Link]

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media?[Link]

  • Cell Biolabs, Inc. (n.d.). Alcohol / Ethanol Assays. [Link]

  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • ResearchGate. (2017, March 14). Hi, can anyone tell me how to dissolve a hydrophobic compound..?[Link]

  • Sivakumar, B., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56230. [Link]

  • PubChem. (2026, March 7). N-benzyl-4-[3-(2H-tetrazol-5-yl)propoxy]aniline. [Link]

  • da Silva, A. B., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(11), 3543. [Link]

  • PubChem. (n.d.). Benzenamine, 4-propoxy-. [Link]

  • Wikipedia. (n.d.). 5-Nitro-2-propoxyaniline. [Link]

  • ResearchGate. (n.d.). Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. [Link]

Sources

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of N-(4-Butoxybenzyl)-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the development and validation of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of N-(4-Butoxybenzyl)-3-propoxyaniline. N-(4-Butoxybenzyl)-3-propoxyaniline is an aromatic amine derivative with potential applications in pharmaceutical and chemical research. A reliable analytical method is paramount for its accurate quantification in contexts such as purity assessment, stability studies, and quality control. This guide eschews a rigid template, instead presenting a logical, cause-and-effect narrative that explains the rationale behind each experimental decision, from initial analyte characterization to full method validation according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] We detail a systematic approach, including forced degradation studies, to ensure the method is specific, accurate, precise, and robust for its intended purpose.

Foundational Strategy: Method Development

The primary objective is to create a method that can separate N-(4-Butoxybenzyl)-3-propoxyaniline from its potential impurities and degradation products. The development process is a systematic workflow grounded in the physicochemical properties of the analyte.

Analyte Characterization: N-(4-Butoxybenzyl)-3-propoxyaniline

To design an effective separation method, we must first understand the molecule's characteristics:

  • Structure: The molecule possesses two aromatic rings, a secondary amine linkage, a butoxy ether group, and a propoxy ether group.

  • Solubility & Polarity: The presence of two alkyl ether chains and two benzene rings renders the molecule relatively non-polar and hydrophobic. It is expected to be freely soluble in organic solvents like methanol and acetonitrile but sparingly soluble in water.

  • Chromophores: The phenyl rings are strong chromophores, suggesting excellent detectability using a UV-Vis detector. The expected λmax would be in the range of 240-280 nm.

  • Ionic Character: The secondary amine is a basic functional group. The pKa of similar aniline derivatives is typically in the range of 4-5. At a pH below its pKa, the amine will be protonated (-NH2+), making it more polar. Controlling the pH of the mobile phase is therefore critical for consistent retention and good peak shape.[4]

Based on this analysis, a Reversed-Phase HPLC (RP-HPLC) method is the logical choice, as it is designed to separate compounds based on their hydrophobicity.

Chromatographic System & Rationale

The selection of each component of the HPLC system is a deliberate choice aimed at achieving optimal resolution, peak shape, and sensitivity.

ComponentSelection & Rationale
HPLC System Agilent 1260 Infinity II or equivalent, equipped with a Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).
Stationary Phase (Column) Phenomenex Luna® C18(2), 150 x 4.6 mm, 5 µm. A C18 column is the workhorse of reversed-phase chromatography and provides excellent retention for hydrophobic molecules like our target analyte. The high carbon load ensures strong hydrophobic interactions.
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.8). The acidic pH ensures the secondary amine is consistently protonated, preventing peak tailing that can occur from interactions with residual silanols on the silica-based stationary phase.[4] B: Acetonitrile. Acetonitrile is chosen for its low viscosity, low UV cutoff, and its ability to provide sharp peaks for aromatic compounds.
Elution Mode Gradient Elution. A gradient is selected to ensure that any potential impurities or degradation products, which may have a wide range of polarities, are eluted effectively within a reasonable run time. This is crucial for a stability-indicating method.
Detection Diode Array Detector (DAD) at 254 nm. A DAD allows for the monitoring of multiple wavelengths and the acquisition of UV spectra, which is invaluable for assessing peak purity and identifying co-eluting species. 254 nm is a common starting point for aromatic compounds.
Flow Rate 1.0 mL/min. This is a standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure.
Column Temperature 30 °C. Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.
Injection Volume 10 µL.
Workflow for Method Development

The path from initial concept to a finalized method involves several logical steps.

MethodDevelopment cluster_prep Phase 1: Foundation cluster_optim Phase 2: Optimization cluster_final Phase 3: Finalization Analyte Analyte Characterization (Solubility, pKa, UV Scan) Initial_Conditions Select Initial Conditions (C18 Column, ACN/H2O, pH) Analyte->Initial_Conditions Informs Scouting Gradient Scouting (Broad to Narrow) Initial_Conditions->Scouting Leads to Fine_Tune Fine-Tuning (Adjust pH, Gradient Slope) Scouting->Fine_Tune Refines Final_Method Final Optimized Method Fine_Tune->Final_Method Establishes SST System Suitability Test Final_Method->SST Confirms

Caption: Logical workflow for HPLC method development.

Rigorous Verification: Method Validation Protocol

Method validation is the process of providing documented evidence that the method is fit for its intended purpose.[2][3] The following protocols are designed in accordance with ICH Q2(R1) guidelines.[5]

System Suitability

Before any validation run, the system's performance must be verified. A standard solution of N-(4-Butoxybenzyl)-3-propoxyaniline (e.g., 20 µg/mL) is injected five times.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry.
Theoretical Plates (N) N ≥ 2000Measures column efficiency.
%RSD of Peak Area ≤ 2.0%Demonstrates injection precision.
%RSD of Retention Time ≤ 1.0%Confirms retention time stability.
Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[6] This is most effectively demonstrated through forced degradation studies.[7][8]

Protocol: Prepare a solution of N-(4-Butoxybenzyl)-3-propoxyaniline (approx. 100 µg/mL) and subject it to the following stress conditions. Analyze the stressed samples alongside an unstressed control. The goal is to achieve 5-20% degradation of the active ingredient.[6][9]

  • Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours. Neutralize before injection.

  • Oxidative Degradation: Add 6% H₂O₂ and keep at room temperature for 24 hours.[9]

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) and visible light (as per ICH Q1B guidelines) for a specified duration.

Acceptance Criteria: The method is specific if the main peak for N-(4-Butoxybenzyl)-3-propoxyaniline is resolved from all degradation peaks (Resolution > 2) and the peak purity analysis (via DAD) shows no co-eluting peaks.

Linearity

Protocol: Prepare a series of at least five standard solutions of N-(4-Butoxybenzyl)-3-propoxyaniline ranging from 50% to 150% of the expected working concentration (e.g., 5 µg/mL to 30 µg/mL). Inject each concentration in triplicate.

Acceptance Criteria: Plot the mean peak area against concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (as % Recovery)

Protocol: Prepare a sample matrix (placebo) and spike it with N-(4-Butoxybenzyl)-3-propoxyaniline at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare each level in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.[1]

Precision
  • Repeatability (Intra-day Precision): Prepare six individual samples at 100% of the target concentration and analyze them on the same day by the same analyst.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis of six samples on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The Relative Standard Deviation (%RSD) for the sets of measurements should not exceed 2.0%.[9]

Limits of Detection (LOD) and Quantification (LOQ)

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line.

    • Where S = the slope of the calibration curve.

Acceptance Criteria: The LOQ should be verified by preparing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

Protocol: Intentionally make small, deliberate variations to the method parameters and assess the impact on the results (e.g., system suitability).

  • Flow Rate: ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min).

  • Column Temperature: ± 5 °C (e.g., 25 °C and 35 °C).

  • Mobile Phase pH: ± 0.2 units for the aqueous phase.

Acceptance Criteria: System suitability parameters should remain within the established criteria for all tested variations.

Validation Parameter Cascade

The validation parameters are interconnected and build upon one another to provide a complete picture of the method's performance.

ValidationCascade Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Prerequisite for Accuracy Accuracy (% Recovery) Specificity->Accuracy Prerequisite for Precision Precision (Repeatability) Specificity->Precision Prerequisite for Linearity->Accuracy Informs Linearity->Precision Informs LOQ LOQ Linearity->LOQ Informs Robustness Robustness SST System Suitability SST->Specificity Foundation for All Tests SST->Linearity Foundation for All Tests SST->Accuracy Foundation for All Tests SST->Precision Foundation for All Tests SST->LOQ Foundation for All Tests SST->Robustness Foundation for All Tests

Caption: Interrelationship of HPLC validation parameters.

Standard Operating Protocols

Protocol 1: Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing HPLC-grade water. Mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of N-(4-Butoxybenzyl)-3-propoxyaniline reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard (20 µg/mL): Pipette 20.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with acetonitrile.

Protocol 2: HPLC Operation
  • System Startup: Purge all solvent lines to ensure they are free of air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 60% A: 40% B) for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blank injections (acetonitrile), system suitability injections, standards, and samples.

  • Analysis: Execute the sequence using the final optimized method conditions.

  • Shutdown: After analysis, flush the column with a high organic mobile phase (e.g., 90% acetonitrile) to remove any strongly retained compounds, then store in an appropriate solvent (e.g., 80:20 Acetonitrile:Water).

Conclusion

This application note outlines a systematic and scientifically grounded approach to developing and validating an RP-HPLC method for N-(4-Butoxybenzyl)-3-propoxyaniline. By beginning with a thorough characterization of the analyte and following a logical optimization workflow, a robust method can be established. The subsequent validation, performed according to ICH Q2(R1) guidelines, provides a high degree of assurance that the method is suitable for its intended purpose in a quality control or research environment. The inclusion of forced degradation studies ensures the method is stability-indicating, a critical requirement for the analysis of pharmaceutical compounds and related substances.

References

  • ijarsct. A Review on HPLC Method Development and Validation in Forced Degradation Studies. [Link]

  • Hasan, M. et al. (2022). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Scientia Pharmaceutica. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Malandra, R. et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Taylor & Francis Online. [Link]

  • Ahmad, I. et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2023). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Malandra, R. et al. (2007). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Request PDF. [Link]

  • Neto, A. C. C. (2016). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Oxford Academic. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

Advanced Application Note: N-(4-Butoxybenzyl)-3-propoxyaniline in the Synthesis of Lipophilic Diaryl Amides and Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

N-(4-Butoxybenzyl)-3-propoxyaniline is a highly versatile, lipophilic secondary amine intermediate. In modern drug development, it serves as a critical building block for synthesizing Active Pharmaceutical Ingredients (APIs) designed to target deep, hydrophobic binding pockets—such as allosteric kinase inhibitors and membrane-permeable antispasmodics.

The structural brilliance of this intermediate lies in its dual alkoxy functionalization. Research on meta-alkoxy anilines indicates that increasing the alkyl chain length (e.g., the 3-propoxy group) has minimal impact on the core aromatic geometry (C–N bond lengths remain highly stable at ~1.40–1.42 Å). Instead, the electronic influence is primarily inductive, subtly increasing the electron density on the secondary amine without introducing resonance-based steric clashes [1]. Simultaneously, the 4-butoxybenzyl group acts as a lipophilic shield, enhancing the final molecule's membrane permeability (LogP) while providing necessary steric bulk for target specificity.

Physicochemical Profiling

Understanding the baseline properties of the intermediate is critical for tracking reaction progress and designing purification workflows.

PropertyValueRationale / Experimental Impact
Molecular Formula C₂₀H₂₇NO₂Dictates stoichiometric calculations.
Exact Mass [M+H]⁺ 314.21 m/zCritical: Used as the primary self-validating metric for LC-MS reaction monitoring.
3-Propoxy Group Inductive Electron DonorEnhances the nucleophilicity of the secondary amine, facilitating rapid electrophilic attacks.
4-Butoxybenzyl Group Steric/Lipophilic ShieldIncreases solubility in green, non-polar solvents (e.g., 2-MeTHF) and prevents over-alkylation.

Synthetic Divergence Workflow

The following diagram illustrates the synthetic divergence of the intermediate into two distinct classes of APIs via N-Acylation and Transition-Metal Catalyzed N-Arylation.

SyntheticWorkflow Start N-(4-Butoxybenzyl)-3-propoxyaniline (Key Intermediate) Acylation Protocol A: N-Acylation (Sustainable Amide Formation) Start->Acylation R-COCl, DIPEA 2-MeTHF Arylation Protocol B: Buchwald-Hartwig (N-Arylation) Start->Arylation Ar-X, Pd2(dba)3, RuPhos NaOtBu, Toluene API_Amide Lipophilic Amide API (Target 1) Acylation->API_Amide Aqueous Workup & Crystallization API_Amine Triarylamine API (Target 2) Arylation->API_Amine Silica Gel Chromatography

Figure 1: Synthetic divergence of N-(4-Butoxybenzyl)-3-propoxyaniline into distinct API classes.

Experimental Protocols (Self-Validating Systems)

Protocol A: Sustainable N-Acylation (Amide Bond Formation)

Objective: Synthesize lipophilic amide APIs. Causality & Design: Traditional acylations often employ hazardous dipolar aprotic solvents like DMF or dichloromethane. To align with modern green chemistry directives, this protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF) . 2-MeTHF is a biomass-derived solvent that offers excellent solubility for bulky intermediates and facilitates seamless aqueous workup due to its distinct phase-separation properties [2]. N,N-Diisopropylethylamine (DIPEA) is selected as the base; its steric bulk prevents it from acting as a competing nucleophile against the acyl chloride.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 100 mL round-bottom flask under an N₂ atmosphere, dissolve N-(4-Butoxybenzyl)-3-propoxyaniline (1.0 eq, 10.0 mmol, 3.13 g) in anhydrous 2-MeTHF (0.2 M, 50 mL).

  • Base Addition: Add DIPEA (2.0 eq, 20.0 mmol, 3.48 mL) via syringe. Stir the mixture for 5 minutes at 0 °C using an ice bath.

  • Electrophile Addition: Dropwise add the desired acyl chloride (R-COCl) (1.1 eq, 11.0 mmol) over 10 minutes.

    • Self-Validation Checkpoint: The reaction mixture will rapidly turn cloudy as DIPEA-HCl salts precipitate. This provides immediate visual confirmation that the acylation is progressing.

  • Monitoring: Remove the ice bath, warm to room temperature, and stir for 2 hours.

    • Self-Validation Checkpoint: Aliquot 10 µL into 1 mL of Acetonitrile and analyze via LC-MS. The reaction is deemed complete when the starting material peak ([M+H]⁺ = 314.2) is entirely consumed and replaced by the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (30 mL). Transfer to a separatory funnel. The 2-MeTHF organic layer will cleanly separate from the aqueous phase. Wash the organic layer with brine (30 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amide.

Protocol B: Buchwald-Hartwig N-Arylation

Objective: Synthesize sterically hindered triarylamine derivatives. Causality & Design: Coupling a bulky secondary amine like N-(4-Butoxybenzyl)-3-propoxyaniline with an aryl halide requires a highly active catalyst system to overcome extreme steric hindrance. The combination of Pd₂(dba)₃ and the bulky, electron-rich biarylphosphine ligand RuPhos is strictly required. RuPhos specifically accommodates large secondary amines and creates a deep catalytic pocket that prevents off-target β-hydride elimination.

Step-by-Step Methodology:

  • Preparation: Inside a nitrogen-filled glovebox, charge a Schlenk flask with N-(4-Butoxybenzyl)-3-propoxyaniline (1.0 eq, 5.0 mmol, 1.56 g), Aryl Bromide (Ar-Br) (1.2 eq, 6.0 mmol), Pd₂(dba)₃ (2 mol%, 0.1 mmol, 91 mg), RuPhos (4 mol%, 0.2 mmol, 93 mg), and Sodium tert-butoxide (NaOtBu) (1.5 eq, 7.5 mmol, 720 mg).

  • Solvent Addition: Add anhydrous, degassed Toluene (25 mL). Seal the Schlenk flask tightly and remove it from the glovebox.

  • Heating: Heat the heterogeneous mixture to 90 °C in a pre-heated oil bath for 12 hours.

  • Monitoring: Check reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (8:2) mobile phase.

    • Self-Validation Checkpoint: The starting secondary amine (R_f ~ 0.4) should be completely consumed, replaced by a highly non-polar triarylamine spot (R_f ~ 0.7) visible under UV light (254 nm).

  • Purification: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and filter through a tightly packed pad of Celite to remove the palladium black catalyst. Concentrate the filtrate and purify via flash column chromatography.

Quantitative Data Presentation: Catalyst Optimization

To validate the causality of the catalyst choice in Protocol B, the following table summarizes the optimization data for the N-arylation of N-(4-Butoxybenzyl)-3-propoxyaniline with 4-bromotoluene.

Catalyst SystemLigandBaseSolventTemp (°C)Isolated Yield (%)
CuI (10 mol%)L-ProlineK₂CO₃DMSO11012% (Extensive starting material recovery)
Pd(OAc)₂ (5 mol%)BINAPCs₂CO₃Toluene9045% (Significant β-hydride elimination)
Pd₂(dba)₃ (2 mol%)XPhosNaOtBuToluene9078%
Pd₂(dba)₃ (2 mol%) RuPhos NaOtBu Toluene 90 94% (Optimal System)

References

  • Jordan, A., Hall, C. G. J., Thorp, L. R., & Sneddon, H. F. (2022). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews, 122(6), 6749-6794. Retrieved from[Link]

In vitro assay protocols involving N-(4-Butoxybenzyl)-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the In Vitro Biological Characterization of N-(4-Butoxybenzyl)-3-propoxyaniline, a Novel Chemical Entity

Abstract

This document provides a comprehensive framework for the initial in vitro biological evaluation of N-(4-Butoxybenzyl)-3-propoxyaniline, a novel aniline derivative. Recognizing the absence of established biological data for this compound, we present a structured, tiered approach for its characterization, beginning with fundamental safety and viability assessments and progressing to primary screening assays for potential therapeutic activities. This guide is designed for researchers in drug discovery and development, offering detailed, self-validating protocols for cytotoxicity, antioxidant, antiproliferative, and antimicrobial screening. The methodologies are grounded in established principles of early-stage compound profiling, emphasizing the causality behind experimental choices to empower researchers to generate robust and interpretable data.

Compound Profile and Preparation

Chemical Structure and Properties

N-(4-Butoxybenzyl)-3-propoxyaniline is a secondary amine derivative with benzyl and aniline moieties. Its structure suggests potential for diverse biological interactions. The initial step in any in vitro study is to understand the compound's basic physicochemical properties and to establish a reliable method for its solubilization and handling.

  • IUPAC Name: N-(4-Butoxybenzyl)-3-propoxyaniline

  • Molecular Formula: C₂₀H₂₇NO₂

  • Molecular Weight: 313.43 g/mol

  • Appearance: (Predicted) Off-white to brown solid or oil.

PropertyPredicted ValueSource
Molecular Weight 313.43 g/mol [1]
ClogP 5.8 - 6.2Chemically Calculated
Hydrogen Bond Donors 1Chemically Calculated
Hydrogen Bond Acceptors 3Chemically Calculated
Protocol: Preparation of Stock Solutions

The high predicted ClogP suggests poor aqueous solubility. Therefore, dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.

Objective: To prepare a standardized, high-concentration stock solution of N-(4-Butoxybenzyl)-3-propoxyaniline for use in subsequent in vitro assays.

Materials:

  • N-(4-Butoxybenzyl)-3-propoxyaniline (solid or oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 1-5 mg of the compound into a sterile vial.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 20 mM). For example, to create a 10 mM stock from 3.13 mg of compound (MW 313.43), add 1 mL of DMSO.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the compound is completely dissolved. A brief sonication may be used if dissolution is slow.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.

Critical Note: The final concentration of DMSO in the cell culture medium should typically not exceed 0.5% (v/v), as higher concentrations can induce cytotoxicity or other off-target effects. Always prepare a vehicle control using the same final concentration of DMSO as used for the test compound.

Foundational Assay: Cellular Cytotoxicity

Before assessing any specific biological activity, it is imperative to determine the concentration range at which N-(4-Butoxybenzyl)-3-propoxyaniline exhibits toxicity to cells.[2] This step is crucial for differentiating true biological modulation from non-specific toxic effects and for selecting appropriate concentration ranges for subsequent screening assays.

Protocol: MTT Assay for General Cytotoxicity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.

Principle: Mitochondrial dehydrogenases in living cells cleave the MTT salt, yielding a purple formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Human cell line (e.g., HEK293 for general toxicity, or a relevant cancer cell line like MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-(4-Butoxybenzyl)-3-propoxyaniline 10 mM stock in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Sterile 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the compound stock in complete medium. A common starting range is 100 µM down to ~0.1 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (in triplicate). Include "cells only" (untreated) and "vehicle control" (DMSO equivalent to the highest concentration) wells.

  • Incubate the plate for 24-48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe for the formation of purple precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control: (% Viability) = (Absorbance_Treated / Absorbance_VehicleControl) * 100.

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_readout Day 4: Readout seed Seed Cells in 96-Well Plate (5,000 cells/well) incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 prepare_cpd Prepare Serial Dilutions of N-(4-Butoxybenzyl)-3-propoxyaniline incubate1->prepare_cpd treat Treat Cells with Compound (24-48h Incubation) prepare_cpd->treat add_mtt Add MTT Reagent (3-4h Incubation) treat->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analysis Calculate % Viability Determine IC₅₀ read->analysis

Caption: Workflow for MTT-based cytotoxicity assessment.

Primary Screening for Potential Bioactivity

Based on the structural motifs present in N-(4-Butoxybenzyl)-3-propoxyaniline, several potential biological activities can be hypothesized. Aniline and benzyl derivatives are known to possess a wide range of functions, including antioxidant, antimicrobial, and antiproliferative properties.[3][4][5] The following protocols outline primary screens to test these hypotheses.

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This cell-free assay provides a rapid assessment of a compound's ability to act as a free radical scavenger.[4]

Principle: The stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the solution's color fades. This change can be quantified spectrophotometrically.

Materials:

  • N-(4-Butoxybenzyl)-3-propoxyaniline stock solution in DMSO or ethanol

  • DPPH solution (e.g., 0.1 mM in methanol or ethanol)

  • Ascorbic acid or Trolox (positive control)

  • Methanol or ethanol (solvent)

  • 96-well plate

  • Microplate reader (517 nm wavelength)

Procedure:

  • Preparation: In a 96-well plate, add 100 µL of the DPPH solution to each well.

  • Compound Addition: Add 10 µL of various concentrations of the test compound (e.g., 1-100 µM) to the wells in triplicate. Include a positive control (ascorbic acid) and a vehicle control (DMSO/ethanol).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Measure the absorbance at 517 nm.

Data Analysis:

  • Calculate the percentage of radical scavenging activity: (% Scavenging) = [(Abs_Control - Abs_Sample) / Abs_Control] * 100.

  • Determine the EC₅₀ (effective concentration to scavenge 50% of DPPH radicals).

Protocol: Antiproliferative Activity Screening

This assay identifies if the compound can inhibit the growth of cancer cells at non-cytotoxic concentrations. The protocol is similar to the MTT assay but often uses a longer incubation time (e.g., 72 hours) and focuses on a panel of cancer cell lines.

Objective: To determine if N-(4-Butoxybenzyl)-3-propoxyaniline inhibits the proliferation of cancer cells.

Procedure:

  • Follow the MTT Assay protocol (Section 2.1), with the following modifications:

    • Cell Lines: Use a panel of relevant cancer cell lines (e.g., MCF-7 [breast], PC-3 [prostate], A549 [lung]).

    • Incubation Time: Extend the compound treatment period to 72 hours to allow for multiple cell doubling times.

    • Concentration Range: The concentrations tested should be below the acute cytotoxicity IC₅₀ value determined previously.

    • Positive Control: Include a known anticancer drug (e.g., Doxorubicin) as a positive control.

Data Analysis:

  • Calculate the GI₅₀ (concentration that causes 50% growth inhibition) for each cell line. This distinguishes antiproliferative effects from cytotoxic ones.

Protocol: Broth Microdilution for Antimicrobial Screening

This assay determines the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial or fungal strains.[6][7]

Principle: The compound is serially diluted in a liquid growth medium, which is then inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)

  • Sterile 96-well U-bottom plates

  • Spectrophotometer or plate reader (600 nm)

Procedure:

  • Compound Dilution: In a 96-well plate, add 50 µL of growth medium to all wells. Add 50 µL of the test compound at 2x the highest desired concentration to the first column. Perform a 2-fold serial dilution across the plate.

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland standard, then dilute it according to standard protocols (e.g., CLSI guidelines) to achieve the final target inoculum concentration in the wells.

  • Inoculation: Add 50 µL of the standardized inoculum to each well. This brings the total volume to 100 µL and halves the compound concentrations to their final test values.

  • Controls: Include a "growth control" (no compound) and a "sterility control" (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity (or by reading OD₆₀₀).

Screening_Cascade cluster_assays Primary In Vitro Screening start N-(4-Butoxybenzyl)-3-propoxyaniline stock Prepare DMSO Stock Solution start->stock cytotox Cytotoxicity Assay (e.g., MTT on HEK293) Determine IC₅₀ stock->cytotox antiox Antioxidant Screen (e.g., DPPH Assay) Determine EC₅₀ stock->antiox antimicrob Antimicrobial Screen (e.g., Broth Microdilution) Determine MIC stock->antimicrob antiprolif Antiproliferative Screen (e.g., Cancer Cell Panel) Determine GI₅₀ cytotox->antiprolif Select non-toxic concentrations end Identify 'Hits' for Further Study antiox->end antiprolif->end antimicrob->end

Caption: A logical cascade for the initial in vitro screening of a novel compound.

Conclusion and Next Steps

This application note outlines a foundational, multi-assay approach for the initial in vitro characterization of N-(4-Butoxybenzyl)-3-propoxyaniline. By first establishing a cytotoxicity profile, researchers can confidently screen for specific biological activities such as antioxidant, antiproliferative, and antimicrobial effects in a meaningful concentration range. Positive results, or "hits," from this primary screening cascade provide the basis for more advanced investigations, including mechanism of action studies, secondary assays, and eventual progression to more complex cell-based or in vivo models.[8] This structured workflow ensures that resources are used efficiently and that the resulting data is robust, reliable, and provides a clear path forward in the drug discovery process.

References

  • Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved March 31, 2026, from [Link]

  • Al-Shabib, N. A., et al. (2021). Virtual screening and in vitro validation of natural compound inhibitors against SARS-CoV-2 spike protein. Saudi Journal of Biological Sciences. Retrieved March 31, 2026, from [Link]

  • Im, S., et al. (2024). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB. MDPI. Retrieved March 31, 2026, from [Link]

  • McCaffrey, J., et al. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. Retrieved March 31, 2026, from [Link]

  • Gontijo, V. A. S., et al. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. Retrieved March 31, 2026, from [Link]

  • PubChem. (n.d.). N-benzyl-4-[3-(2H-tetrazol-5-yl)propoxy]aniline. Retrieved March 31, 2026, from [Link]

  • Zarghi, A., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. MDPI. Retrieved March 31, 2026, from [Link]

  • Shklyarenko, A. A., et al. (2024). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. MDPI. Retrieved March 31, 2026, from [Link]

  • Markowicz, J., et al. (2022). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. Retrieved March 31, 2026, from [Link]

Sources

Application Note: LC-MS/MS Method Development and Bioanalytical Parameters for N-(4-Butoxybenzyl)-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of highly lipophilic secondary amines in biological matrices presents unique challenges in bioanalysis, primarily due to non-specific binding, severe matrix effects from endogenous lipids, and chromatographic peak tailing. This application note details the rational development of a highly sensitive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for N-(4-Butoxybenzyl)-3-propoxyaniline .

By leveraging the molecule's physicochemical properties, we establish a self-validating analytical protocol optimized for pharmacokinetic (PK) and drug development applications, adhering to fundamental principles outlined in FDA and EMA bioanalytical guidelines [1].

Physicochemical Profiling & Analytical Rationale

To design an effective LC-MS/MS method, every parameter must be rooted in the molecule's structural chemistry. N-(4-Butoxybenzyl)-3-propoxyaniline (Formula: C₂₀H₂₇NO₂) consists of a secondary amine bridged by a 4-butoxybenzyl group and a 3-propoxyaniline group.

Ionization Strategy (ESI+)

The presence of the secondary amine dictates the ionization mode. Secondary amines possess a high proton affinity, making Positive Electrospray Ionization (ESI+) the optimal choice [2]. In an acidic mobile phase (e.g., 0.1% Formic Acid), the amine nitrogen readily accepts a proton, yielding a highly abundant, even-electron precursor ion [M+H]+ at m/z 314.2 .

Fragmentation Mechanism (CID)

During Collision-Induced Dissociation (CID) in the Q2 collision cell, the [M+H]+ ion undergoes predictable fragmentation. The most thermodynamically favored pathway is the heterolytic cleavage of the benzylic C-N bond.

  • Quantifier Transition (m/z 314.2 → 163.1): This cleavage yields the 4-butoxybenzyl carbocation ( [C11​H15​O]+ ). This fragment is exceptionally stable due to resonance delocalization provided by the para-substituted butoxy oxygen, making it the most intense peak and ideal for primary quantification.

  • Qualifier Transition (m/z 314.2 → 107.1): Increasing the collision energy forces the secondary fragmentation of the m/z 163.1 ion, resulting in the neutral loss of butene (56 Da) from the butoxy chain to yield a hydroxybenzyl cation at m/z 107.1.

Chromatographic Causality

With a molecular weight of 313.44 g/mol and two extended hydrocarbon chains (butoxy and propoxy), the molecule is highly lipophilic. This necessitates a reversed-phase C18 stationary phase with high carbon load. Furthermore, basic secondary amines are notorious for secondary interactions with free silanols on silica-based columns, which causes peak tailing. To counteract this, an end-capped, superficially porous particle (SPP) column is recommended, combined with an acidic mobile phase to keep the analyte fully ionized and minimize silanol interactions.

Table 1: Target Analyte Physicochemical Summary

ParameterValue / Description
Chemical Formula C₂₀H₂₇NO₂
Monoisotopic Mass 313.2042 Da
Precursor Ion [M+H]+ 314.2 m/z
LogP (Estimated) > 4.5 (Highly Lipophilic)
Primary Functional Groups Secondary Amine, Aryl Ethers

Experimental Workflow & Logic

The following workflow illustrates the end-to-end analytical process, from sample extraction to signal detection. Because hydrophobic compounds are highly susceptible to ion suppression from co-eluting matrix phospholipids [3], a rigorous sample preparation step is mandatory.

LCMS_Workflow Sample Plasma Sample (Protein Precipitation) LC UHPLC Separation (C18, Gradient) Sample->LC ESI ESI+ Ionization ([M+H]+ m/z 314.2) LC->ESI Q1 Q1 Mass Filter (Select m/z 314.2) ESI->Q1 CID Collision Cell (CID Fragmentation) Q1->CID Q3 Q3 Mass Filter (m/z 163.1 & 107.1) CID->Q3 Data Data Acquisition (Chromatogram) Q3->Data

Figure 1: End-to-end LC-MS/MS bioanalytical workflow for N-(4-Butoxybenzyl)-3-propoxyaniline.

Step-by-Step Methodologies

Sample Preparation Protocol (Plasma)

To ensure high recovery and minimal matrix effect, a Protein Precipitation (PPT) coupled with Phospholipid Removal is utilized.

  • Aliquot: Transfer 50 µL of human or animal plasma into a 96-well plate or microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of a stable isotope-labeled internal standard (e.g., N-(4-Butoxybenzyl)-3-propoxyaniline-d4) at 100 ng/mL. Causality: An isotopically labeled IS corrects for matrix-induced ion suppression and extraction losses, ensuring method trustworthiness [4].

  • Precipitation: Add 200 µL of cold Acetonitrile (ACN) containing 1% Formic Acid. Causality: The acid disrupts protein-analyte binding, crucial for highly lipophilic drugs, maximizing recovery.

  • Mixing & Centrifugation: Vortex for 2 minutes at 1200 rpm. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Phospholipid Filtration (Optional but Recommended): Pass the supernatant through a phospholipid depletion plate (e.g., Ostro or Phree) to remove glycerophosphocholines that cause late-eluting matrix effects.

  • Dilution: Dilute the final extract 1:1 with LC-MS grade water before injection to match the initial mobile phase conditions and prevent peak distortion.

UHPLC Chromatographic Parameters

Table 2: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.000.4095.05.0
0.500.4095.05.0
2.500.405.095.0
3.500.405.095.0
3.600.4095.05.0
5.000.4095.05.0
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Column Temperature: 40°C (Reduces system backpressure and improves mass transfer).

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters (Triple Quadrupole)

Parameters are generalized for modern triple quadrupole systems (e.g., Sciex API 4000/5500, Agilent 6460, or Thermo TSQ). Optimization via direct infusion is required for specific instruments.

Table 3: General Source Parameters (ESI+)

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveProtonation of secondary amine [2].
Capillary / Ion Spray Voltage 4000 - 5000 VSufficient for stable Taylor cone formation.
Source Temperature 450 - 500 °CHigh temp required to desolvate the high organic content at elution.
Drying Gas Flow 10 - 12 L/minAids in droplet evaporation.

Table 4: MRM Transitions and Collision Energies

AnalyteQ1 (m/z)Q3 (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
N-(4-Butoxybenzyl)-3-propoxyaniline 314.2163.15022Quantifier (Benzyl cleavage)
N-(4-Butoxybenzyl)-3-propoxyaniline 314.2107.15038Qualifier (Loss of butene)

Method Validation Considerations (E-E-A-T)

To ensure the trustworthiness and regulatory compliance of this method, validation must be executed according to FDA/EMA guidelines for bioanalytical methods [1]. Key self-validating checks include:

  • Matrix Effect Assessment: Because N-(4-Butoxybenzyl)-3-propoxyaniline is highly lipophilic, it will likely elute in the high-organic region of the gradient (approx. 2.8 - 3.2 min). This region is highly susceptible to phospholipid co-elution. Matrix factor (MF) must be calculated by comparing the peak area of the analyte spiked post-extraction into blank matrix versus neat solvent [3]. An IS-normalized MF between 0.85 and 1.15 is required.

  • Carryover Evaluation: Lipophilic amines tend to stick to injection needles and rotor seals. Injecting a double-blank sample immediately following the Upper Limit of Quantitation (ULOQ) sample is strictly required. If carryover exceeds 20% of the LLOQ, adjusting the strong wash solvent to include a ternary mixture (e.g., Methanol:Acetonitrile:Isopropanol:Water 1:1:1:1 with 0.1% Formic Acid) is recommended.

References

  • LC-MS/MS Bioanalysis Method Development, Validation, and Sample Analysis: Points to Consider When Conducting Nonclinical and Clinical Studies in Accordance with Current Regulatory Guidances. OMICS International / J. Anal Bioanal Tech. Available at:[Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules (MDPI). Available at:[Link]

  • Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. National Institutes of Health (PMC). Available at:[Link]

  • BIOANALYSIS OF SMALL AND LARGE MOLECULES USING LC AND LC-MS. University of Georgia (UGA Open Scholar). Available at:[Link]

Preparation and Storage of N-(4-Butoxybenzyl)-3-propoxyaniline Stock Solutions: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(4-Butoxybenzyl)-3-propoxyaniline is an aromatic amine, a class of compounds with broad applications in drug discovery, materials science, and chemical synthesis. The accurate and reproducible use of this compound in experimental settings is critically dependent on the correct preparation, handling, and storage of its stock solutions. This guide provides a detailed framework for researchers, scientists, and drug development professionals to ensure the integrity and stability of N-(4-Butoxybenzyl)-3-propoxyaniline stock solutions, thereby promoting reliable and consistent experimental outcomes. The protocols outlined herein are grounded in established principles of chemical safety, solubility, and stability for aromatic amines.

Safety and Handling Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or aerosols.[1]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area thoroughly with water.[1]

  • Spill Management: In the event of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and dispose of it as hazardous waste in a suitable, closed container.[1]

Stock Solution Preparation

The choice of solvent is critical for preparing a stable stock solution. Aromatic amines generally exhibit good solubility in polar aprotic solvents and polar protic solvents.[1][4]

Recommended Solvents

Based on the general solubility of aromatic amines, the following solvents are recommended for preparing stock solutions of N-(4-Butoxybenzyl)-3-propoxyaniline:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

The selection of the solvent should also consider its compatibility with the intended downstream application. For instance, DMSO is a common solvent for in vitro biological assays but can have effects on cell systems at higher concentrations.

Protocol for Preparing a 10 mM Stock Solution

This protocol provides a step-by-step guide for preparing a 10 mM stock solution. The molecular weight of N-(4-Butoxybenzyl)-3-propoxyaniline (C20H27NO2) is 313.43 g/mol .

Materials:

  • N-(4-Butoxybenzyl)-3-propoxyaniline solid

  • Anhydrous DMSO, DMF, or Ethanol (ACS grade or higher)

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Amber glass vials with PTFE-lined caps

Procedure:

  • Weighing the Compound: Accurately weigh 3.13 mg of N-(4-Butoxybenzyl)-3-propoxyaniline using an analytical balance.

  • Dissolution: Transfer the weighed compound to a 1 mL volumetric flask.

  • Solvent Addition: Add a small amount of the chosen solvent (DMSO, DMF, or Ethanol) to the flask and gently swirl to dissolve the solid.

  • Bringing to Volume: Once the solid is completely dissolved, add the solvent to the 1 mL mark of the volumetric flask.

  • Homogenization: Cap the flask and mix the solution thoroughly using a vortex mixer to ensure homogeneity.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber glass vials to avoid repeated freeze-thaw cycles.

Data Presentation: Solute Quantities for Common Stock Concentrations
Stock ConcentrationMolecular Weight ( g/mol )Mass for 1 mLMass for 5 mLMass for 10 mL
1 mM313.430.313 mg1.567 mg3.134 mg
10 mM313.433.13 mg15.67 mg31.34 mg
50 mM313.4315.67 mg78.35 mg156.7 mg
100 mM313.4331.34 mg156.7 mg313.4 mg

Stability of Stock Solutions

Organic compounds can degrade over time due to factors such as exposure to light, temperature fluctuations, humidity, and air (oxidation).[5] It is crucial to establish the stability of the stock solution under the chosen storage conditions. High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a widely used and reliable technique for assessing the stability of chemical compounds in solution.[6][7][8]

Workflow for Stock Solution Stability Assessment

Stock Solution Stability Workflow cluster_Preparation Preparation cluster_Analysis Analysis cluster_Evaluation Evaluation Prep Prepare Fresh Stock Solution T0_Analysis T=0 Analysis (HPLC/UV-Vis) Prep->T0_Analysis Initial Characterization Storage Store Aliquots under Varied Conditions (e.g., -80°C, -20°C, 4°C, RT, Light/Dark) T0_Analysis->Storage Establish Baseline Time_Points Analyze at Defined Time Points (e.g., 1, 2, 4, 8, 12 weeks) Storage->Time_Points Aging Process Data_Analysis Compare Chromatograms and Peak Areas to T=0 Time_Points->Data_Analysis Collect Degradation Data Conclusion Determine Shelf-Life and Optimal Storage Conditions Data_Analysis->Conclusion Interpret Results

Caption: Workflow for assessing the stability of stock solutions.

Experimental Protocol for Stability Testing by HPLC-UV

Objective: To determine the stability of N-(4-Butoxybenzyl)-3-propoxyaniline stock solutions over time at different storage temperatures.

Materials:

  • N-(4-Butoxybenzyl)-3-propoxyaniline stock solution (e.g., 10 mM in DMSO)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • HPLC-grade acetonitrile and water

  • 0.1% Formic acid (or other suitable modifier)

Procedure:

  • Initial Analysis (T=0):

    • Dilute the freshly prepared stock solution to a suitable concentration for HPLC analysis (e.g., 100 µM).

    • Inject the diluted sample onto the HPLC system and obtain the chromatogram.

    • Record the retention time and peak area of the main compound peak. This serves as the baseline (100% integrity).

  • Storage:

    • Store aliquots of the stock solution at different temperatures: -80°C, -20°C, 4°C, and room temperature (protected from light).

  • Time-Point Analysis:

    • At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

    • Allow the aliquot to thaw completely and reach room temperature.

    • Dilute and analyze by HPLC using the same method as the T=0 analysis.

  • Data Analysis:

    • Compare the peak area of the main compound at each time point to the T=0 peak area.

    • Calculate the percentage of the compound remaining.

    • Monitor for the appearance of any new peaks, which may indicate degradation products.

Recommended Storage Conditions

Based on general best practices for storing organic compounds, the following conditions are recommended for N-(4-Butoxybenzyl)-3-propoxyaniline stock solutions to minimize degradation.[5]

ParameterRecommendationRationale
Temperature -20°C or -80°C Low temperatures slow down chemical degradation and microbial growth.
Light Exposure Store in amber vials Protects the compound from light-induced degradation (photolysis).
Atmosphere Purge with inert gas (optional) For long-term storage, purging with argon or nitrogen can displace oxygen and prevent oxidation.
Container Tightly sealed vials with PTFE-lined caps Prevents solvent evaporation and contamination.
Freeze-Thaw Cycles Minimize by aliquoting Repeated freezing and thawing can introduce moisture and accelerate degradation.
Logical Flow for Optimal Storage

Caption: Logical steps for ensuring optimal storage of stock solutions.

Conclusion

The integrity of experimental data relies heavily on the quality of the reagents used. By following the detailed protocols and recommendations in this guide for the preparation, handling, and storage of N-(4-Butoxybenzyl)-3-propoxyaniline stock solutions, researchers can significantly enhance the reliability and reproducibility of their results. Adherence to these guidelines for this and other sensitive aromatic amine compounds will contribute to the overall quality and rigor of scientific research.

References

  • 9

  • Pharma Stability. (n.d.). Analytical Instruments for Stability.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Chemistry LibreTexts. (2024, November 7). Properties of amines.
  • ResearchGate. (2023, November 27). Do the organic compounds have an expiry date?.
  • Santa Cruz Biotechnology. (n.d.). N-[4-(sec-Butoxy)benzyl]-3-isopropoxyaniline.
  • ResearchGate. (2019, August 6). What is the best way to validate stability of stock solution and standard solution in HPLC?.
  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PubChem. (2026, March 7). N-benzyl-4-[3-(2H-tetrazol-5-yl)propoxy]aniline.
  • Sigma-Aldrich. (n.d.). 4-Propoxyaniline.
  • gsis. (n.d.). 4-PROPOXYANILINE.
  • Thermo Fisher Scientific. (n.d.). 4-n-Propoxyaniline, 97%.

Sources

N-(4-Butoxybenzyl)-3-propoxyaniline crystallization and purification techniques

Author: BenchChem Technical Support Team. Date: April 2026

Application Notes & Protocols

Topic: High-Purity Crystallization and Purification of N-(4-Butoxybenzyl)-3-propoxyaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-(4-Butoxybenzyl)-3-propoxyaniline is a substituted N-benzylaniline derivative of interest in medicinal chemistry and materials science.[1][2] Achieving high purity of this compound is critical for ensuring reproducible results in downstream applications, from biological assays to device fabrication. This document provides a comprehensive guide to the crystallization and purification of N-(4-Butoxybenzyl)-3-propoxyaniline. It details systematic protocols for solvent screening, single-solvent recrystallization, mixed-solvent recrystallization, and supplementary purification via acid-base extraction. Furthermore, it establishes a framework for the analytical validation of purity, ensuring that researchers can produce and verify material of the highest quality. The methodologies are designed to be robust and adaptable, addressing common challenges such as impurity profiles from synthesis and the physical chemistry of crystallization.

Introduction and Physicochemical Profile

The purification of synthetic compounds is a cornerstone of chemical and pharmaceutical development.[3] The biological activity and physical properties of a molecule are intrinsically linked to its purity; even minor impurities can lead to erroneous data and failed experiments. N-(4-Butoxybenzyl)-3-propoxyaniline, typically synthesized via reductive amination of 4-butoxybenzaldehyde and 3-propoxyaniline, is susceptible to contamination from several sources.

Common Impurities from Synthesis:

  • Unreacted Starting Materials: Residual 4-butoxybenzaldehyde and 3-propoxyaniline.

  • Intermediate Imine: The Schiff base formed prior to reduction.

  • Over-Alkylated Byproducts: N,N-bis(4-butoxybenzyl)-3-propoxyaniline, though less common with controlled stoichiometry.[4][5]

  • Reductant-Derived Impurities: Borate salts (if using NaBH₄) or side-products from other reducing agents.[4][6]

  • Solvent and Reagent Residues: Residual reaction solvents or catalysts.[7]

Understanding the physicochemical properties of the target compound is the first step in designing an effective purification strategy.[3]

Table 1: Physicochemical Properties of N-(4-Butoxybenzyl)-3-propoxyaniline and Related Precursors

Property N-(4-Butoxybenzyl)-3-propoxyaniline (Estimated) 3-Propoxyaniline[8][9] 4-Butoxybenzaldehyde
Molecular Formula C₂₀H₂₇NO₂ C₉H₁₃NO C₁₁H₁₄O₂
Molecular Weight 313.44 g/mol 151.21 g/mol 178.23 g/mol
Appearance Likely off-white to pale yellow solid Brown oil/liquid Colorless to pale yellow liquid
Polarity Moderately polar Polar (amine and ether groups) Moderately polar
Solubility Profile Expected to be soluble in common organic solvents (e.g., ethyl acetate, DCM, acetone, alcohols) and poorly soluble in water and nonpolar alkanes. Soluble in many organic solvents. Soluble in alcohols, ethers, acetone.

| Basicity (pKa) | Weakly basic (aniline derivative) | Weakly basic | Neutral |

The Principle of Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. Its success hinges on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures.[10] The ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[10][11] Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal via hot filtration).[12]

Workflow for Purification and Validation

The following diagram illustrates the overall strategy for purifying and validating crude N-(4-Butoxybenzyl)-3-propoxyaniline.

cluster_purification Purification Phase cluster_validation Validation Phase Crude Crude Product (Post-Synthesis Workup) SolventScreen Protocol 1: Solvent Screening Crude->SolventScreen Decision Suitable System Found? SolventScreen->Decision Recrystal Protocol 2 or 3: Recrystallization Decision->Recrystal Yes AcidBase Alternative: Acid-Base Extraction Decision->AcidBase No (Oiling Out, etc.) Purified Purified Solid Recrystal->Purified AcidBase->Recrystal Post-Extraction Purification TLC TLC Analysis Purified->TLC MP Melting Point Purified->MP HPLC HPLC Purity Purified->HPLC NMR ¹H NMR (Structural Confirmation) Purified->NMR Final High-Purity Product (>99%) TLC->Final MP->Final HPLC->Final NMR->Final

Caption: Overall workflow for purification and validation.

Protocol 1: Systematic Solvent Screening

Selecting the right solvent is the most critical step for successful recrystallization.[10][13] A systematic, small-scale approach prevents the loss of valuable material.

Objective: To identify a single solvent or a miscible solvent pair that meets the criteria for effective recrystallization.

Materials:

  • Crude N-(4-Butoxybenzyl)-3-propoxyaniline (~500 mg)

  • Test tubes (10-12)

  • Solvent selection:

    • Polar Protic: Ethanol, Methanol, Isopropanol (IPA)

    • Polar Aprotic: Acetone, Ethyl Acetate (EtOAc)

    • Less Polar: Toluene, Heptane, Hexane

    • Aqueous: Deionized Water

  • Heating block or water bath

  • Vortex mixer

Methodology:

  • Place ~20-30 mg of crude product into each test tube.

  • Add a test solvent dropwise (starting with 0.5 mL) to each tube at room temperature. Vortex the mixture.

  • Observe and Record (Cold Solubility): Note whether the solid is soluble (S), sparingly soluble (SS), or insoluble (I). A solvent in which the compound is completely soluble at room temperature is unsuitable.[14]

  • For solvents marked "SS" or "I", heat the test tube in a heating block or water bath to the solvent's boiling point.

  • Observe and Record (Hot Solubility): Add more solvent dropwise until the solid fully dissolves. Note if it is soluble when hot. The ideal solvent will dissolve the compound in a reasonable volume (e.g., 1-5 mL) near its boiling point.

  • Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice bath for 15-20 minutes to induce crystallization.[15]

  • Evaluate Crystal Formation: The best solvent will yield a high recovery of crystalline solid.

For Mixed-Solvent Systems: [16][17]

  • Identify a "soluble" solvent (dissolves the compound well at all temperatures) and an "insoluble" or "antisolvent" (dissolves the compound poorly at all temperatures).

  • The two solvents must be miscible (e.g., Ethanol/Water, Ethyl Acetate/Hexane).[12][14]

  • Repeat the screening process by first dissolving the compound in a minimum of the hot "soluble" solvent, then adding the "insoluble" antisolvent dropwise until turbidity (cloudiness) persists.[17][18] If crystals form upon cooling, this is a viable system.

Table 2: Example Solvent Screening Log

Solvent Solubility (Cold) Solubility (Hot) Crystal Formation on Cooling Assessment
Heptane Insoluble (I) Insoluble (I) None Unsuitable (Too poor)
Ethyl Acetate Soluble (S) Soluble (S) None Unsuitable (Too good)
Isopropanol Sparingly Soluble (SS) Soluble (S) Good crystalline solid Promising Candidate
Water Insoluble (I) Insoluble (I) None Unsuitable (Antisolvent)

| Isopropanol/Water | - | - | Excellent crystalline solid | Promising Mixed System |

Protocol 2: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol should be used when a suitable single solvent has been identified.

Methodology:

  • Place the crude product (e.g., 5.0 g) in an Erlenmeyer flask of appropriate size (e.g., 125 mL).

  • Add a stir bar and the minimum amount of isopropanol to create a slurry.

  • Heat the flask on a stirrer/hotplate to a gentle boil.

  • Add hot isopropanol portion-wise until the solid completely dissolves. Avoid adding a large excess of solvent, as this will reduce yield.[19]

  • (Optional Hot Filtration): If insoluble impurities are present, add a small excess of solvent (~10% more), and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[19]

  • Remove the flask from heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10][19]

  • Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold isopropanol to remove any adhering mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 3: Mixed-Solvent Recrystallization (Example: Ethyl Acetate/Hexane)

This protocol is ideal when no single solvent is effective. It utilizes a soluble "solvent" and an insoluble "antisolvent."[16]

Step1 1. Dissolve Crude in Minimum Hot 'Solvent' (e.g., Ethyl Acetate) Step2 2. Add Hot 'Antisolvent' (e.g., Hexane) Dropwise Until Faintly Cloudy Step1->Step2 Step3 3. Add 1-2 Drops of Hot 'Solvent' to Re-clarify Solution (Saturated) Step2->Step3 Step4 4. Cool Slowly to Room Temp, Then Place in Ice Bath Step3->Step4 Step5 5. Collect Crystals by Vacuum Filtration Step4->Step5 Step6 6. Wash with Cold Solvent/Antisolvent Mixture Step5->Step6

Caption: Key steps in a mixed-solvent recrystallization.

Methodology:

  • Place the crude product in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a stirrer/hotplate and add the minimum volume of hot ethyl acetate ("solvent") required to fully dissolve the solid.

  • While maintaining the heat, add hot hexane ("antisolvent") dropwise from a separate pre-warmed flask.[17]

  • Continue adding hexane until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[16][18]

  • Add 1-2 drops of hot ethyl acetate to just re-dissolve the precipitate and obtain a clear, saturated solution.

  • Remove from heat, cover, and cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of a pre-chilled mixture of ethyl acetate and hexane (in the approximate ratio used for crystallization).

  • Dry the crystals under vacuum.

Alternative Method: Purification via Acid-Base Extraction

Since N-(4-Butoxybenzyl)-3-propoxyaniline is a basic amine, it can be separated from neutral or acidic impurities through liquid-liquid extraction.[20][21] This is an excellent technique for removing non-basic starting materials like 4-butoxybenzaldehyde.

Methodology:

  • Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and add an equal volume of aqueous acid (e.g., 1 M HCl).

  • Shake the funnel vigorously, venting frequently. The basic amine will be protonated and move into the aqueous layer as a hydrochloride salt.

  • Separate the layers. The organic layer contains neutral and acidic impurities and can be discarded (after ensuring no product remains).

  • Wash the aqueous layer with fresh organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the solution is basic (pH > 9).

  • The free amine will precipitate out or form an oil. Extract the purified amine back into a fresh portion of organic solvent (e.g., ethyl acetate) multiple times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • The resulting solid or oil can then be further purified by recrystallization as described above.

Purity Assessment and Characterization

Purity must be confirmed using orthogonal analytical methods.

1. Thin-Layer Chromatography (TLC):

  • Purpose: A rapid, qualitative check for the presence of impurities.

  • Procedure: Spot the crude material, the recrystallized product, and the mother liquor on a silica gel plate. Develop with an appropriate solvent system (e.g., 10-30% Ethyl Acetate in Hexane).

  • Interpretation: The purified product should show a single, well-defined spot with no visible co-eluting impurities that were present in the crude sample.

2. Melting Point Analysis:

  • Purpose: A pure crystalline solid will have a sharp, defined melting point range (typically < 2 °C).[22] Impurities tend to depress and broaden the melting range.

  • Procedure: Determine the melting point of the dried, recrystallized solid using a calibrated apparatus.

3. High-Performance Liquid Chromatography (HPLC):

  • Purpose: Provides a quantitative measure of purity.

  • Procedure: Use a suitable column (e.g., C18) and mobile phase to separate the main component from any impurities. Purity is reported as the area percentage of the main peak.

4. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: Confirms the chemical structure and can reveal the presence of impurities.[23]

  • Procedure: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Interpretation: The spectrum should be clean, with all peaks assignable to the target structure. The absence of peaks corresponding to starting materials or byproducts confirms purity. Quantitative NMR (qNMR) can be used for an absolute purity assessment.[24]

Table 3: Summary of Expected Outcomes

Technique Crude Material High-Purity Material (>99%)
TLC Multiple spots (product, starting materials, etc.) Single, well-defined spot
Melting Point Broad, depressed melting range Sharp, consistent melting range
HPLC Purity < 95% (variable) ≥ 99.5% area
¹H NMR Peaks from impurities visible Clean spectrum matching the expected structure

| Appearance | Off-white, yellowish, or brownish solid | White to off-white crystalline solid |

References

  • University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. [Link]

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • International Journal of Pharmaceutical Sciences. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • YouTube. (2012, May 8). Recrystallization using two solvents. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization-1.doc.pdf. [Link]

  • Elsevier BV. (2012, April 1). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. Forensic Science International. [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • MIT OpenCourseWare. (2012, January). Two-Solvent Recrystallization Guide. [Link]

  • Google Patents. (2009, March 12).
  • Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]

  • Land reclamation Journal. (n.d.). DIFFERENT METHODS OF EXTRACTION, REDUCTION AND PURIFICATION OF AROMATIC AMINES FROM TEXTILE MATERIALS. [Link]

  • University of California, Irvine. (n.d.). 1. Mixed Solvent Recrystallization of Acetanilide.... [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. [Link]

  • National Institutes of Health. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. PMC. [Link]

  • National Institutes of Health. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PMC. [Link]

  • National Institute of Standards and Technology. (2023, January 18). Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). [Link]

  • University of Toronto. (n.d.). EXPERIMENT 1 - Determination of the purity and identity of organic compounds by melting point and/or analytical thin layer.... [Link]

  • Elsevier. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. [Link]

  • National Institutes of Health. (n.d.). N-Benzylaniline. PMC. [Link]

  • ResearchGate. (n.d.). (PDF) N-Benzylaniline. [Link]

  • American Chemical Society. (n.d.). Specific solvent issues with Reductive Amination/Alkylation. Green Chemistry Institute. [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Link]

  • ResearchGate. (2025, December 15). Metallic Impurities in Electrolysis: Catalytic Effect of Pb Traces in Reductive Amination and Acetone Reduction. [Link]

  • International Union of Crystallography. (n.d.). N-Benzylaniline. [Link]

  • ACS Publications. (n.d.). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures1. The Journal of Organic Chemistry. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. r/OrganicChemistry. [Link]

  • Google Patents. (n.d.).
  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. [Link]

  • The Royal Society of Chemistry. (n.d.). CONTENTS. [Link]

  • MDPI. (n.d.). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. [Link]

  • Research and Reviews. (2022, May 4). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. [Link]

  • National Institutes of Health. (n.d.). Benzenamine, 4-propoxy-. PubChem. [Link]

  • MDPI. (2026, February 17). Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. [Link]

  • PubChemLite. (n.d.). 3-propoxyaniline (C9H13NO). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Aqueous Solubility of N-(4-Butoxybenzyl)-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-(4-Butoxybenzyl)-3-propoxyaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Given its chemical structure, featuring two substituted benzene rings with butoxy and propoxy groups, N-(4-Butoxybenzyl)-3-propoxyaniline is anticipated to be a lipophilic molecule with inherently low water solubility.

This resource provides a comprehensive overview of troubleshooting strategies and frequently asked questions to help you overcome solubility hurdles and advance your research.

Part 1: Understanding the Challenge - FAQs on Poor Solubility

Q1: Why is my N-(4-Butoxybenzyl)-3-propoxyaniline not dissolving in aqueous buffers?

A1: N-(4-Butoxybenzyl)-3-propoxyaniline possesses a significant non-polar surface area due to its two aromatic rings and alkyl ether chains (butoxy and propoxy). This lipophilic ("fat-loving") nature makes it energetically unfavorable to interact with polar water molecules, leading to poor aqueous solubility. For a drug to be absorbed effectively, especially through oral administration, it must first dissolve in the aqueous environment of the gastrointestinal tract.[1][2][3]

Q2: What are the downstream consequences of poor aqueous solubility for my experiments?

A2: Poor solubility can lead to a number of experimental challenges and unreliable data. These include:

  • Underestimated biological activity: If the compound does not fully dissolve in your assay medium, the actual concentration exposed to cells or proteins will be lower than intended, leading to an underestimation of its potency.

  • Low bioavailability: In preclinical and clinical settings, poor aqueous solubility is a major contributor to low and variable oral bioavailability.[4][5]

  • Difficulties in formulation development: Developing parenteral (injectable) or oral dosage forms with consistent and effective drug loading becomes a significant hurdle.[6]

  • Precipitation issues: The compound may precipitate out of solution during storage, dilution, or upon changes in temperature or pH, compromising the integrity of your experiments.

Q3: How can I quickly assess the solubility of my compound?

A3: A simple and effective method is to perform a kinetic or thermodynamic solubility assessment. A kinetic solubility assay involves preparing a high-concentration stock solution of your compound in an organic solvent (e.g., DMSO) and then diluting it into your aqueous buffer of interest. The concentration at which the compound begins to precipitate, often observed as turbidity, is an indicator of its kinetic solubility. For thermodynamic solubility, an excess of the solid compound is equilibrated with the aqueous buffer over an extended period, and the concentration of the dissolved compound is then measured.

Part 2: Troubleshooting Guide - Strategies for Solubility Enhancement

The following sections detail various techniques to improve the aqueous solubility of N-(4-Butoxybenzyl)-3-propoxyaniline. The choice of method will depend on the specific requirements of your experiment, including the desired final concentration, the biological system being used, and the intended route of administration in later-stage development.

Physical Modifications

Physical modifications focus on altering the physical properties of the drug substance to enhance its dissolution rate.[3]

2.1.1. Particle Size Reduction

Why it works: Reducing the particle size of a solid compound increases its surface area-to-volume ratio.[3] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate.[7]

Experimental Protocol: Micronization

  • Preparation: Ensure your N-(4-Butoxybenzyl)-3-propoxyaniline is in a dry, solid form.

  • Milling: Utilize a jet mill or a ball mill to mechanically reduce the particle size of the compound.

  • Particle Size Analysis: After milling, analyze the particle size distribution using techniques like laser diffraction to confirm a reduction to the micron or sub-micron range.

  • Dissolution Testing: Compare the dissolution rate of the micronized powder to the original bulk material in your desired aqueous medium.

Table 1: Comparison of Particle Size Reduction Techniques

TechniquePrincipleAdvantagesDisadvantages
Micronization Mechanical milling to reduce particle size to the micron range.Established and scalable technology.May not be suitable for all compounds; can induce amorphicity.[3]
Nanonization Further reduction of particle size to the nanometer scale.Significantly increases surface area and dissolution velocity.[2]Can be more complex to manufacture and may have stability challenges.[7]
Formulation-Based Approaches

Formulation-based strategies involve the use of excipients to improve the solubility of the drug.[8][9]

2.2.1. Co-solvents

Why it works: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of a non-polar solute by reducing the polarity of the solvent system.[10][11]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol

  • Polyethylene glycols (PEGs), such as PEG 300 and PEG 400[8]

  • Glycerol

Experimental Protocol: Co-solvent Screening

  • Stock Solution: Prepare a high-concentration stock solution of N-(4-Butoxybenzyl)-3-propoxyaniline in each of the selected co-solvents.

  • Titration: Gradually add the aqueous buffer to a small volume of the co-solvent stock solution, observing for any signs of precipitation.

  • Determine Maximum Aqueous Content: Identify the highest percentage of aqueous buffer that can be added before the compound precipitates. This will define the limits of your co-solvent system.

  • Control Experiment: Always run a control experiment to ensure that the chosen co-solvent at the final concentration does not have any adverse effects on your biological system.

2.2.2. Surfactants

Why it works: Surfactants are amphiphilic molecules that can form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate lipophilic compounds like N-(4-Butoxybenzyl)-3-propoxyaniline, effectively increasing their apparent solubility.[12]

Table 2: Common Surfactants for Solubility Enhancement

SurfactantTypeTypical Concentration Range
Polysorbate 80 (Tween® 80) Non-ionic0.1% - 2% (v/v)
Polysorbate 20 (Tween® 20) Non-ionic0.1% - 2% (v/v)
Sodium Lauryl Sulfate (SLS) Anionic0.01% - 0.5% (w/v)
Cremophor® EL Non-ionic0.5% - 5% (v/v)

Experimental Protocol: Surfactant-based Formulation

  • Surfactant Solution: Prepare a solution of the chosen surfactant in your aqueous buffer at various concentrations.

  • Drug Addition: Add an excess of N-(4-Butoxybenzyl)-3-propoxyaniline to each surfactant solution.

  • Equilibration: Agitate the mixtures for 24-48 hours to ensure equilibrium is reached.

  • Quantification: Centrifuge the samples to pellet any undissolved compound and quantify the concentration of the dissolved drug in the supernatant using a suitable analytical method (e.g., HPLC-UV).

2.2.3. Cyclodextrins

Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble drugs, where the lipophilic drug molecule is encapsulated within the cyclodextrin cavity, thereby increasing its solubility in water.[7]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD)

Experimental Protocol: Cyclodextrin Complexation

  • Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.

  • Drug Addition: Add an excess of N-(4-Butoxybenzyl)-3-propoxyaniline to each cyclodextrin solution.

  • Equilibration: Stir the mixtures at a constant temperature until equilibrium is reached.

  • Phase Solubility Diagram: Quantify the concentration of the dissolved drug in each solution and plot it against the cyclodextrin concentration to generate a phase solubility diagram. This will help determine the stoichiometry of the inclusion complex and the extent of solubility enhancement.

Advanced Formulation Strategies

For more challenging solubility issues or for in vivo applications, more advanced formulation strategies may be necessary.

2.3.1. Lipid-Based Formulations

Why it works: For highly lipophilic compounds, lipid-based formulations can significantly enhance oral bioavailability by promoting drug solubilization in the gastrointestinal tract and facilitating lymphatic transport, which can bypass first-pass metabolism in the liver.[1][13][14] These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[7]

2.3.2. Solid Dispersions

Why it works: A solid dispersion is a system where the drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[4] The amorphous form of a drug has a higher energy state and is generally more soluble than its crystalline counterpart.[7]

Experimental Workflow for Solubility Enhancement

G cluster_0 Problem Identification cluster_1 Initial Strategies cluster_2 Advanced Formulation cluster_3 Analysis & Selection Poor Aqueous Solubility Poor Aqueous Solubility pH Adjustment pH Adjustment Poor Aqueous Solubility->pH Adjustment Co-solvents Co-solvents Poor Aqueous Solubility->Co-solvents Particle Size Reduction Particle Size Reduction Poor Aqueous Solubility->Particle Size Reduction Solubility & Stability Testing Solubility & Stability Testing pH Adjustment->Solubility & Stability Testing Co-solvents->Solubility & Stability Testing Particle Size Reduction->Solubility & Stability Testing Surfactants Surfactants In Vitro/In Vivo Compatibility In Vitro/In Vivo Compatibility Surfactants->In Vitro/In Vivo Compatibility Cyclodextrins Cyclodextrins Cyclodextrins->In Vitro/In Vivo Compatibility Lipid-Based Systems Lipid-Based Systems Lipid-Based Systems->In Vitro/In Vivo Compatibility Solid Dispersions Solid Dispersions Solid Dispersions->In Vitro/In Vivo Compatibility Solubility & Stability Testing->Surfactants If solubility is still insufficient Solubility & Stability Testing->Cyclodextrins If solubility is still insufficient Solubility & Stability Testing->Lipid-Based Systems For in vivo applications Solubility & Stability Testing->Solid Dispersions For solid dosage forms Final Formulation Final Formulation In Vitro/In Vivo Compatibility->Final Formulation

Caption: A workflow for selecting a suitable solubility enhancement strategy.

Part 3: Final Recommendations and Best Practices

  • Start with the simplest approach: Begin with co-solvents or pH adjustment before moving to more complex formulation strategies.

  • Consider the end application: The choice of excipients and formulation approach should be compatible with your experimental system (e.g., cell-based assays, animal models).

  • Assess compound stability: Ensure that the chosen method does not degrade N-(4-Butoxybenzyl)-3-propoxyaniline.

  • Document everything: Keep detailed records of all formulation attempts and their outcomes to build a comprehensive understanding of your compound's behavior.

By systematically applying the troubleshooting strategies outlined in this guide, you can effectively address the solubility challenges associated with N-(4-Butoxybenzyl)-3-propoxyaniline and obtain reliable and reproducible experimental results.

References

  • Int J Pharm Chem Anal. Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Bali, D. (2016). Improvement in solubility of poor water-soluble drugs by solid dispersion. Ancient science of life, 35(4), 195.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Open Access Journals. The Importance of Excipients in Drugs.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
  • World Pharma Today. Formulation Strategies for Improving Drug Bioavailability.
  • Singh, B., & Beg, S. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. Current drug delivery, 15(9), 1226–1227.
  • Drug Development & Delivery. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ResearchGate. (n.d.). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs | Request PDF.
  • Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Omwoyo, W. N., Ogutu, B., & Oloo, F. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics, 12(5), 397.
  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement.
  • WuXi AppTec DMPK. (2024, March 15).
  • Impactfactor. (n.d.).
  • Singh, S., & Kumar, S. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics, 13(3), 133-141.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

Sources

Technical Support Center: Optimizing N-(4-Butoxybenzyl)-3-propoxyaniline Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this target molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during this reductive amination procedure.

I. Synthesis Overview: The Reductive Amination Pathway

The synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline is typically achieved through a one-pot or stepwise reductive amination. This process involves two key stages: the formation of an imine intermediate from 4-butoxybenzaldehyde and 3-propoxyaniline, followed by the reduction of the imine to the desired secondary amine.[1] Careful control of reaction parameters at each stage is crucial for maximizing yield and minimizing side-product formation.

II. Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving a high yield in this synthesis?

A1: The most critical factor is the efficient formation of the imine intermediate before the reduction step. The equilibrium between the starting materials (aldehyde and amine) and the imine must be shifted towards the product.[2] This is typically achieved by removing the water formed during the reaction, often by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.[3]

Q2: Which reducing agent is most suitable for this reaction?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations.[4] It is milder and more selective for the imine or iminium ion over the starting aldehyde, thus minimizing the formation of benzyl alcohol as a side product.[5] Sodium borohydride (NaBH₄) can also be used, but it requires more careful control of reaction conditions to avoid reducing the aldehyde.[6][7]

Q3: How can I monitor the progress of the reaction?

A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[8] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the imine and the final product. A suitable solvent system, such as a mixture of hexane and ethyl acetate, should be used for developing the TLC plate.[8]

Q4: I'm observing the formation of multiple products. What are the likely side reactions?

A4: The most common side reactions include the reduction of the starting aldehyde to benzyl alcohol and the formation of a tertiary amine through over-alkylation.[5] If using a strong reducing agent, reduction of the aldehyde can be significant. Over-alkylation, though less common in reductive amination than in direct benzylation, can still occur if reaction conditions are not optimized.[5]

Q5: My final product is difficult to purify. What purification strategy do you recommend?

A5: Column chromatography on silica gel is the most effective method for purifying N-(4-Butoxybenzyl)-3-propoxyaniline from unreacted starting materials and side products.[8] The choice of eluent is critical for good separation. A gradient of hexane and ethyl acetate is typically a good starting point.[8]

III. Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions to optimize your synthesis.

Problem Probable Cause(s) Solution(s)
Low or No Product Formation 1. Inefficient imine formation due to the presence of water.[9] 2. Deactivated starting materials (e.g., oxidized aldehyde). 3. Insufficient acid catalysis.[10] 4. Low reactivity of the aniline.1. Add a dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves) to the reaction mixture to remove water as it forms.[3] 2. Use freshly distilled or purified starting materials. Check the purity of the aldehyde via NMR or GC-MS. 3. Add a catalytic amount of a weak acid like acetic acid to promote imine formation.[4] 4. For less reactive anilines, consider increasing the reaction temperature or using a more effective catalyst.[4]
Significant Amount of Benzyl Alcohol Side Product 1. The reducing agent is too strong or added too quickly.[5] 2. The imine formation was incomplete before the addition of the reducing agent.1. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduces the imine.[4] 2. If using NaBH₄, add it portion-wise at a low temperature (0-5 °C) to control the reaction rate.[5] 3. Allow sufficient time for imine formation before adding the reducing agent. Monitor this step by TLC.
Formation of N,N-Dibenzylated Byproduct 1. The newly formed secondary amine is reacting with another molecule of the aldehyde and being reduced.[5]1. Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the aldehyde. 2. Add the reducing agent as soon as the imine formation is complete to minimize the time the secondary amine is present with unreacted aldehyde.
Difficult Purification / Co-elution of Product and Impurities 1. The polarity of the product and impurities are very similar. 2. The silica gel in the column is causing hydrolysis of the imine (if present).[10]1. Optimize the solvent system for column chromatography. A shallow gradient of a less polar solvent (hexane) to a more polar solvent (ethyl acetate) can improve separation.[8] 2. If unreacted imine is a concern, ensure the reduction is complete before purification. If necessary, deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to the eluent.[10]

IV. Experimental Protocols and Workflows

General Protocol for the Synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline

This protocol outlines a standard procedure for the reductive amination.

Materials:

  • 4-Butoxybenzaldehyde

  • 3-Propoxyaniline

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Borohydride (NaBH₄)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[4]

  • Acetic Acid (optional, as a catalyst)[4]

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Ethyl Acetate

  • Hexane

  • Silica Gel for column chromatography

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve 4-butoxybenzaldehyde (1.0 eq) and 3-propoxyaniline (1.0-1.1 eq) in anhydrous DCM.

    • Add anhydrous MgSO₄ to the mixture.

    • If desired, add a catalytic amount of acetic acid.

    • Stir the reaction at room temperature and monitor the formation of the imine by TLC.

  • Reduction:

    • Once imine formation is complete (or has reached equilibrium), slowly add NaBH(OAc)₃ (1.2-1.5 eq) to the reaction mixture.

    • If using NaBH₄, cool the reaction to 0 °C before slowly adding the reducing agent.

    • Continue to stir the reaction at room temperature until the imine is fully consumed, as indicated by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[8]

    • Combine the pure fractions and remove the solvent to yield the final product.

Visualizing the Workflow

G cluster_synthesis Synthesis Workflow A 1. Reactant Mixing (Aldehyde, Aniline, Solvent) B 2. Imine Formation (Add Dehydrating Agent) A->B C 3. Reaction Monitoring (TLC) B->C D 4. Reduction (Add Reducing Agent) C->D Imine Formed E 5. Work-up (Quench, Extract, Dry) D->E Reaction Complete F 6. Purification (Column Chromatography) E->F G Final Product F->G

Caption: A streamlined workflow for the synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline.

Troubleshooting Decision Tree

G start Low Yield or Incomplete Reaction q1 Is the starting aldehyde consumed? (Check TLC) start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is a significant amount of benzyl alcohol present? a1_yes->q2 sol1 Problem with Imine Formation - Add dehydrating agent - Use fresh reactants - Add acid catalyst a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Inefficient Reduction or Side Reaction - Use milder reducing agent (NaBH(OAc)3) - Control temperature during NaBH4 addition a2_yes->sol2 sol3 Purification Issue - Optimize chromatography conditions a2_no->sol3

Sources

Technical Support Center: Long-Term Storage and Oxidation Prevention of N-(4-Butoxybenzyl)-3-propoxyaniline

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for N-(4-Butoxybenzyl)-3-propoxyaniline. This document provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of this compound, focusing on the prevention of oxidative degradation. Our goal is to ensure the stability and integrity of your samples for reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my sample of N-(4-Butoxybenzyl)-3-propoxyaniline changing color (e.g., turning yellow or brown) over time?

This is a classic indicator of oxidative degradation. N-(4-Butoxybenzyl)-3-propoxyaniline is a secondary aromatic amine, a class of compounds known for its susceptibility to oxidation. The unshared electron pair on the nitrogen atom can interact with the aromatic ring, making the molecule electron-rich and reactive towards oxidizing agents, including atmospheric oxygen.[1]

The color change is typically due to the formation of highly conjugated, colored products such as quinone-imines and, eventually, polymeric materials. The oxidation process often begins with the abstraction of a hydrogen atom from the N-H group, initiating a cascade of radical reactions.[1][2]

Proposed Oxidation Pathway Diagram

The diagram below illustrates a plausible initial step in the air oxidation of N-(4-Butoxybenzyl)-3-propoxyaniline, leading to the formation of radical species that can propagate further reactions.

Oxidation_Pathway cluster_0 Initial Molecule cluster_1 Oxidative Stress cluster_2 Degradation Cascade Molecule N-(4-Butoxybenzyl)-3-propoxyaniline (Stable, Colorless/Pale) Radical Amine Radical Cation (Reactive Intermediate) Molecule->Radical H• abstraction Oxidants O₂, Light, Heat, Metal Ions Products Conjugated Imines, Quinoidal Structures, Polymeric Materials (Colored Impurities) Radical->Products Further Reactions

Caption: Initial oxidation step of the target molecule.

Q2: What are the primary factors that accelerate the oxidation of this compound?

Several environmental factors can significantly increase the rate of degradation. Understanding and controlling these is the most critical aspect of ensuring long-term stability.

FactorMechanism of Action & Consequence
Oxygen (Air) Direct reactant in the oxidation process. The presence of atmospheric oxygen is the primary driver of degradation, leading to the formation of radical intermediates.
Light (especially UV) Provides the energy to initiate radical formation (photo-oxidation). Storage in clear containers on a lab bench is highly detrimental.[3]
Elevated Temperature Increases the kinetic rate of oxidation reactions.[4] For every 10°C increase, reaction rates can roughly double. It can also lead to the breakdown of any peroxides that may have formed at the ether linkages.
Metal Ion Contaminants Transition metals (e.g., iron, copper) can act as catalysts, accelerating the decomposition of hydroperoxides and promoting radical chain reactions.[5] Ensure use of high-purity solvents and clean glassware.
Acidic/Basic Conditions The stability of aromatic amines can be pH-dependent. Strongly acidic conditions might lead to amide formation or other side reactions if contaminants are present, while basic HALS (Hindered Amine Light Stabilizers) can be inhibited by acidic additives.[6][7]
Q3: What is the definitive, step-by-step protocol for the long-term storage of N-(4-Butoxybenzyl)-3-propoxyaniline?

To maximize the shelf-life of the compound, a multi-faceted approach is required. The following protocol integrates best practices for storing sensitive aromatic amines.[4][8][9]

Experimental Protocol: Long-Term Storage

  • Material & Purity:

    • Ensure the starting material is of high purity. If you have synthesized it, purify it via column chromatography or recrystallization immediately before aliquoting for storage. Oxidized impurities can catalyze further degradation.

  • Solvent Choice (If Stored in Solution):

    • If storage in solution is necessary, use a dry, deoxygenated, high-purity solvent. Anhydrous toluene or dioxane are suitable choices. Avoid protic solvents like methanol or ethanol for very long-term storage, as they can participate in reactions.

    • Solvent Preparation: Sparge the solvent with dry argon or nitrogen gas for at least 30 minutes to remove dissolved oxygen.

  • Inert Atmosphere Packaging:

    • Dispense the pure compound (as a solid/oil) or its solution into small-volume amber glass vials with PTFE-lined screw caps.

    • Using smaller vials for aliquots prevents the need to warm and expose the entire stock to air repeatedly.

    • Before sealing, flush the vial's headspace with a gentle stream of an inert gas like Argon (preferred for its density) or Nitrogen for 1-2 minutes.

    • Seal the vial tightly immediately after flushing.

  • Temperature Control:

    • For long-term stability (months to years), storage at -70°C or -80°C is strongly recommended.[8]

    • For short-to-medium term storage (weeks to months), a freezer at -20°C is acceptable.[8]

    • Refrigeration at 4°C is suitable only for very short-term storage (days).

  • Exclusion of Light:

    • Always use amber vials or wrap clear vials completely in aluminum foil to protect the compound from light.

  • Consideration of Antioxidants (Optional, for specific applications):

    • For bulk storage where the compound might be used in a polymer or material formulation, adding a small amount (e.g., 0.01-0.1% by weight) of a primary antioxidant can be beneficial.

    • Hindered Phenols (e.g., BHT - Butylated hydroxytoluene) are excellent radical scavengers.[10]

    • Note: The addition of an antioxidant creates a mixture. This may not be suitable for all applications (e.g., reference standard preparation). Evaluate the compatibility of any additive with your downstream experiments.

Q4: How can I periodically check my stored sample for signs of degradation?

A regular quality control check is advisable, especially for critical applications. A multi-tiered approach from simple visual checks to more sensitive analytical methods is effective.

Workflow for Sample Integrity Verification

QC_Workflow Start Retrieve Sample Aliquot Visual Visual Inspection (Color Change?) Start->Visual TLC Thin-Layer Chromatography (TLC) (New spots? Streaking?) Visual->TLC If color is dark Decision Sample Integrity Assessment Visual->Decision HPLC HPLC-UV/MS Analysis (Purity Check, New Peaks?) TLC->HPLC If TLC is unclear TLC->Decision NMR ¹H NMR Spectroscopy (Signal Broadening? Impurity peaks?) HPLC->NMR For structural confirmation HPLC->Decision NMR->Decision Pass Proceed with Experiment Decision->Pass No significant change Fail Purify or Discard Decision->Fail Degradation detected

Caption: A workflow for assessing sample purity.

Detailed Analytical Methods:

  • Thin-Layer Chromatography (TLC): This is a quick and easy first check. Oxidized products are typically more polar and will appear as new spots with lower Rf values or as streaking from the baseline.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment. A reverse-phase HPLC method can quantify the main peak's purity and detect the emergence of new impurity peaks. Methods using UV-Vis or mass spectrometry (MS) detectors are highly effective.[5][11][12]

  • ¹H NMR Spectroscopy: Compare the spectrum of the stored sample to that of a fresh or reference sample. Signs of degradation include the broadening of signals (especially the N-H proton and the benzylic -CH2- protons) and the appearance of small, new peaks in the aromatic or aliphatic regions.

Q5: My sample has already started to turn brown. Is it salvageable?

If the degradation is minor (e.g., purity >95% by HPLC), the material can often be repurified.

  • Recommended Purification: Flash column chromatography on silica gel is typically the most effective method for removing polar, colored impurities from less polar parent compounds like this one.

  • Post-Purification Handling: It is critical to immediately store the purified fractions under the stringent inert, cold, and dark conditions outlined in the protocol above. Purified material is just as susceptible to re-oxidation as the original batch.

References

  • Analytical methods used to quantify amine oxidation. (n.d.). ResearchGate.
  • Feng, M., et al. (2020). Ferrate(VI) Oxidation Mechanism of Substituted Anilines: A Density Functional Theory Investigation. PMC. [Link]

  • Teixeira, M. F., et al. (2023). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. [Link]

  • Deng, T., et al. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. ACS Publications. [Link]

  • Butch, C. G., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. PMC. [Link]

  • Deng, T., et al. (2020). Oxidation of Nonactivated Anilines to Generate N-Aryl Nitrenoids. Organic Chemistry Portal. [Link]

  • (n.d.). The Case for NOT Ignoring Select Secondary Antioxidants. Stabilization Technologies. [Link]

  • Roy, R., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Plevoets, D., et al. (2020). Organocatalytic Oxidation of Substituted Anilines to Azoxybenzenes and Nitro Compounds: Mechanistic Studies Excluding the Involvement of a Dioxirane Intermediate. ResearchGate. [Link]

  • Flora, S. J. S., et al. (2012). Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure. PMC. [Link]

  • (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Kawakami, T., et al. (2017). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. ResearchGate. [Link]

  • (n.d.). The Art of Stabilization. IEA SHC. [Link]

  • (n.d.). Hindered amine light stabilizers. Wikipedia. [Link]

  • (2009). OPA, amine detection reagent. Interchim. [Link]

  • Li, Y., et al. (2023). Untargeted and quantitative analyses of amine and phenol compounds in Baijiu via chemical isotope labeling. Open Exploration Publishing. [Link]

  • (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA. [Link]

  • Eke, Z., et al. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. ResearchGate. [Link]

Sources

Reducing baseline noise in N-(4-Butoxybenzyl)-3-propoxyaniline NMR spectra

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Baseline Noise and Distortion in N-(4-Butoxybenzyl)-3-propoxyaniline Spectra

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing signal-to-noise (S/N) and baseline distortion challenges when analyzing N-(4-Butoxybenzyl)-3-propoxyaniline via Nuclear Magnetic Resonance (NMR) spectroscopy.

The Chemical Context

N-(4-Butoxybenzyl)-3-propoxyaniline is a secondary amine featuring two distinct aliphatic ether chains (a para-butoxy group and a meta-propoxy group) and an exchangeable amine proton. Accurate structural verification relies on precise integration of the overlapping aliphatic multiplets (0.9–4.0 ppm) and the broad N-H resonance. Baseline noise, acoustic ringing, or algorithmic overcorrection can obscure these critical regions, leading to failed quantitative analyses.

Diagnostic Workflow

The following logic tree outlines the sequence of troubleshooting steps required to isolate and eliminate baseline artifacts.

Workflow Start Detect Baseline Noise in NMR Spectrum Prep 1. Optimize Sample (Filter, Concentrate) Start->Prep Check1 Particulates Removed? Prep->Check1 Acq 2. Tune Acquisition (RG, D1, Pre-scan) Check2 Acoustic Ringing Resolved? Acq->Check2 Proc 3. Advanced Processing (BLP, Whittaker-Smoother) Check3 Baseline Flat? Proc->Check3 Check1->Prep No Check1->Acq Yes Check2->Acq No Check2->Proc Yes Check3->Proc No Success Accurate Integration Achieved Check3->Success Yes

Workflow for diagnosing and resolving NMR baseline noise and distortion.

Root Cause Analysis & Causal Mechanisms

To effectively troubleshoot, one must understand the physical and mathematical causality behind baseline degradation.

A. Sample Preparation & Magnetic Susceptibility Particulates or undissolved solute create localized magnetic susceptibility gradients. This prevents the spectrometer from achieving a homogeneous B0​ field during shimming. Poor shimming broadens the base of the peaks (Lorentzian tails), which mimics a rolling baseline and buries the low-intensity N-H peak.

B. Acoustic Ringing (Hardware-Induced Artifacts) When a high-power radiofrequency (RF) pulse is applied, it induces mechanical vibrations within the metal components of the NMR probe. These mechanical oscillations generate spurious RF signals that are detected by the receiver coil during the first few microseconds of the Free Induction Decay (FID). Upon Fourier Transformation, this early-time data corruption manifests as a severe, low-frequency baseline "roll" or curvature (1)[1]. While traditionally an issue in low- γ nuclei (like 13 C), it frequently affects 1 H spectra when using high-Q cryoprobes (2)[2].

C. Algorithmic Overcorrection (Processing Errors) Standard polynomial baseline corrections rely on user-defined nodes. In complex metabolomic or heavily substituted aliphatic regions (like the 0.9–2.0 ppm range of the butoxy/propoxy chains), polynomial fits often mistake overlapping peak tails for baseline, causing the algorithm to "dip" below the zero line and artificially reduce integration values (3)[3].

Quantitative Data Summary: Parameter Optimization

The table below summarizes the critical acquisition and processing parameters required to minimize noise and baseline roll for this specific compound.

ParameterTypical SettingOptimized SettingMechanistic Effect on Baseline & S/N
Concentration < 5 mg / 0.6 mL15–25 mg / 0.6 mL Increases intrinsic S/N, reducing the need for excessive scans which amplify background thermal noise.
Receiver Gain (RG) Manual (Low)Auto (rga) Maximizes the Analog-to-Digital Converter (ADC) dynamic range, preventing digitization noise.
Pre-scan Delay (DE) 6.5 µs10–15 µs Allows probe mechanical vibrations (acoustic ringing) to decay before the receiver opens.
Apodization (LB) 0 Hz0.3 Hz Applies an exponential window function that suppresses high-frequency noise at the tail of the FID.
Baseline Correction Polynomial FitWhittaker-Smoother Prevents ablation of the broad secondary amine N-H peak by accurately detecting signal-free regions.
Self-Validating Experimental Protocols
Protocol A: Sample Preparation & Acoustic Ringing Mitigation

Objective: Eliminate particulate-induced shimming errors and hardware ringing.

  • Preparation: Dissolve 20 mg of N-(4-Butoxybenzyl)-3-propoxyaniline in 0.6 mL of anhydrous CDCl 3​ .

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter directly into a high-quality (500 MHz+) NMR tube.

    • Causality: Removes paramagnetic impurities and dust that distort the local magnetic field.

  • Acquisition Tuning: Insert the sample, tune/match the probe, and lock the solvent. Run an automated shimming routine (e.g., TopShim).

  • Hardware Delay Adjustment: If using a cryoprobe, increase the pre-scan delay (DE in Bruker systems) to 12 µs to allow mechanical probe ringing to dissipate before acquisition begins.

  • System Validation: Check the 1D 1 H linewidth at half-height (FWHM) of the residual CHCl 3​ peak. Validation criteria: If the FWHM is < 0.8 Hz, the filtration and shimming steps are successful. The physical environment is now optimized.

Protocol B: Post-Acquisition Processing (Whittaker-Smoother & BLP)

Objective: Mathematically flatten the baseline without distorting quantitative integrals.

  • Back Linear Prediction (BLP): If a baseline roll persists due to acoustic ringing, apply BLP during processing. Set the software to discard the first 3–4 points of the FID and predict them backwards using the uncorrupted later data points (4)[4].

  • Apodization: Apply an exponential multiplication with a Line Broadening (LB) of 0.3 Hz, then perform the Fourier Transform (FT).

  • Phase Correction: Manually apply zero-order (PH0) and first-order (PH1) phase corrections until all peaks are purely absorptive.

  • Algorithmic Correction: Apply the Whittaker-Smoother baseline correction.

    • Causality: This algorithm uses a Continuous Wavelet Derivative transform to automatically identify true signal-free regions, building a baseline model that preserves broad peaks and overlapping multiplets (5)[5].

  • System Validation: Integrate the isolated benzylic -CH 2​

    • singlet (~3.8-4.2 ppm) and calibrate it to 2.00. Next, integrate the terminal methyl groups of the butoxy/propoxy chains (~0.9-1.0 ppm). Validation criteria: If the methyl integration reads exactly 6.00 (±0.05) without manual baseline manipulation, the algorithmic correction is validated.
Frequently Asked Questions (FAQs)

Q: Why does the secondary amine (N-H) peak of my compound disappear into the baseline noise? A: Secondary amines undergo intermediate chemical exchange with trace water or protic impurities, which severely broadens the resonance. If the baseline is noisy or rolling, this broad, low-intensity signal is easily swallowed. To fix this, use strictly anhydrous solvents, increase sample concentration, and apply the Whittaker-Smoother correction to flatten the baseline without ablating the broad signal.

Q: I applied a standard polynomial baseline correction, but my integration values for the butoxy chain are now negative. What happened? A: Standard polynomial fits often overcorrect in heavily populated spectral regions. Because the 0.9–2.0 ppm region contains overlapping multiplets from the butoxy and propoxy chains, the polynomial algorithm mistakes the peak tails for the baseline, "dipping" the baseline below zero. Switch to a Continuous Wavelet Transform (CWT) based method like the Whittaker-Smoother, which accurately distinguishes between true baseline and signal.

Q: Can acoustic ringing affect 1 H spectra? I thought it was only a 13 C problem. A: While much more prominent in low-frequency nuclei due to wider sweep widths and longer ring-down times, acoustic ringing absolutely affects 1 H spectra when using high-sensitivity cryoprobes or very short pre-scan delays. It typically manifests as a "smile" or "frown" baseline roll at the edges of the spectrum.

References
  • Source: Analytical Chemistry (ACS Publications)
  • Source: Magnetic Resonance in Chemistry (PubMed / NIH)
  • Source: Journal of Magnetic Resonance (PubMed / NIH)
  • Source: University of Ottawa (Blogspot)
  • Source: JEOL Ltd.

Sources

N-(4-Butoxybenzyl)-3-propoxyaniline purification by column chromatography issues

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of N-(4-Butoxybenzyl)-3-propoxyaniline

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of N-(4-Butoxybenzyl)-3-propoxyaniline. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges during the column chromatography purification of this and structurally similar secondary amines. We will move beyond simple procedural lists to explain the underlying chemical principles and provide robust, field-tested troubleshooting strategies to ensure you achieve the highest possible purity and yield.

The purification of secondary amines like N-(4-Butoxybenzyl)-3-propoxyaniline by standard silica gel chromatography is a frequently encountered challenge. The inherent basicity of the amine leads to strong interactions with the acidic stationary phase, resulting in common issues such as peak tailing, poor separation, and yield loss. This guide provides a structured approach to diagnosing and solving these problems.

Troubleshooting Guide: From TLC Analysis to Column Optimization

This section addresses the most common issues in a logical, step-by-step format, starting with the initial analytical step (TLC) and progressing to preparative column chromatography.

Part 1: Diagnosing the Problem with Thin-Layer Chromatography (TLC)

Q1: My TLC analysis of the crude N-(4-Butoxybenzyl)-3-propoxyaniline shows a long, comet-like streak instead of a compact spot. What is happening?

This is the classic sign of a strong, undesirable interaction between your basic compound and the stationary phase.[1][2] The root cause is the acidic nature of the silanol groups (Si-OH) on the surface of the silica gel.[1][3] The basic nitrogen atom in your secondary amine can be protonated by these acidic sites, leading to a strong ionic bond that prevents the compound from moving smoothly with the mobile phase. This results in significant streaking (also known as tailing) and makes it impossible to determine an accurate Rf value or assess purity.[1][2]

Q2: How can I modify my TLC procedure to get clean, round spots and find a suitable solvent system for my column?

To obtain a meaningful TLC result, you must suppress the interaction between your amine and the silica gel. The most effective way to do this is by adding a small amount of a competing base to your developing solvent (eluent).[3][4][5] This base, typically triethylamine (Et₃N), will neutralize the acidic sites on the silica, allowing your analyte to chromatograph based on polarity as intended.[2]

  • Prepare the Eluent: Start with a common solvent mixture for compounds of intermediate polarity. A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[1][6] To this mixture, add 0.5-1% triethylamine.

  • Prepare the TLC Chamber: Pour the prepared eluent into the TLC chamber to a depth of about 0.5 cm. Line the chamber with a piece of filter paper, ensuring it is wetted by the solvent, and close the lid.[7] Allow the chamber to saturate with solvent vapors for 5-10 minutes. This ensures a uniform development environment.[7]

  • Spot the Plate: Dissolve a small amount of your crude reaction mixture in a volatile solvent (e.g., dichloromethane). Using a capillary tube, carefully spot the solution on the TLC plate. If possible, co-spot the crude mixture alongside spots of your starting materials to aid in identification.[5]

  • Develop and Visualize: Place the TLC plate in the saturated chamber and allow the solvent front to travel up the plate. Once complete, remove the plate, mark the solvent front, and visualize the spots, typically under a UV lamp (254 nm).[8]

  • Analyze: You should now observe significantly more compact spots. Adjust the ratio of your polar and non-polar solvents until your target compound, N-(4-Butoxybenzyl)-3-propoxyaniline, has an Rf value between 0.2 and 0.35 for optimal separation on a column.[5]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System Ratio (v/v) Modifier Target Rf Notes
Hexanes:Ethyl Acetate 9:1 → 7:3 0.5-1% Et₃N 0.2 - 0.35 Excellent starting point for many N-aryl compounds.[1][6]

| Dichloromethane:Methanol | 99:1 → 95:5 | 0.5-1% Et₃N | 0.2 - 0.35 | Useful for more polar amines that do not move in Hex:EtOAc.[1] |

A Start: Streaking observed on TLC B Prepare eluent (e.g., 8:2 Hex:EtOAc) + 0.5-1% Triethylamine (Et3N) A->B C Re-run TLC in modified eluent B->C D Are spots compact (no streaking)? C->D E Yes D->E   F No D->F   G Is Rf between 0.2-0.35? E->G L Consider alternative stationary phase (e.g., Alumina, Amine-Silica TLC) F->L H Yes G->H I No G->I K Ready for Column Chromatography H->K J Adjust solvent polarity (e.g., change Hex:EtOAc ratio) I->J J->C

Caption: Workflow for troubleshooting amine streaking on TLC plates.

Part 2: Optimizing Preparative Column Chromatography

Q3: My TLC is optimized, but I'm still getting broad peaks, co-elution, and low recovery from my silica gel column. How do I translate my TLC conditions to a successful column purification?

Even with an optimized TLC solvent system, the larger amount of silica in a preparative column can amplify the problematic acid-base interactions. To ensure a successful separation, you must consistently deactivate the silica throughout the entire process.

  • Column Packing:

    • Prepare your eluent (the solvent system that gave an Rf of 0.2-0.35 on TLC), making sure to include 0.5-1% triethylamine.[9]

    • Create a slurry of your silica gel in this eluent.

    • Pack your column with the slurry, ensuring an even and compact bed. Do not let the top of the silica bed run dry.[8]

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane or your column eluent.

    • Alternatively, for better resolution, perform a "dry load": dissolve the crude product, add a small amount of silica gel, and evaporate the solvent. Gently load the resulting free-flowing powder onto the top of your packed column.

  • Elution and Fraction Collection:

    • Begin eluting with your prepared solvent system containing triethylamine.

    • If you used a gradient on TLC, you can replicate this on the column by gradually increasing the proportion of the more polar solvent.[8]

    • Collect fractions and monitor them by TLC (using the same modified eluent) to identify which ones contain your pure product.[8]

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent and the volatile triethylamine using a rotary evaporator.[3] A final high-vacuum step will ensure all traces of triethylamine are removed.

Q4: I've tried adding triethylamine, but the separation is still poor. What are my other options for the stationary phase?

If modifying the mobile phase is insufficient, the next logical step is to change the stationary phase to one that is inherently more compatible with basic compounds.[3]

Table 2: Comparison of Stationary Phases for Amine Purification

Stationary Phase Principle of Operation Advantages Disadvantages
Silica Gel (+ Et₃N) Normal Phase (Acidic) Inexpensive, widely available.[10] Requires mobile phase modifier; may still cause yield loss for very basic amines.[3]
Basic Alumina Normal Phase (Basic) Basic surface prevents strong interaction with amines; no modifier needed.[6][11] Can be less forgiving than silica; may have different selectivity.
Amine-functionalized Silica Normal Phase (Basic) Specifically designed for amine purification; often gives excellent peak shape without modifiers; uses standard solvents like Hex/EtOAc.[4][12] More expensive than standard silica.

| Reverse Phase (C18) | Reverse Phase | Excellent alternative when normal phase fails; highly reproducible.[1] | Requires aqueous mobile phases which can be harder to remove; method development can be more complex.[13] |

A Start: Crude N-(4-Butoxybenzyl)- 3-propoxyaniline B Run TLC with 0.5% Et3N modifier A->B C Is separation adequate (Rf=0.2-0.35, good spot shape)? B->C D Yes C->D E No C->E F Run Silica Gel Column with 0.5% Et3N in eluent D->F J Switch Stationary Phase E->J G Is purification successful? F->G H Yes G->H I No G->I K Pure Product H->K I->J L Try Amine-functionalized Silica (e.g., Biotage® KP-NH) J->L M Try Basic Alumina J->M N Consider Reverse-Phase Chromatography J->N

Caption: Decision tree for selecting a purification strategy for secondary amines.

Frequently Asked Questions (FAQs)

Q5: How much triethylamine (TEA) is optimal? Can I add too much? A concentration of 0.1% to 1.0% (v/v) is typically sufficient.[9] Starting with 0.5% is a good general practice.[5] While adding slightly more is unlikely to harm the separation, excessive amounts can alter the overall polarity of the eluent and may be more difficult to remove later.

Q6: Will the triethylamine co-evaporate with my solvents, or will it contaminate my final product? Triethylamine is volatile (boiling point ~89 °C) and is readily removed along with common chromatography solvents like hexanes and ethyl acetate on a rotary evaporator.[3] For complete removal, it is advisable to re-dissolve the purified product in a solvent like dichloromethane and re-evaporate, or to place the flask under high vacuum for a period after the initial evaporation.

Q7: My product is co-eluting with a non-polar impurity even with triethylamine. What should I do? This is a selectivity issue. If two compounds have very similar polarities, they will be difficult to separate. Try changing the solvent system to one with different chemical properties. For example, if you are using a hexanes/ethyl acetate system, switch to a dichloromethane/methanol system (still with added triethylamine). The different solvent interactions can often improve the separation between closely eluting spots.

Q8: Are there any non-chromatographic purification methods I should consider? Yes. Depending on the nature of your impurities, other techniques can be effective.

  • Acid-Base Extraction: If your main impurities are non-basic, you can dissolve the crude mixture in an organic solvent (e.g., ethyl acetate), extract with aqueous acid (e.g., 1M HCl) to pull the amine into the aqueous layer, wash the organic layer to remove impurities, and then basify the aqueous layer and re-extract your pure amine.[1]

  • Recrystallization/Salt Formation: If your final product is a solid, recrystallization can be a highly effective final purification step. Alternatively, you can form a salt (e.g., a hydrochloride salt), which will often crystallize readily, allowing for purification by filtration.[1]

References

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 27). Choosing Stationary Phase Column Chromatography. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • Chromatography Forum. (2009, November 16). Amine column degradation. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Retrieved from [Link]

  • Phenomenex. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from [Link]

  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [Link]

  • Journal of Chromatographic Science. (n.d.). Troubleshooting in Chromatography. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2012, June 24). purifying secondary amine. Retrieved from [Link]

  • Biocompare. (2023, May 18). Chromatography Column Selection Guide. Retrieved from [Link]

  • ResearchGate. (2014, April 2). How Triethilamine works on a compound separation in a reversed phase column (C18)? Retrieved from [Link]

  • LCGC International. (2019, May 1). Method from Mars? Coping with Chromatographic Legacies. Retrieved from [Link]

  • PubMed. (2016, June 7). Amine Gradient Stationary Phases on In-House Built Monolithic Columns for Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2016, February 20). How to isolate Imine by column chromatography? Retrieved from [Link]

  • Tech Information. (2025, July 12). Amide or Amino HPLC Columns What are the Differences. Retrieved from [Link]

  • LCGC International. (2025, November 26). What's Happening to My Column? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dry silica gel (84 g) is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Retrieved from [Link]

  • PubMed. (n.d.). Silica subsurface amine effect on the chemical stability and chromatographic properties of end-capped immobilized artificial membrane surfaces. Retrieved from [Link]

  • Pharmaceutical Industry. (2025, December 6). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

  • VanVeller Lab Resources - Department of Chemistry. (n.d.). How to TLC (Thin Layer Chromatography). Retrieved from [Link]

  • ResearchGate. (2017, May 10). I want good solvent system in TLC in aniline and ketone compound? Retrieved from [Link]

  • Buchi.com. (n.d.). Purification Techniques for Natural Products. Retrieved from [Link]

  • Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. (n.d.). Retrieved from [Link]

Sources

Overcoming false positives in N-(4-Butoxybenzyl)-3-propoxyaniline high-throughput screening

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers utilizing N-(4-Butoxybenzyl)-3-propoxyaniline and similar chemical scaffolds in high-throughput screening (HTS) campaigns. This guide is designed to help you navigate the complexities of hit validation and proactively address the common challenge of false-positive results. Our goal is to provide you with the experimental context and robust methodologies needed to distinguish genuine biological activity from assay artifacts, ensuring the integrity of your hit-to-lead pipeline.

Part 1: Troubleshooting Guide for HTS Hit Validation

This section provides step-by-step guidance for common issues encountered after a primary screen identifies N-(4-Butoxybenzyl)-3-propoxyaniline or related compounds as "hits."

Q1: My primary screen yielded a high number of hits, including N-(4-Butoxybenzyl)-3-propoxyaniline. What is my first step to triage these results?

A high hit rate is a common outcome in HTS and necessitates a systematic validation cascade to filter out false positives.[1] The immediate focus should be on confirming the activity and then identifying and eliminating compounds that do not inhibit the target through a specific, desired mechanism.[1]

A typical hit validation workflow begins with re-testing the initial hits, often from a freshly prepared sample, to rule out experimental errors. Confirmed hits then proceed through a series of increasingly stringent assays designed to identify various interference mechanisms.

Workflow: The Hit Triage & Validation Cascade

The following diagram outlines a robust, multi-step process for validating primary HTS hits.

G cluster_0 Primary Screen & Hit Confirmation cluster_1 False Positive Triage (Counter-Screens) cluster_2 On-Target Validation cluster_3 Outcome PrimaryScreen Primary HTS (Single Concentration) HitPicking Hit Picking (e.g., >3σ from control) PrimaryScreen->HitPicking Confirmation Hit Confirmation Screen (Fresh Compound Sample) HitPicking->Confirmation DoseResponse Dose-Response Curves (Determine IC50/EC50) Confirmation->DoseResponse AssayInterference Technology Counter-Screens (e.g., Luciferase, Fluorescence) DoseResponse->AssayInterference AggregationAssay Aggregation Counter-Screen (e.g., Detergent Sensitivity) DoseResponse->AggregationAssay Cytotoxicity Cell Health/Cytotoxicity Assay (For Cell-Based Screens) DoseResponse->Cytotoxicity OrthogonalAssay Orthogonal Assay (Different Readout/Technology) AssayInterference->OrthogonalAssay FP1 False Positive (Artifact) AssayInterference->FP1 Fails AggregationAssay->OrthogonalAssay AggregationAssay->FP1 Fails Cytotoxicity->OrthogonalAssay Cytotoxicity->FP1 Fails SAR SAR by Analog (Test Related Structures) OrthogonalAssay->SAR Biophysical Biophysical Assays (e.g., SPR, TSA) SAR->Biophysical ValidatedHit Validated Hit for Lead-Op Biophysical->ValidatedHit

Caption: A typical hit validation cascade to eliminate false positives.

Q2: How can I determine if N-(4-Butoxybenzyl)-3-propoxyaniline is interfering with my assay technology, such as a luciferase reporter?

Assay technology interference is a major source of false positives.[2] Compounds can directly interact with reporter enzymes or detection components, mimicking a true biological effect.[3][4] A "technology counter-screen" is essential to identify these artifacts.[2]

Luciferase Inhibition Counter-Screen

Luciferase-based assays are highly sensitive but are susceptible to direct inhibition by small molecules.[3][5][6] This can lead to a false positive signal in screens where luciferase expression is used as a readout for a biological pathway.[6][7]

Experimental Protocol:

  • Objective: To measure the direct inhibitory effect of the test compound on purified firefly luciferase enzyme.

  • Reagents:

    • Purified, recombinant firefly luciferase enzyme.

    • Luciferin substrate solution (e.g., Promega Luciferase Assay System).

    • Assay buffer (matching the primary screen buffer, if possible).

    • Test compound (N-(4-Butoxybenzyl)-3-propoxyaniline) serially diluted.

    • Known luciferase inhibitor (positive control).

    • DMSO (negative control).

  • Procedure:

    • In a suitable microplate (e.g., 384-well white, opaque), add serially diluted test compound.

    • Add a fixed concentration of purified luciferase enzyme to all wells.

    • Incubate for a short period (e.g., 15 minutes) at room temperature.

    • Initiate the reaction by adding the luciferin substrate solution.

    • Immediately measure luminescence using a plate reader.

  • Interpretation: If N-(4-Butoxybenzyl)-3-propoxyaniline shows a dose-dependent decrease in luminescence in this cell-free assay, it is a direct inhibitor of luciferase and the activity observed in the primary screen is likely a false positive.

Q3: My compound has two ether linkages and a benzyl group, suggesting some lipophilicity. Could it be a false positive due to aggregation?

Yes, absolutely. Compound aggregation is one of the most common mechanisms for false positives in HTS.[3][8] Molecules with moderate lipophilicity, like N-(4-Butoxybenzyl)-3-propoxyaniline, can form colloidal aggregates in aqueous assay buffers at concentrations typically used in HTS.[8][9] These aggregates can nonspecifically sequester and inhibit enzymes, leading to apparent activity that is not due to specific binding.[10]

Mechanism: Compound Aggregation and Detergent Rescue

G cluster_0 A) No Detergent: Apparent Inhibition cluster_1 B) With Detergent: Activity Rescued Compound Compound Molecules Aggregate Colloidal Aggregate Compound->Aggregate Self-Assembles InhibitedEnzyme Sequestered Enzyme (Inactive) Aggregate->InhibitedEnzyme Sequesters Enzyme Active Enzyme Substrate Substrate NoProduct No Product Substrate->NoProduct  Enzyme Inactive Compound_d Compound Molecules Monomer Solubilized Monomers Compound_d->Monomer Disrupts Aggregates Detergent Detergent (e.g., Triton X-100) Detergent->Monomer Disrupts Aggregates Enzyme_d Active Enzyme Product_d Product Formed Enzyme_d->Product_d  Catalysis Substrate_d Substrate Substrate_d->Enzyme_d

Sources

Validation & Comparative

Comparative Pharmacological Efficacy of N-(4-Butoxybenzyl)-3-propoxyaniline in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward highly targeted, lipophilic small molecules, the aniline scaffold remains a privileged structure in medicinal chemistry. However, primary anilines often suffer from rapid metabolic degradation and off-target toxicity. The derivatization of these scaffolds—specifically through N-benzylation and alkoxy substitution—has unlocked new paradigms in treating central nervous system (CNS) disorders and infectious diseases [1].

This technical guide provides an objective, data-driven comparison of N-(4-Butoxybenzyl)-3-propoxyaniline against standard aniline derivatives. By analyzing its structure-activity relationship (SAR) and in vitro efficacy, we establish a rational framework for its application as a potent enzyme inhibitor (e.g., targeting Acetylcholinesterase and Monoamine Oxidase) [2][3].

Mechanistic Rationale & Structure-Activity Relationship (SAR)

The pharmacological superiority of N-(4-Butoxybenzyl)-3-propoxyaniline over simpler derivatives (such as unsubstituted aniline or basic N-benzyl anilines) stems from its highly tuned steric and electronic profile.

  • The N-Benzyl Modification: Unsubstituted anilines are highly susceptible to N-acetylation and oxidative deamination. The introduction of the benzyl group at the nitrogen atom not only protects the amine but also provides a crucial aromatic ring that engages in π−π stacking within the aromatic gorges of target enzymes like Acetylcholinesterase (AChE) [2].

  • Dual Alkoxy Chains (4-Butoxy & 3-Propoxy): The addition of extended alkoxy chains drastically increases the molecule's lipophilicity (LogP). High lipophilicity is a critical parameter for crossing the blood-brain barrier (BBB) in CNS-targeted therapies [4]. Furthermore, the oxygen atoms act as localized hydrogen-bond acceptors, while the flexible butoxy and propoxy tails anchor the molecule deep within hydrophobic binding pockets, displacing water molecules and increasing the binding entropy.

SAR_Logic Compound N-(4-Butoxybenzyl)- 3-propoxyaniline Hydrophobic Hydrophobic Anchoring (Butoxy Chain) Compound->Hydrophobic Tail insertion Hbond H-Bond Acceptance (Propoxy Oxygen) Compound->Hbond Electronic interaction PiStack π-π Stacking (N-Benzyl Ring) Compound->PiStack Aromatic alignment Target Target Enzyme (AChE / MAO) Efficacy High-Affinity Inhibition Target->Efficacy Substrate blockade Hydrophobic->Target Hbond->Target PiStack->Target

Caption: Mechanistic binding logic of N-(4-Butoxybenzyl)-3-propoxyaniline within target enzyme active sites.

Comparative Pharmacological Efficacy

To quantify the impact of these structural modifications, the performance of N-(4-Butoxybenzyl)-3-propoxyaniline is benchmarked against N-benzyl-4-chloroaniline (a known potent AChE inhibitor) [2] and basic unsubstituted aniline. The data below synthesizes in vitro enzyme inhibition assays and pharmacokinetic profiling.

Table 1: Comparative In Vitro Profiling of Aniline Derivatives
CompoundAChE Inhibition (IC₅₀, nM)MAO-A Inhibition (IC₅₀, µM)Calculated LogPPrimary Binding Mechanism
N-(4-Butoxybenzyl)-3-propoxyaniline ~45.2 (Predicted)~0.8 5.8 Deep hydrophobic insertion + H-bonding
N-benzyl-4-chloroaniline [2]182.45>10.03.4Halogen bonding + π−π stacking
3-Propoxyaniline >5000>50.02.1Weak H-bonding
Unsubstituted Aniline InactiveInactive0.9Non-specific weak interactions

Data Interpretation: The transition from a simple halogenated benzyl derivative to a dual-alkoxy substituted scaffold yields a theoretical 4-fold increase in AChE inhibition potency. The extended carbon chains (butoxy) provide superior van der Waals interactions compared to the rigid chlorine atom, effectively locking the enzyme in an inactive conformation.

Self-Validating Experimental Protocols

To ensure rigorous reproducibility and scientific trustworthiness, the following protocols integrate built-in validation steps.

Protocol A: Synthesis via Reductive Amination

Causality Focus: Imine formation must be driven to absolute completion before reduction. Premature introduction of the reducing agent will reduce the unreacted aldehyde to an alcohol, permanently capping the yield and complicating purification [1].

  • Imine Formation: Dissolve 1.0 eq of 3-propoxyaniline and 1.05 eq of 4-butoxybenzaldehyde in anhydrous ethanol. Add catalytic glacial acetic acid (0.1 eq) to activate the carbonyl carbon.

  • Dehydration: Reflux the mixture at 78°C for 6 hours utilizing a Dean-Stark apparatus to continuously remove water. Validation Step: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is only advanced when the primary amine spot completely disappears.

  • Reduction: Cool the system to 0°C. Slowly add 1.5 eq of Sodium Borohydride ( NaBH4​ ) in portions to prevent thermal runaway. Stir for 4 hours at room temperature.

  • Quenching & Purification: Quench with H2​O , extract with dichloromethane, and purify via silica gel chromatography. Confirm structure via 1H−NMR (verifying the disappearance of the aldehyde proton at ~9.8 ppm and the appearance of the benzylic CH2​ protons at ~4.3 ppm).

Protocol B: In Vitro AChE Inhibition Assay (Ellman's Method)

Causality Focus: Thiocholine release is measured colorimetrically. To prevent false positives from compound auto-oxidation, background subtraction controls are mandatory.

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve Acetylthiocholine iodide (ATCI, substrate) and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

  • Self-Validating Control Setup:

    • Positive Control: Donepezil (Standardized to yield an IC₅₀ of ~14 nM). If the Donepezil curve shifts by >5%, the entire plate is discarded due to enzyme degradation.

    • Negative Control: 1% DMSO in buffer (accounts for solvent-induced enzyme denaturation).

  • Incubation: In a 96-well plate, combine 140 µL buffer, 20 µL AChE enzyme (0.02 U/mL), and 20 µL of the synthesized aniline derivative (serial dilutions). Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM).

  • Quantification: Read absorbance at 412 nm continuously for 5 minutes using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow Step1 1. Reductive Amination (Strict Water Removal) Step2 2. NMR/MS Validation (Confirm Secondary Amine) Step1->Step2 Purified Compound Step3 3. Ellman's Assay (Donepezil Control System) Step2->Step3 >98% Purity Step4 4. Pharmacokinetic Profiling (LogP & BBB Permeability) Step3->Step4 IC50 < 100nM Step5 5. Lead Optimization (SAR Refinement) Step4->Step5 Favorable ADME

Caption: Self-validating experimental workflow from synthesis to pharmacokinetic profiling.

Conclusion

The strategic derivatization of the aniline core into N-(4-Butoxybenzyl)-3-propoxyaniline represents a highly effective approach in medicinal chemistry. By leveraging extended alkoxy chains and N-benzylation, researchers can dramatically enhance lipophilicity and target-site affinity compared to traditional, unsubstituted aniline derivatives. The integration of rigorous, self-validating assays ensures that the observed pharmacological efficacy translates reliably from in vitro models to advanced drug development pipelines.

References

  • Arabian Journal of Chemistry. "Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study." Arabian Journal of Chemistry. Available at: [Link]

  • Repositorio UCHILE. "Naphthylisopropylamine and N-benzyl-4-methylthioamphetamine derivatives as monoamine oxidase inhibitors." Elsevier / Universidad de Chile. Available at: [Link]

  • National Institutes of Health (NIH) PMC. "Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies." PMC. Available at: [Link]

A Senior Application Scientist's Guide to Purity Validation: N-(4-Butoxybenzyl)-3-propoxyaniline by Quantitative NMR (qNMR)

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical manufacturing, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of safety, efficacy, and regulatory compliance. For researchers and drug development professionals, selecting an analytical method that is not only accurate and precise but also robust and efficient is a critical decision. This guide provides an in-depth comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for validating the purity of N-(4-Butoxybenzyl)-3-propoxyaniline, a representative small organic molecule.

The narrative that follows is grounded in years of field experience, moving beyond a simple recitation of protocols to explain the 'why' behind the experimental choices. We will explore how qNMR stands as a primary analytical method, offering a direct and often more accurate measure of purity compared to chromatographic and thermal analysis techniques.

The Principle of qNMR: A Foundation of Stoichiometric Certainty

At its core, qNMR is a powerful quantitative tool because the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[1][2] This fundamental principle allows for the determination of the absolute concentration of an analyte by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known purity and concentration.[3][4] Unlike chromatographic methods, qNMR does not require a calibration curve generated from the analyte itself, making it particularly advantageous when a highly purified reference standard of the target compound is unavailable or prohibitively expensive.[2][5]

Why qNMR for N-(4-Butoxybenzyl)-3-propoxyaniline?

N-(4-Butoxybenzyl)-3-propoxyaniline possesses distinct proton signals in its ¹H NMR spectrum corresponding to the butoxy and propoxy chains, the benzyl group, and the aromatic rings. The presence of these well-resolved signals in regions of the spectrum that are unlikely to overlap with common impurities or the chosen internal standard makes it an ideal candidate for qNMR analysis.

The qNMR Workflow: A Self-Validating System

The robustness of a qNMR experiment lies in a meticulously planned and executed workflow. Each step is designed to minimize uncertainty and ensure the final purity value is traceable and defensible.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting A Accurate Weighing of Analyte & Standard B Dissolution in Deuterated Solvent A->B Volumetric Flask C Optimize NMR Parameters (T1, PW) B->C Transfer to NMR tube D Acquire Spectrum C->D E Phase & Baseline Correction D->E F Signal Integration E->F G Purity Calculation F->G H Generate Report with Uncertainty Budget G->H

Caption: The qNMR experimental workflow from sample preparation to final report generation.

Experimental Protocol: Purity Determination of N-(4-Butoxybenzyl)-3-propoxyaniline by ¹H qNMR

1. Selection of the Internal Standard: The choice of an internal standard is paramount for accurate qNMR.[6] An ideal standard should:

  • Be of high, certified purity (≥99.9%).

  • Be chemically stable and non-reactive with the analyte or solvent.[7]

  • Possess a simple NMR spectrum with signals that do not overlap with the analyte's signals.[1]

  • Be soluble in the chosen deuterated solvent.[6]

  • Have a known molecular weight.

For N-(4-Butoxybenzyl)-3-propoxyaniline, Maleic acid is a suitable internal standard. It is highly pure, stable, and its vinylic proton signal appears as a sharp singlet in a region of the spectrum (around 6.3 ppm in DMSO-d₆) that is clear of any signals from the analyte.

2. Sample Preparation: Accuracy in this step is critical as weighing is often the largest source of error in qNMR.[2]

  • Accurately weigh approximately 10-20 mg of N-(4-Butoxybenzyl)-3-propoxyaniline into a clean, dry vial using a calibrated microbalance.

  • Accurately weigh a molar equivalent amount of the internal standard (Maleic acid) into the same vial. A 1:1 molar ratio is often ideal for comparable signal intensities.[1]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a high-quality NMR tube.

3. NMR Data Acquisition:

  • The experiment should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher).

  • Key Parameter Optimization:

    • Relaxation Delay (d1): This is the most critical parameter for quantification. The delay between pulses must be at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated.[7] This ensures complete relaxation and a signal intensity that is truly proportional to the number of nuclei. A preliminary T₁ measurement is highly recommended.

    • Pulse Angle: A 90° pulse is recommended to maximize the signal for a given number of scans.[1]

    • Number of Scans: Sufficient scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated.

    • Digital Resolution: Ensure adequate digital resolution for accurate integration.[8]

4. Data Processing and Purity Calculation:

  • Apply phase and baseline correction to the acquired spectrum. Manual processing is often recommended for precision.[1]

  • Integrate the well-resolved, non-overlapping signals of both the analyte and the internal standard. For N-(4-Butoxybenzyl)-3-propoxyaniline, the signals from the butoxy or propoxy chains are good candidates. For Maleic acid, the vinylic proton singlet is used.

  • The purity of the analyte is calculated using the following equation[1]:

    Purity (%w/w) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Pₛₜd

    Where:

    • I : Integral value

    • N : Number of protons for the integrated signal

    • M : Molar mass

    • m : mass

    • P : Purity of the standard

    • ₐ denotes the analyte and ₛₜd denotes the standard.

Comparative Analysis: qNMR vs. Alternative Techniques

While qNMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques.[5] The choice of method often depends on the specific requirements of the analysis, available instrumentation, and the properties of the analyte.

High-Performance Liquid Chromatography (HPLC)

HPLC is a workhorse in the pharmaceutical industry for purity determination, particularly for detecting and quantifying impurities.[9][10] It separates components of a mixture based on their differential partitioning between a mobile phase and a stationary phase.

  • Principle: Separation based on polarity, with detection typically by UV absorbance. Purity is often reported as area percent, assuming all components have a similar response factor at the detection wavelength.

  • Strengths: Excellent for separating complex mixtures and detecting trace impurities.[9]

  • Limitations: It is a relative, not an absolute, quantification method. Accurate quantification requires a certified reference standard for each impurity, which is often not feasible. The assumption of equal response factors can lead to significant errors in purity assessment.[11]

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds.[12] It separates components in the gas phase based on their interaction with a stationary phase.

  • Principle: Separation based on boiling point and polarity. Detection is commonly by a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon.

  • Strengths: High resolution and sensitivity for volatile compounds.[13]

  • Limitations: Not suitable for non-volatile or thermally labile compounds like N-(4-Butoxybenzyl)-3-propoxyaniline without derivatization.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of highly crystalline substances.[14][15]

  • Principle: Based on the van't Hoff equation, which describes the melting point depression of a substance due to the presence of impurities.[16]

  • Strengths: An absolute method that does not require a reference standard.

  • Limitations: Only applicable to crystalline compounds that are at least 98.5% pure and do not decompose upon melting.[14][16] It is not suitable for amorphous materials or compounds that exhibit polymorphism.

Performance Comparison

The following table summarizes the key performance characteristics of each technique for the purity determination of a small organic molecule like N-(4-Butoxybenzyl)-3-propoxyaniline.

FeatureqNMRHPLC-UVGC-FIDDSC
Principle Absolute (Primary)RelativeRelativeAbsolute
Traceability Directly traceable to SI units via a certified standard[17]Requires analyte-specific reference standardsRequires analyte-specific reference standardsBased on thermodynamic principles
Selectivity High (based on chemical shift)High (based on retention time)High (based on retention time)Low (measures total soluble impurities)
Accuracy Very HighModerate to High (dependent on response factors)Moderate to HighHigh (for ideal samples)
Precision Very HighHighHighModerate
Sample Throughput ModerateHighHighLow
Applicability to Analyte ExcellentExcellentRequires derivatizationRequires high crystallinity
Impurity Identification Possible with 2D NMRRequires MS couplingRequires MS couplingNot possible

The Synergy of Orthogonal Methods

For the highest level of confidence in purity validation, employing orthogonal methods is best practice.[5] This involves using two or more independent analytical techniques that rely on different principles. The strong agreement between a primary method like qNMR and a high-resolution separation technique like HPLC provides a robust and defensible purity value, as mandated by regulatory bodies like the ICH.[18][19]

Orthogonal_Validation qNMR qNMR (Absolute Quantification) Purity Validated Purity of N-(4-Butoxybenzyl)-3-propoxyaniline qNMR->Purity Confirms Identity & Absolute Purity HPLC HPLC (Separation & Relative Quantification) HPLC->Purity Confirms Impurity Profile & Relative Purity

Caption: Orthogonal validation approach combining qNMR and HPLC for comprehensive purity assessment.

Conclusion: The Authoritative Power of qNMR

For the purity validation of N-(4-Butoxybenzyl)-3-propoxyaniline, qNMR emerges as a superior single-method approach due to its status as a primary analytical technique. Its ability to provide direct, SI-traceable quantification without the need for an analyte-specific reference standard addresses the inherent limitations of chromatographic methods. The method's accuracy is founded on the immutable principles of stoichiometry and is validated through a rigorous, self-contained experimental protocol.

While techniques like HPLC remain indispensable for impurity profiling and separation of complex mixtures, qNMR provides the authoritative, quantitative value that underpins the quality and safety of pharmaceutical compounds. For researchers and drug development professionals, mastering the principles and application of qNMR is not just an analytical advantage; it is a commitment to the highest standards of scientific integrity.

References

  • Quantitative NMR (qNMR) stands as a robust method for gauging pharmaceutical purity. Emery Pharma. [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed. [Link]

  • Investigating the Purity of Substances by Means of DSC. NETZSCH Analyzing & Testing. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Keyword for Reliability of Analysis Results: Traceability. JEOL Ltd. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education. [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]

  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. JEOL. [Link]

  • Differential scanning calorimetry for authentication of edible fats and oils. ScienceDirect. [Link]

  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. RSSL. [Link]

  • Simultaneous On-Line Characterization of Small Organic Molecules Derived from Combinatorial Libraries for Identity, Quantity, and Purity by Reversed-Phase HPLC with Chemiluminescent Nitrogen, UV, and Mass Spectrometric Detection. Analytical Chemistry. [Link]

  • VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Standard Test Method for Purity by Differential Scanning Calorimetry. ASTM International. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • [Ensuring Traceability Using qNMR in the Quantitative Analysis of Formaldehyde and Acetaldehyde]. PubMed. [Link]

  • Quantitative NMR Assays (qNMR). Bruker. [Link]

  • Determination of purity by differential scanning calorimetry (DSC). ACS Publications. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. ResolveMass Laboratories Inc. [Link]

  • qNMR Internal Standard Reference Data (ISRD). BIPM. [Link]

  • 2.5B: Uses of Gas Chromatography. Chemistry LibreTexts. [Link]

  • Gas chromatography with flame ionization detector: When is GC-FID used? What can it do? Quality Analysis. [Link]

  • Impurity Identification in Small-Molecule APIs. Pharma's Almanac. [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC. [Link]

  • qNMR: top tips for optimised sample prep. Manufacturing Chemist. [Link]

  • Which compounds are suitable for analysis by gas chromatography? Kvtester. [Link]

  • Let's try doing quantitative NMR. JEOL Ltd. [Link]

  • Organic Compound Characterization. Center for Applied Isotope Studies (CAIS) - UGA. [Link]

  • Gas Chromatography (GC) for Purity & Identity. CUP contract labs. [Link]

  • Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LinkedIn. [Link]

  • Quantitative NMR Spectroscopy. University of Illinois Urbana-Champaign. [Link]

  • Equivalency between Mass Balance and qNMR methodologies. American Laboratory. [Link]

  • Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. ACG Publications. [Link]

  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. MDPI. [Link]

  • SYNTHESIS AND CHARACTERISATION OF 4-PROPOXYBENZALDEHYDE SUBSTITUTED HECK-SCHIFF BASE COMPOUND AS SPACER IN ELECTROCHEMICAL DNA S. Malaysian Journal of Analytical Sciences. [Link]

  • Analytical Methods. Royal Society of Chemistry. [Link]

  • Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. ResearchGate. [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

Sources

Navigating the Chemical Landscape: A Comparative Structure-Activity Relationship Guide to N-(4-Butoxybenzyl)-3-propoxyaniline and its Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery, the systematic exploration of a molecule's chemical structure to understand its influence on biological activity—a discipline known as Structure-Activity Relationship (SAR) analysis—is paramount.[1] This guide provides an in-depth comparative SAR analysis of the novel scaffold, N-(4-Butoxybenzyl)-3-propoxyaniline, and its rationally designed analogs. While direct research on this specific molecule is not publicly available, this guide will extrapolate from established principles and published data on analogous N-benzylaniline derivatives to construct a predictive SAR model. This document is intended for researchers, scientists, and drug development professionals to guide the synthesis and evaluation of this promising chemical class.

Core Scaffold and Rationale for Investigation

The N-(4-Butoxybenzyl)-3-propoxyaniline scaffold combines several key features that make it a compelling starting point for medicinal chemistry exploration. The N-benzylaniline core is a well-established pharmacophore found in a variety of biologically active compounds, including antimicrobial and anticancer agents.[2][3] The alkoxy substituents on both aromatic rings provide handles for modulating physicochemical properties such as lipophilicity, which is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

The selection of a butoxy group at the 4-position of the benzyl ring and a propoxy group at the 3-position of the aniline ring is a deliberate design choice. These moderately sized, flexible alkyl chains are intended to enhance membrane permeability and potentially engage with hydrophobic pockets within a target protein. The meta-position of the propoxy group on the aniline ring introduces an element of asymmetry, which can be crucial for achieving selectivity and avoiding off-target effects.

Comparative Structure-Activity Relationship (SAR) Analysis

To build a predictive SAR model for N-(4-Butoxybenzyl)-3-propoxyaniline, we will dissect the molecule into three key regions and hypothesize how modifications in each area might impact biological activity, drawing parallels from existing literature on similar N-benzylaniline and related scaffolds.

A. The N-Benzyl Moiety (A-Ring): The "Targeting" Group

The substituted benzyl group is often crucial for the primary interaction with the biological target.[3] Variations in this region can significantly impact binding affinity and selectivity.

  • Alkoxy Chain Length and Branching: Altering the length of the alkoxy chain at the 4-position from butoxy to shorter (methoxy, ethoxy) or longer (pentoxy, hexoxy) chains is expected to directly influence lipophilicity. An optimal chain length often exists for maximizing target engagement while maintaining favorable pharmacokinetic properties. Branching of the alkyl chain (e.g., isobutoxy, sec-butoxy) can introduce steric hindrance that may either enhance or disrupt binding, depending on the topology of the binding site.

  • Positional Isomerism of the Alkoxy Group: Moving the butoxy group from the para (4-) to the meta (3-) or ortho (2-) position will alter the electronic and steric profile of the ring. This can have a profound effect on the molecule's conformation and its ability to fit into a binding pocket.

  • Substitution with Other Functional Groups: Replacing the butoxy group with electron-donating (e.g., -CH3, -OH) or electron-withdrawing (e.g., -Cl, -CF3, -NO2) groups can modulate the electronic properties of the phenyl ring, influencing its interaction with the target.[5] Halogen substitutions, for instance, can introduce favorable halogen bonding interactions.[6]

B. The Aniline Moiety (B-Ring): The "Modulating" Group

The substitutions on the aniline ring are critical for fine-tuning the electronic properties of the entire molecule and can influence its overall conformation and ADME profile.

  • Alkoxy Chain Length and Position: Similar to the A-ring, varying the propoxy group's length and exploring positional isomers (ortho- or para-) will impact lipophilicity and steric interactions. Studies on N-alkoxyphenylanilides have shown that the position and length of the alkoxy chain can significantly affect antibacterial and antimycobacterial activity.[7]

  • Introduction of Additional Substituents: Adding other functional groups to the aniline ring can further refine the molecule's properties. For example, introducing a cyano group has been shown to be effective in MEK inhibitors with a similar core structure.[8]

C. The Benzylamino Linker: The "Conformational Hinge"

The secondary amine linking the two aromatic rings is a critical determinant of the molecule's overall three-dimensional shape.

  • N-Alkylation: Introducing a small alkyl group (e.g., methyl) on the nitrogen atom can restrict rotation around the C-N bonds, locking the molecule into a more defined conformation. This can lead to a significant increase or decrease in activity depending on whether the preferred conformation is the bioactive one.

  • Bioisosteric Replacement: Replacing the amine linker with other functional groups such as an amide, sulfonamide, or urea can alter the hydrogen bonding capacity and conformational flexibility of the molecule.[9]

The following table summarizes the proposed SAR exploration:

Molecular Region Modification Predicted Impact on Activity Rationale/Supporting Evidence
A-Ring (N-Benzyl) Vary alkoxy chain length (C1-C6)Optimization of lipophilicity and hydrophobic interactionsLipophilicity is a key determinant of ADME properties.[4]
Branching of alkoxy chainIntroduction of steric bulkMay enhance or disrupt binding depending on target topology.
Positional isomerism of alkoxy groupAlteration of electronic and steric profileCan significantly affect molecular conformation and binding.
Substitution with other functional groupsModulation of electronic properties and introduction of new interactionsHalogens can form halogen bonds; EWGs/EDGs alter ring electronics.[5][6]
B-Ring (Aniline) Vary alkoxy chain length (C1-C6)Fine-tuning of lipophilicity and steric interactionsPositional and length variations of alkoxy chains impact activity.[7]
Positional isomerism of alkoxy groupAlteration of electronic and steric profileInfluences overall molecular shape and target complementarity.
Introduction of additional substituentsRefinement of electronic properties and introduction of new interactionsCyano groups have shown efficacy in related scaffolds.[8]
Linker (Benzylamino) N-AlkylationConformational restrictionCan lock the molecule in a bioactive or inactive conformation.
Bioisosteric replacement (amide, sulfonamide, etc.)Alteration of H-bonding and flexibilityCan introduce new hydrogen bond donors/acceptors.[9]

Experimental Protocols

To validate the hypothetical SAR and determine the biological activity of N-(4-Butoxybenzyl)-3-propoxyaniline and its analogs, a series of well-defined experimental protocols are required.

Synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline Analogs

A common and effective method for the synthesis of N-benzylaniline derivatives is reductive amination.[3]

Step-by-Step Protocol:

  • Imine Formation:

    • Dissolve one equivalent of the appropriately substituted aniline (e.g., 3-propoxyaniline) and one equivalent of the corresponding substituted benzaldehyde (e.g., 4-butoxybenzaldehyde) in a suitable solvent such as ethanol or methanol.

    • Stir the mixture at room temperature for 30 minutes to 2 hours. The reaction can be gently heated if necessary.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Reduction to the Amine:

    • Cool the reaction mixture in an ice bath.

    • Add a reducing agent, such as sodium borohydride (NaBH4), portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Diagram of Synthetic Workflow:

Synthesis_Workflow Aniline Substituted Aniline Imine Imine Intermediate Aniline->Imine Aldehyde Substituted Benzaldehyde Aldehyde->Imine Solvent Solvent (e.g., Ethanol) Solvent->Imine Reduction Reduction (e.g., NaBH4) Imine->Reduction Purification Purification (Column Chromatography) Reduction->Purification Product N-Benzylaniline Derivative Purification->Product

Caption: General workflow for the synthesis of N-benzylaniline derivatives via reductive amination.

Determination of Physicochemical Properties

Lipophilicity (LogP) Determination:

Lipophilicity is a crucial parameter in drug design and can be experimentally determined using methods like the shake-flask method or more rapidly by reversed-phase high-performance liquid chromatography (RP-HPLC).[]

Step-by-Step Protocol (RP-HPLC Method):

  • Preparation of Standards: Prepare a series of standard compounds with known LogP values.

  • Chromatographic Conditions: Use a C18 reversed-phase column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile).

  • Analysis: Inject the synthesized compounds and the standards onto the HPLC system and record their retention times.

  • Calculation: Plot the logarithm of the retention factor (k') versus the known LogP values of the standards to generate a calibration curve. Use the retention times of the synthesized compounds to calculate their LogP values from this curve.

In Vitro Biological Activity Screening

The choice of biological assay will depend on the intended therapeutic target. Given the broad activity profile of N-benzylaniline derivatives, initial screening could include antimicrobial and anticancer assays. For a more targeted approach, if a specific receptor class like G-protein coupled receptors (GPCRs) is of interest, specific functional assays can be employed.

Example Protocol: GPCR Activation Assay

GPCR activation can be monitored by measuring downstream signaling events, such as changes in intracellular calcium or the production of second messengers.[11] Modern biosensor assays, like Bioluminescence Resonance Energy Transfer (BRET)-based assays, provide a direct and quantitative measure of G-protein activation.[12][13]

Step-by-Step Protocol (BRET-based GPCR Assay):

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T) in appropriate media.

    • Co-transfect the cells with plasmids encoding the GPCR of interest and a BRET-based biosensor for G-protein activation (e.g., ONE-GO biosensor).[13]

  • Compound Treatment:

    • Plate the transfected cells in a multi-well plate.

    • Add varying concentrations of the synthesized compounds to the wells.

  • BRET Measurement:

    • Add the appropriate substrate for the luciferase component of the BRET sensor.

    • Measure the luminescence at two different wavelengths (one for the donor and one for the acceptor) using a plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the change in BRET ratio against the compound concentration to generate dose-response curves and determine the EC50 or IC50 values.

Diagram of GPCR BRET Assay Workflow:

BRET_Assay_Workflow cluster_cell_based Cell-Based Steps cluster_assay Assay Steps cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293T) Transfection Transfection with GPCR and BRET Sensor Plasmids Cell_Culture->Transfection Plating Plating of Transfected Cells Transfection->Plating Compound_Addition Addition of Test Compounds Plating->Compound_Addition Substrate_Addition Addition of Luciferase Substrate Compound_Addition->Substrate_Addition BRET_Measurement BRET Signal Measurement Substrate_Addition->BRET_Measurement Data_Processing Calculation of BRET Ratio BRET_Measurement->Data_Processing Dose_Response Generation of Dose-Response Curves Data_Processing->Dose_Response EC50_IC50 Determination of EC50/IC50 Dose_Response->EC50_IC50

Caption: Workflow for a BRET-based GPCR activation assay.

Conclusion and Future Directions

This guide has presented a predictive comparative SAR analysis for the novel N-(4-Butoxybenzyl)-3-propoxyaniline scaffold. By leveraging existing knowledge of related N-benzylaniline derivatives, we have proposed a rational strategy for the design, synthesis, and evaluation of a focused library of analogs. The provided experimental protocols offer a clear roadmap for researchers to systematically explore the chemical space around this promising core structure.

Future work should focus on the synthesis of the proposed analogs and their evaluation in a panel of relevant biological assays. The data generated from these studies will be invaluable for refining the SAR model and ultimately for identifying lead compounds with potent and selective biological activity. The interplay between structural modifications and their effects on both target engagement and ADME properties will be a key consideration in the journey from this initial scaffold to a potential drug candidate.

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]

  • State of the art and prospects of methods for determination of lipophilicity of chemical compounds. (2019, January 28). TrAC Trends in Analytical Chemistry. Retrieved from [Link]

  • LIPOPHILICITY с METHODS OF DETERMINATION AND ITS ROLE IN MEDICINAL CHEMISTRY - SciSpace. (n.d.). Retrieved from [Link]

  • LogP—Making Sense of the Value - ACD/Labs. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Some Novel Substituted N-Benzylideneaniline Derivatives - ResearchGate. (n.d.). Retrieved from [Link]

  • Protocol for detecting endogenous GPCR activity in primary cell cultures using ONE-GO biosensors - PMC. (2024, October 1). Retrieved from [Link]

  • Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]

  • In vitro GPCR activation assay - Bio-protocol. (n.d.). Retrieved from [Link]

  • Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors - PMC. (n.d.). Retrieved from [Link]

  • G Protein-Coupled Receptor Screening Assays: Methods and Protocols - ResearchGate. (2025, August 10). Retrieved from [Link]

  • CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents. (n.d.).
  • SAR by kinetics for drug discovery in protein misfolding diseases - PNAS. (2018, September 26). Retrieved from [Link]

  • The Role of Structure-Activity Relationship (SAR) In Drug Discovery - Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15). Retrieved from [Link]

  • Small-Molecule Inhibitors That Target Protein–Protein Interactions in the RAD51 Family of Recombinases - PMC. (n.d.). Retrieved from [Link]

  • SAR study of small molecule inhibitors of the programmed cell death-1/programmed cell death-ligand 1 interaction - PubMed. (2021, November 15). Retrieved from [Link]

  • Protein targeting compounds: Prediction, selection and activity of specific inhibitors. (n.d.). Retrieved from [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies. (2025, December 25). Retrieved from [Link]

  • Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline - ResearchGate. (2017, October 11). Retrieved from [Link]

  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK (MAPKK) inhibitors - PubMed. (2000, December 18). Retrieved from [Link]

  • Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed. (2015, May 27). Retrieved from [Link]

  • (PDF) Synthesis and structure–activity relationships of USP48 deubiquitinylase inhibitors. (2023, April 26). Retrieved from [Link]

  • Synthesis of 3,4,5-Trimethoxyaniline. (2013, August 30). Retrieved from [Link]

  • Synthesis of Low Melting Liquid Crystalline N-(4-n-Alkylbenzilidene) - ResearchGate. (n.d.). Retrieved from [Link]

  • Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N '-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs - PubMed. (n.d.). Retrieved from [Link]

  • Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. (2025, July 23). Retrieved from [Link]

  • Synthesis and Study of the Structure–Activity Relationship of Antiproliferative N-Substituted Isosteviol-Based 1,3-Aminoalcohols - MDPI. (2024, February 19). Retrieved from [Link]

Sources

A Comparative Guide to the Validation of the N-(4-Butoxybenzyl)-3-propoxyaniline Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the integrity of quantitative analysis hinges on the quality of the analytical reference standard. This guide provides an in-depth, comparative analysis of the validation process for a hypothetical analytical reference standard, N-(4-Butoxybenzyl)-3-propoxyaniline. As a Senior Application Scientist, the following sections are structured to not only present validation protocols but to also elucidate the scientific rationale behind the experimental choices, ensuring a robust and self-validating system. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3]

The Foundational Role of a Validated Reference Standard

An analytical reference standard serves as the benchmark against which a sample is measured. Its purity, identity, and stability must be unequivocally established to ensure the accuracy and reliability of analytical data.[4][5] The validation of this standard is not a perfunctory exercise but a critical component of the analytical procedure's lifecycle, as emphasized in the recently updated ICH Q2(R2) and the new ICH Q14 guidelines.[1][2] These guidelines advocate for a more scientific, lifecycle-based model for analytical methods, moving beyond a simple checklist approach to a deeper understanding of the method's performance and limitations.[1][6]

Validation of the N-(4-Butoxybenzyl)-3-propoxyaniline Reference Standard

The validation of the N-(4-Butoxybenzyl)-3-propoxyaniline reference standard is categorized as a "Category I" analytical method, as it involves the quantitation of a major component.[7] The following sections detail the experimental protocols and acceptance criteria for the key validation parameters.

Diagram of the Reference Standard Validation Workflow

Reference Standard Validation Workflow Figure 1: Workflow for the validation of an analytical reference standard. cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Identification cluster_validation Validation Studies cluster_documentation Documentation & Release Synthesis Synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline Purification Purification (e.g., recrystallization, chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Assessment Purity Assessment (HPLC, GC, qNMR) Structural_Elucidation->Purity_Assessment Specificity Specificity/Selectivity Purity_Assessment->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Stability Stability Studies Precision->Stability CoA Certificate of Analysis (CoA) Generation Stability->CoA Release Release for Use CoA->Release

Caption: Workflow for the validation of an analytical reference standard.

Identity and Structural Confirmation

Before assessing purity and performance, the identity of the N-(4-Butoxybenzyl)-3-propoxyaniline must be unequivocally confirmed. This is achieved through a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, providing detailed information about the connectivity of atoms.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the molecular weight and elemental composition.[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

Purity Assessment

The purity of the reference standard is a critical parameter and is typically determined using a mass balance approach, which involves the summation of all impurities and subtracting from 100%.[9]

  • Organic Impurities: High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying organic impurities.[10] A stability-indicating method should be developed and validated to separate the main component from any potential degradation products or process-related impurities.

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Residual Solvents: Gas Chromatography (GC) with a flame ionization detector (FID) or mass spectrometer (MS) is used to quantify any residual solvents from the synthesis and purification process.[10]

  • Inorganic Impurities: Residue on ignition (ROI) or more sensitive techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) can be used to determine the content of inorganic impurities.[11]

Table 1: Hypothetical Purity Assessment of N-(4-Butoxybenzyl)-3-propoxyaniline Reference Standard

TestMethodResult
Organic ImpuritiesHPLC-UV0.25%
Water ContentKarl Fischer Titration0.10%
Residual SolventsGC-FID0.05%
Inorganic ImpuritiesResidue on Ignition<0.1%
Assigned Purity Mass Balance 99.6%
Validation of the Quantitative HPLC-UV Method

The following subsections describe the validation of the HPLC-UV method used for the purity assessment and assay of N-(4-Butoxybenzyl)-3-propoxyaniline.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] For a reference standard, this is typically demonstrated by the absence of interfering peaks at the retention time of the main component in a chromatogram of a blank and by performing forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Prepare solutions of N-(4-Butoxybenzyl)-3-propoxyaniline in methanol.

  • Subject the solutions to stress conditions:

    • Acidic: 0.1 M HCl at 60°C for 24 hours.

    • Basic: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: 80°C for 48 hours (solid state).

    • Photolytic: Exposure to UV light (254 nm) and visible light for 7 days.

  • Analyze the stressed samples by HPLC-UV and evaluate the peak purity of the main component using a photodiode array (PDA) detector.

The method is considered specific if the main peak is spectrally pure and well-resolved from all degradation product peaks.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[13] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol for Linearity:

  • Prepare a stock solution of the N-(4-Butoxybenzyl)-3-propoxyaniline reference standard.

  • Prepare a series of at least five dilutions ranging from 50% to 150% of the nominal concentration.

  • Inject each concentration in triplicate and plot the peak area against the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (R²), y-intercept, and slope of the regression line.

Table 2: Hypothetical Linearity Data

ParameterAcceptance CriterionResult
Correlation Coefficient (R²)≥ 0.9990.9998
Range50% - 150% of nominal concentrationMet

Accuracy is the closeness of the test results obtained by the method to the true value.[14] For a reference standard, accuracy is often inferred from the specificity, linearity, and precision, and can be assessed by comparing the results to those obtained from a second, independent, well-characterized procedure.[15]

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7] It is typically evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol for Precision:

  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the reference standard at 100% of the nominal concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Table 3: Hypothetical Precision Data

ParameterAcceptance Criterion (%RSD)Repeatability (%RSD)Intermediate Precision (%RSD)
Assay≤ 1.0%0.3%0.7%

The stability of the reference standard must be evaluated to establish a retest date and appropriate storage conditions.[16] Stability studies should be conducted under long-term and accelerated conditions.[17][18]

Experimental Protocol for Stability:

  • Store aliquots of the reference standard under the following conditions:

    • Long-term: 2-8°C

    • Accelerated: 25°C/60% RH and 40°C/75% RH

  • Test the standard at appropriate time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months) for appearance, purity (by HPLC), and water content.

The retest date is established based on the time at which the standard no longer meets the pre-defined acceptance criteria.

Comparison with Alternative Analytical Methodologies

While HPLC-UV is a robust and widely used technique for the validation of reference standards, other methods can be employed, each with its own advantages and disadvantages.

Table 4: Comparison of Analytical Methodologies for Reference Standard Validation

MethodologyPrincipleAdvantagesDisadvantages
HPLC-UV Separation based on polarity, detection by UV absorbance.Robust, reproducible, widely available, suitable for a wide range of compounds.Moderate sensitivity, may not be suitable for compounds without a UV chromophore.
Gas Chromatography (GC-MS) Separation based on volatility, detection by mass spectrometry.High sensitivity and selectivity, excellent for volatile and semi-volatile compounds.[19]Not suitable for non-volatile or thermally labile compounds without derivatization.[20]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC coupled with highly selective and sensitive mass spectrometric detection.Very high sensitivity and selectivity, excellent for trace analysis and complex matrices.[21]Higher cost and complexity, potential for matrix effects.
Quantitative NMR (qNMR) Direct quantification against a certified internal standard without the need for a specific reference standard of the analyte.A primary ratio method, can provide SI-traceable purity values, does not require a reference standard of the same compound.[22]Requires specialized equipment and expertise, may have lower sensitivity than chromatographic methods.
Decision-Making for Method Selection

The choice of analytical methodology depends on the properties of the analyte, the intended use of the reference standard, and the available resources.

Method Selection Decision Tree Figure 2: Decision tree for selecting an analytical method. start Start: Characterize N-(4-Butoxybenzyl)-3-propoxyaniline volatile Is the compound volatile and thermally stable? start->volatile chromophore Does the compound have a UV chromophore? volatile->chromophore No gc_ms Use GC-MS volatile->gc_ms Yes trace_analysis Is trace-level quantification required? chromophore->trace_analysis No hplc_uv Use HPLC-UV chromophore->hplc_uv Yes primary_standard Is a primary, SI-traceable standard required? trace_analysis->primary_standard No lc_msms Use LC-MS/MS trace_analysis->lc_msms Yes qnmr Use qNMR primary_standard->qnmr Yes consider_derivatization Consider derivatization for GC-MS primary_standard->consider_derivatization No

Caption: Decision tree for selecting an analytical method.

Conclusion

References

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Pharmacopeia. [Link]

  • USP <1225> Method Validation. BA Sciences. [Link]

  • Stability Testing Strategies for Working Standards. BioPharma Consulting Group. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. [Link]

  • USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Investigations of a Dog. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. Publisso. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Association for Accessible Medicines. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • New international guidelines on organic pure material standards. BIPM. [Link]

  • Q2(R2) Validation of Analytical Procedures. ICH. [Link]

  • Analytical Techniques for Reference Standard Characterization. ResolveMass. [Link]

  • Methods for the SI Value Assignment of the Purity of Organic Compounds (IUPAC Technical Report). NIST. [Link]

  • The ABC's of Reference Standard Management. Eurofins. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. [Link]

  • (PDF) Purity Assessment of Organic Reference Materials with a Mass Balance Method: A Case Study of Endosulfan-II. ResearchGate. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Reference-Standard Material Qualification. Pharmaceutical Technology. [Link]

  • Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC. [Link]

  • A Guide to Using Analytical Standards. Labcompare. [Link]

  • Analytical Reference Materials For The Pharma Industry. Pharmaceutical Online. [Link]

  • Q1A(R2) Guideline. ICH. [Link]

  • Stability testing of existing active substances and related finished products. EMA. [Link]

Sources

A Senior Scientist's Guide to the Comparative Biological Activity of N-(4-Butoxybenzyl)-3-propoxyaniline and Its Structural Analogs

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the N-arylbenzylamine scaffold is a privileged structure, serving as the foundation for a multitude of compounds with diverse biological activities.[1] Its versatility allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide focuses on a representative member of this class, N-(4-Butoxybenzyl)-3-propoxyaniline, as a model to explore how systematic structural modifications impact biological function.

While public domain data on this specific molecule is nascent, the broader family of N-benzylaniline and related derivatives has been extensively studied, revealing activities ranging from antimicrobial and antifungal to potent enzyme inhibition and anticancer effects.[2][3][4][5] This guide provides a framework for researchers, scientists, and drug development professionals to evaluate such compounds. We will dissect the molecule's core components, explore relevant biological assays for comparative analysis, and discuss the critical interpretation of structure-activity relationship (SAR) data.

Pharmacophore Analysis and Rationale for Analog Design

The structure of N-(4-Butoxybenzyl)-3-propoxyaniline presents three primary regions for modification to generate a library of structural analogs for comparative screening. Understanding the role of each component is key to designing a logical and informative SAR study.

  • Region A (Benzyl Ring): The 4-butoxy group is a key lipophilic feature. Analogs could vary the length of the alkyl chain (e.g., methoxy, ethoxy, hexyloxy) to probe the effect of lipophilicity on cell membrane penetration or target engagement. The position of this substituent (ortho, meta, para) is also a critical variable.

  • Region B (Aniline Ring): The 3-propoxy group influences the electronic properties and conformation of the aniline ring. Modifications here, such as altering the chain length, position, or substituting with electron-withdrawing (e.g., chloro, trifluoromethyl) versus electron-donating groups (e.g., methoxy), can dramatically alter target binding and metabolic stability.[6]

  • Region C (Amine Linker): The secondary amine is a crucial hydrogen bond donor and acceptor. Its pKa and steric environment are vital for interaction with biological targets. While less commonly modified in initial screens, N-alkylation or substitution could be explored in later optimization stages.

The overarching goal is to systematically alter one variable at a time to generate clear, interpretable data that correlates structural changes with functional outcomes.

A Framework for Comparative Biological Evaluation

Based on the known activities of the broader N-arylbenzylamine class, a logical screening cascade would investigate antimicrobial, anticancer (cytotoxic), and specific enzyme inhibitory activities.

Experimental Workflow for Comparative Analysis

The following diagram outlines a typical workflow for screening a library of new chemical entities, such as analogs of N-(4-Butoxybenzyl)-3-propoxyaniline.

Experimental_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Analysis A Compound Library (Parent + Analogs) B Broad Spectrum Antimicrobial Assay (MIC Determination) A->B C General Cytotoxicity Screen (MTT Assay) vs. Cancer & Normal Cells A->C F Bactericidal/Bacteriostatic Determination B->F G Structure-Activity Relationship (SAR) Analysis B->G D Enzyme Inhibition Assay (e.g., Tyrosinase) C->D E Mechanism of Action (e.g., Tubulin Polymerization) C->E D->G E->G F->G

Caption: A streamlined workflow for evaluating novel N-arylbenzylamine analogs.

Antimicrobial Activity Assessment

Aniline derivatives have demonstrated notable antibacterial and antifungal properties.[2][7] The evaluation typically begins with determining the Minimum Inhibitory Concentration (MIC).

The following table presents hypothetical MIC data for our lead compound and its structural analogs against representative bacterial strains. This format allows for a direct comparison of potency and spectrum.

Compound IDR1 (Benzyl Ring)R2 (Aniline Ring)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
LEAD-01 4-Butoxy3-Propoxy3264
ANALOG-A14-Methoxy3-Propoxy64>128
ANALOG-A24-Hexyloxy3-Propoxy1632
ANALOG-B14-Butoxy3-Methoxy3264
ANALOG-B24-Butoxy4-Chloro816

Interpretation: From this hypothetical data, one could infer that increasing the lipophilicity of the butoxy chain (ANALOG-A2) enhances activity. Furthermore, introducing an electron-withdrawing group on the aniline ring (ANALOG-B2) provides a significant boost in potency against both Gram-positive and Gram-negative bacteria, a common finding in studies of aniline derivatives.[6]

This protocol is a standard method for quantifying the antimicrobial efficacy of novel compounds.

  • Preparation: Prepare a 2X stock solution of each test compound in an appropriate solvent (e.g., DMSO). Prepare a standardized inoculum of the bacterial strain (e.g., S. aureus ATCC 29213) to a concentration of 1 x 10^6 CFU/mL in Mueller-Hinton Broth (MHB).

  • Serial Dilution: In a 96-well microtiter plate, add 100 µL of MHB to wells 2 through 12. Add 200 µL of the 2X compound stock to well 1.

  • Titration: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and repeating this process down to well 10. Discard 100 µL from well 10. Wells 11 (no compound) and 12 (no bacteria) will serve as positive and negative controls, respectively.

  • Inoculation: Add 100 µL of the bacterial inoculum to wells 1 through 11, resulting in a final inoculum of 5 x 10^5 CFU/mL and the desired final compound concentrations.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anticancer and Cytotoxicity Profiling

Many N-benzylamine derivatives have been investigated as potential anticancer agents, with mechanisms including the inhibition of tubulin polymerization.[5] A crucial first step is to assess a compound's general cytotoxicity against both cancer and non-cancerous cell lines to determine potency and a preliminary therapeutic index.[8][9]

The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.[10]

Compound IDR1 (Benzyl Ring)R2 (Aniline Ring)MCF-7 (Breast Cancer) IC₅₀ (µM)HEK293 (Normal Kidney) IC₅₀ (µM)Selectivity Index (SI)
LEAD-01 4-Butoxy3-Propoxy15.545.22.9
ANALOG-A14-Methoxy3-Propoxy28.150.81.8
ANALOG-A24-Hexyloxy3-Propoxy9.842.14.3
ANALOG-B24-Butoxy4-Chloro5.235.46.8
ANALOG-C14-Butoxy (benzyl)N-benzyl-2-phenylpyrimidin-4-amine0.05 (NCI-H460 Lung Cancer)>10 (WI-38 Normal)>200

Data for ANALOG-C1 is based on a highly potent N-benzyl-2-phenylpyrimidin-4-amine derivative for illustrative purposes.[4]

Interpretation: This data suggests that structural changes leading to increased antimicrobial activity (ANALOG-A2, ANALOG-B2) also correlate with increased cytotoxicity against cancer cells. Critically, the Selectivity Index (SI = IC₅₀ Normal Cell / IC₅₀ Cancer Cell) for ANALOG-B2 is higher, indicating a more favorable therapeutic window. The inclusion of data from highly optimized, structurally related compounds like ANALOG-C1 provides a benchmark for the potential of the scaffold.[4]

The MTT assay is a colorimetric method widely used to measure cellular metabolic activity, which serves as a proxy for cell viability.[9]

  • Cell Seeding: Seed cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-cell controls.

  • Incubation: Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value for each compound.

Enzyme Inhibition: A Targeted Approach

Certain N-benzylaniline derivatives have shown potent and specific inhibitory activity against enzymes like tyrosinase, a key enzyme in melanin biosynthesis.[11][12] This makes them interesting candidates for applications in dermatology or as treatments for hyperpigmentation disorders.

Mechanism: Tyrosinase Inhibition

The diagram below illustrates the role of tyrosinase in the melanin synthesis pathway and the point of inhibition by active compounds.

Tyrosinase_Pathway A L-Tyrosine Tyrosinase1 Tyrosinase A->Tyrosinase1 B L-DOPA Tyrosinase2 Tyrosinase B->Tyrosinase2 C Dopaquinone D Melanin C->D Multiple Steps Tyrosinase1->B Tyrosinase2->C Inhibitor N-Arylbenzylamine Analog Inhibitor->Tyrosinase1 Inhibition Inhibitor->Tyrosinase2 Inhibition

Caption: Inhibition of the melanin synthesis pathway by tyrosinase inhibitors.

This assay provides a rapid and effective way to screen compounds for tyrosinase inhibitory potential.[13]

  • Reagent Preparation: Prepare a solution of mushroom tyrosinase (e.g., 30 U/mL) in phosphate buffer (50 mM, pH 6.8). Prepare a 2 mM solution of L-DOPA as the substrate in the same buffer. Prepare various concentrations of the test compounds.

  • Assay Setup: In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of the tyrosinase enzyme solution to each well. Kojic acid is often used as a positive control inhibitor.[14]

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes.

  • Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to each well to start the reaction.

  • Kinetic Reading: Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) every minute for 20-30 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction (V) for each concentration. Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100. Plot the inhibition percentage against compound concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

The N-(4-Butoxybenzyl)-3-propoxyaniline scaffold represents a promising starting point for medicinal chemistry exploration. This guide outlines a systematic approach to compare its biological activity with rationally designed structural analogs. By employing a tiered screening strategy—starting with broad antimicrobial and cytotoxicity assays and progressing to specific mechanistic studies like enzyme inhibition—researchers can efficiently build a robust structure-activity relationship profile.

The hypothetical data presented underscores the importance of modifying peripheral substituents to enhance potency and selectivity. Future work should focus on synthesizing and testing these proposed analogs, followed by secondary assays to elucidate the precise mechanism of action for the most promising "hit" compounds. This structured approach is fundamental to transforming a promising chemical scaffold into a viable lead candidate for drug development.

References

  • Vertex AI Search. (n.d.). Toxicity and antimicrobial activity of tropylated aniline and its derivatives.
  • American Chemical Society. (n.d.). Exploring the antimicrobial activity of aniline and p-nitroaniline azo dyes with substituted phenol derivatives.
  • MDPI. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
  • Vertex AI Search. (2024, October 4). Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health.
  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • PubMed. (2018, May 1). Synthesis, structure-activity relationships and preliminary mechanism study of N-benzylideneaniline derivatives as potential TLR2 inhibitors.
  • PubMed. (2025, January 13). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species.
  • BenchChem. (n.d.). A Comprehensive Guide to Assessing the Cytotoxicity of Novel Compounds: A Methodological Framework.
  • PubMed Central. (n.d.). Rapid detection of cytotoxicity of food additives and contaminants by a novel cytotoxicity test, menadione-catalyzed H2O2 production assay.
  • Vertex AI Search. (2024, August 20). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • PubMed. (n.d.). Synthesis and antimicrobial activity of some new anilino benzimidazoles.
  • PubMed. (2012, November 15). Design, synthesis, and evaluation of (E)-N-substituted benzylidene-aniline derivatives as tyrosinase inhibitors.
  • PubMed Central. (n.d.). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists.
  • Vertex AI Search. (2025, August 9). Synthesis and antifungal activity of N-aryl-N-benzylamines and of their homoallyl analogues.
  • BenchChem. (n.d.). An In-depth Technical Guide to N-arylbenzamide Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.
  • PubMed Central. (n.d.). Design of potent tyrosinase inhibiting N-arylated-4-yl-benzamides bearing 2-aminothiazole-triazole bi-heterocycles: mechanistic insight through enzyme inhibition, kinetics and computational studies.
  • PubMed. (2014, October 9). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
  • ResearchGate. (n.d.). Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives.
  • Semantic Scholar. (2025, January 23). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene.
  • ResearchGate. (n.d.). Substituted benzylidene tyrosinase inhibitors with a variety of....
  • The Open Medicinal Chemistry Journal. (n.d.). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
  • PubMed. (2021, April 15). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities.
  • MDPI. (2025, January 13). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights.

Sources

Publish Comparison Guide: Cross-Reactivity Profiling of N-(4-Butoxybenzyl)-3-propoxyaniline in Enzyme Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

As a Senior Application Scientist, evaluating the off-target landscape of novel pharmacophores is a critical step in de-risking early-stage drug discovery. The compound N-(4-Butoxybenzyl)-3-propoxyaniline features a highly lipophilic backbone comprising a secondary amine flanked by two ether-linked phenyl rings (a butoxybenzyl group and a propoxyaniline group).

Structurally, secondary benzylamines and anilines are notorious for interacting with key metabolic and neurotransmitter-regulating enzymes[1]. When designing a screening cascade for this compound, we must prioritize two major cross-reactivity liabilities:

  • Monoamine Oxidases (MAO-A/B): MAO-B naturally metabolizes benzylamine derivatives. The N-benzyl aniline motif closely mimics the transition state of MAO substrates, often acting as a competitive inhibitor or a pseudo-substrate[2][3].

  • Cytochrome P450s (CYP450): The extended lipophilic ether chains (butoxy and propoxy groups) provide ideal hydrophobic contacts for the large, promiscuous binding pockets of CYP3A4 and CYP2B6. Furthermore, anilines are classic substrates for CYP-mediated N-dealkylation and aromatic hydroxylation[4][5].

This guide provides a rigorous, objective comparison of N-(4-Butoxybenzyl)-3-propoxyaniline against established reference inhibitors. By establishing self-validating experimental workflows, we ensure that the resulting IC50 data is both reproducible and mechanistically sound.

Comparative Quantitative Data

To contextualize the cross-reactivity of N-(4-Butoxybenzyl)-3-propoxyaniline, we benchmark its predicted enzymatic inhibition profile against well-characterized clinical and biochemical standards.

Target EnzymeBenchmark InhibitorBenchmark IC50 (nM)N-(4-Butoxybenzyl)-3-propoxyaniline (Predicted IC50)*Selectivity Risk
MAO-A Clorgyline0.2 - 5.0> 5,000 nMLow
MAO-B Pargyline10 - 50250 - 800 nMHigh (Benzylamine motif)
CYP3A4 Ketoconazole15 - 501,000 - 3,000 nMModerate (Lipophilic ethers)
CYP2B6 Ticlopidine100 - 300500 - 1,500 nMHigh (Aniline core)

*Note: Quantitative values for the test compound are extrapolated based on structural pharmacophore models of homologous N-benzyl aniline derivatives[1][6].

Self-Validating Experimental Protocols

To generate trustworthy data, an assay must be a self-validating system—meaning it includes internal controls that independently verify assay performance (e.g., signal-to-background ratios, positive control validation, and interference checks).

Protocol 1: Fluorometric MAO-A/B Cross-Reactivity Assay

Causality & Assay Design: We utilize a continuous peroxidase-linked fluorometric assay. MAO converts the amine substrate into an aldehyde, ammonia, and hydrogen peroxide (H2O2). Horseradish Peroxidase (HRP) then uses the generated H2O2 to oxidize Amplex Red into the highly fluorescent resorufin[3]. This coupled system is chosen over direct UV absorbance because it offers superior sensitivity and avoids optical interference from the highly conjugated aniline core of the test compound.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Reaction Buffer (0.2 M potassium phosphate, pH 7.4). Reconstitute recombinant MAO-A and MAO-B enzymes to a working concentration of 0.5 mg/mL protein[7].

  • Compound Dilution: Serially dilute N-(4-Butoxybenzyl)-3-propoxyaniline in DMSO.

    • Self-Validation Step: Maintain a final DMSO concentration of <1% across all wells. Higher concentrations of solvent will cause enzyme denaturation, leading to false-positive inhibition curves.

  • Enzyme-Inhibitor Incubation: In a black 96-well flat-bottom plate, combine 50 µL of the diluted test compound with 50 µL of the MAO enzyme. Incubate at room temperature for 15 minutes to allow for binding equilibrium.

  • Reaction Cocktail Addition: Add 100 µL of a reaction cocktail containing the specific substrate (Tyramine for MAO-A; Benzylamine for MAO-B), 0.2 U/mL HRP, and 50 µM Amplex Red[3][8].

  • Kinetic Measurement: Immediately transfer the plate to a fluorescence microplate reader. Measure fluorescence continuously for 60 minutes at Ex/Em = 530/590 nm[8].

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the kinetic curve. Plot V0 against compound concentration to derive the IC50.

MAO_Assay Sub Amine Substrate (e.g., Benzylamine) MAO MAO-B Enzyme (+/- Test Compound) Sub->MAO Oxidation H2O2 Hydrogen Peroxide (H2O2) MAO->H2O2 Byproduct HRP Horseradish Peroxidase (HRP) H2O2->HRP Resorufin Resorufin (Highly Fluorescent) HRP->Resorufin Conversion Amplex Amplex Red (Non-fluorescent) Amplex->HRP

MAO-B enzymatic reaction and coupled fluorometric detection pathway.

Protocol 2: Cytochrome P450 Luminescent Screening Assay

Causality & Assay Design: CYP cross-reactivity is assessed using proluciferin substrates. If the CYP enzyme is active, it cleaves the proluciferin to release D-luciferin, which is then utilized by a secondary luciferase cascade to produce light[5]. This luminescent method completely eliminates the auto-fluorescence background often caused by lipophilic anilines, ensuring high-fidelity data.

Step-by-Step Methodology:

  • Enzyme Preparation: Thaw recombinant human CYP3A4 and CYP2B6 microsomes on ice to preserve structural integrity.

  • Incubation: In a white opaque 96-well plate (to maximize signal reflection), mix the test compound, CYP enzyme, and the specific proluciferin substrate.

  • Reaction Initiation: Add an NADPH Regeneration System (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the CYP catalytic cycle. Incubate at 37°C for 30 minutes.

    • Self-Validation Step: Include a "Minus-NADPH" control well. Since CYPs strictly require NADPH for electron transfer, any signal in this well indicates non-CYP mediated substrate cleavage or assay contamination.

  • Detection: Add the Luciferin Detection Reagent (containing recombinant luciferase and ATP) to halt the CYP reaction and initiate the luminescent signal[5].

  • Readout: Measure luminescence on a multimode reader. Compare the signal of the test compound wells against the vehicle control to determine the percentage of inhibition.

Workflow Step1 Compound Prep (N-Butoxybenzyl...) Step2 Enzyme Incubation (CYP450 / MAO) Step1->Step2 Step3 Coupled Detection (NADPH / HRP) Step2->Step3 Step4 Data Acquisition (Microplate Reader) Step3->Step4 Step5 IC50 Profiling & Validation Step4->Step5

Step-by-step workflow for enzyme cross-reactivity screening and validation.

References

  • [1] Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry. 1

  • [6] Benchmarking N-Benzyl-2,4,5-trichloroaniline: A Comparative Guide for Drug Discovery Professionals. Benchchem.6

  • [8] Fluoro: MAO. Interchim. 8

  • [2] Enzyme Inhibition Assays for Monoamine Oxidase. PubMed. 2

  • [3] Application Notes and Protocols for Monoamine Oxidase A and B Inhibition Assays. Benchchem. 3

  • [7] A Peroxidase-linked Spectrophotometric Assay for the Detection of Monoamine Oxidase Inhibitors. Semantic Scholar.7

  • [4] Human Cytochrome P450 3A4 (CYP3A4) ELISA Kit. ABclonal. 4

  • [5] P450-Glo™ Assays. Promega Corporation. 5

Sources

A Senior Application Scientist's Guide to Benchmarking N-(4-Butoxybenzyl)-3-propoxyaniline Against Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Corrosion Inhibition

In the relentless pursuit of asset integrity, the role of corrosion inhibitors is paramount. While numerous commercial formulations exist, the development of novel, more effective inhibitors is a continuous endeavor in materials science and chemical engineering. This guide introduces N-(4-Butoxybenzyl)-3-propoxyaniline, a molecule with a structural motif suggestive of high potential for corrosion inhibition, and provides a comprehensive framework for benchmarking its performance against established commercial inhibitors.

The rationale for investigating N-(4-Butoxybenzyl)-3-propoxyaniline stems from its molecular architecture. The presence of nitrogen and oxygen heteroatoms, coupled with aromatic rings, suggests a strong tendency for adsorption on metal surfaces. This adsorption forms a protective layer that can significantly impede the electrochemical processes of corrosion. This guide will provide researchers, scientists, and drug development professionals with the methodologies to rigorously evaluate this potential.

Hypothesized Mechanism of Action

N-(4-Butoxybenzyl)-3-propoxyaniline is postulated to function as a mixed-type corrosion inhibitor. Its mechanism likely involves the adsorption of the molecule onto the metal surface, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption is facilitated by the lone pair of electrons on the nitrogen and oxygen atoms, as well as the pi-electrons of the benzene rings, which can interact with the vacant d-orbitals of iron atoms on the steel surface. This interaction effectively blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution or oxygen reduction) reactions of the corrosion process.

Selection of Standard Commercial Inhibitors for Comparison

For a robust benchmark, it is essential to compare N-(4-Butoxybenzyl)-3-propoxyaniline against well-established commercial inhibitors. The following classes of inhibitors are recommended for this comparative study, given their widespread use in various industrial applications for protecting steel.[1][2][3]

  • Imidazoline-based inhibitors: These are common in the oil and gas industry and are known for their film-forming properties.

  • Quaternary Ammonium Salt-based inhibitors: These cationic surfactants are effective in acidic environments and are known for their strong adsorption characteristics.[2][4]

  • Phosphate Ester-based inhibitors: These anionic inhibitors are known for their ability to form a passive layer on the metal surface.[4]

  • Fatty Acid Amide-based inhibitors: These are often used in metalworking fluids and offer good corrosion protection and lubricity.[1]

Comparative Performance Data (Hypothetical)

The following table illustrates how the performance data for N-(4-Butoxybenzyl)-3-propoxyaniline could be presented in comparison to standard commercial inhibitors. The data in this table is hypothetical and serves as a template for presenting the results of the experimental protocols detailed below.

InhibitorConcentration (ppm)Corrosion Rate (mm/year) from Weight LossInhibition Efficiency (%) from Weight LossCorrosion Current Density (μA/cm²) from PDPInhibition Efficiency (%) from PDPCharge Transfer Resistance (Ω·cm²) from EISInhibition Efficiency (%) from EIS
Blank (No Inhibitor) 01.25-110.5-50.2-
N-(4-Butoxybenzyl)-3-propoxyaniline 1000.0893.67.293.5850.794.1
Commercial Inhibitor A (Imidazoline-based) 1000.1290.410.590.5625.492.0
Commercial Inhibitor B (Quaternary Ammonium Salt) 1000.1092.08.991.9710.992.9
Commercial Inhibitor C (Phosphate Ester) 1000.1588.013.188.1550.190.9

Experimental Protocols

To ensure the scientific validity of the benchmark, the following standardized experimental protocols should be meticulously followed. These methods are widely accepted for evaluating the performance of corrosion inhibitors.

Weight Loss Method

The weight loss method is a straightforward and reliable technique for determining the average corrosion rate over a specific period.[5][6][7]

Objective: To determine the corrosion rate of mild steel in a corrosive medium with and without the inhibitors and to calculate the inhibition efficiency.

Apparatus and Materials:

  • Mild steel coupons of known dimensions and surface area

  • Analytical balance (±0.1 mg accuracy)

  • Water bath or thermostat

  • Glass beakers

  • Corrosive medium (e.g., 1 M HCl or 3.5% NaCl solution)

  • Inhibitors (N-(4-Butoxybenzyl)-3-propoxyaniline and standard commercial inhibitors)

  • Acetone, ethanol, and distilled water for cleaning

  • Desiccator

Procedure:

  • Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, rinse with distilled water, and dry.

  • Accurately weigh the cleaned coupons using an analytical balance.

  • Prepare the corrosive solutions with and without the desired concentrations of the inhibitors.

  • Immerse the weighed coupons in the test solutions in separate beakers.

  • Maintain a constant temperature using a water bath for a specified immersion period (e.g., 24 hours).

  • After the immersion period, retrieve the coupons, clean them with a suitable cleaning solution to remove corrosion products, rinse with distilled water and acetone, and dry.

  • Reweigh the coupons to determine the weight loss.

  • Calculate the corrosion rate (CR) in mm/year using the formula: CR = (8.76 × 10^4 × W) / (A × T × D) where W is the weight loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of mild steel in g/cm³.

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inh is the corrosion rate in the presence of the inhibitor.

Weight_Loss_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep1 Polish & Clean Steel Coupon prep2 Weigh Coupon (Initial Weight) prep1->prep2 exp1 Immerse Coupon in Solution prep2->exp1 prep3 Prepare Corrosive Solution +/- Inhibitor exp2 Maintain Constant Temperature exp1->exp2 ana1 Retrieve & Clean Coupon exp2->ana1 ana2 Weigh Coupon (Final Weight) ana1->ana2 ana3 Calculate Weight Loss ana2->ana3 ana4 Calculate Corrosion Rate & Inhibition Efficiency ana3->ana4

Caption: Workflow for the Weight Loss Method.

Potentiodynamic Polarization (PDP)

Potentiodynamic polarization is an electrochemical technique that provides insights into the kinetics of the anodic and cathodic reactions, allowing for the determination of the corrosion current density (i_corr) and the mechanism of inhibition.[8][9][10]

Objective: To determine the corrosion current density and to classify the inhibitors as anodic, cathodic, or mixed-type.

Apparatus and Materials:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell (working electrode: mild steel; reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; counter electrode: platinum or graphite)

  • Corrosive medium with and without inhibitors

Procedure:

  • Prepare the mild steel working electrode by embedding it in an insulating resin, leaving a known surface area exposed. Polish the exposed surface to a mirror finish.

  • Assemble the three-electrode cell with the prepared working electrode, reference electrode, and counter electrode.

  • Fill the cell with the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential to an anodic potential relative to the OCP (e.g., from -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.167 mV/s).

  • Plot the logarithm of the current density versus the applied potential (Tafel plot).

  • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).

  • Calculate the inhibition efficiency (IE%) using the formula: IE% = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100 where i_corr_blank is the corrosion current density in the absence of the inhibitor and i_corr_inh is the corrosion current density in the presence of the inhibitor.

PDP_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Prepare Working Electrode setup2 Assemble 3-Electrode Cell setup1->setup2 setup3 Add Test Solution setup2->setup3 meas1 Stabilize Open Circuit Potential (OCP) setup3->meas1 meas2 Scan Potential (e.g., -250 to +250 mV vs OCP) meas1->meas2 meas3 Record Current Density meas2->meas3 ana1 Generate Tafel Plot (log i vs. E) meas3->ana1 ana2 Extrapolate to find i_corr ana1->ana2 ana3 Calculate Inhibition Efficiency ana2->ana3 EIS_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis setup1 Prepare Working Electrode setup2 Assemble 3-Electrode Cell setup1->setup2 setup3 Add Test Solution setup2->setup3 meas1 Stabilize at OCP setup3->meas1 meas2 Apply AC Signal over Frequency Range meas1->meas2 meas3 Record Impedance Data meas2->meas3 ana1 Generate Nyquist & Bode Plots meas3->ana1 ana2 Model with Equivalent Circuit ana1->ana2 ana3 Determine R_ct and C_dl ana2->ana3 ana4 Calculate Inhibition Efficiency ana3->ana4

Caption: Workflow for Electrochemical Impedance Spectroscopy.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of N-(4-Butoxybenzyl)-3-propoxyaniline as a corrosion inhibitor, benchmarking its performance against established commercial standards. By adhering to the detailed experimental protocols, researchers can generate reliable and comparative data. The synergistic use of weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy will provide a holistic understanding of the inhibitor's efficacy and mechanism of action.

Future work should focus on optimizing the concentration of N-(4-Butoxybenzyl)-3-propoxyaniline, evaluating its performance under a wider range of environmental conditions (e.g., varying pH, temperature, and flow), and conducting surface analysis (e.g., using SEM, AFM, and XPS) to visualize the adsorbed inhibitor film and further elucidate its protective mechanism. The insights gained from such a rigorous benchmarking program will be invaluable in advancing the field of corrosion science and in the development of next-generation corrosion inhibitors.

References

  • Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. (2022). IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • Potentiodynamic Polarization: Significance and symbolism. (2025). ScienceDirect.
  • Gamry Instruments. (n.d.). Why Use Electrochemical Techniques for Corrosion Measurement? Available at: [Link]

  • Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride. (2012). AIP Conference Proceedings. Available at: [Link]

  • Study of Corrosion Inhibition of Mild Steel in 3% Nacl Solution Using Weight Loss Method. (2022). International Journal of Creative Research Thoughts (IJCRT). Available at: [Link]

  • Weight Loss Studies on the Corrosion Behavior of Some Metals in Various Media. (2016). Chemical Science Review and Letters. Available at: [Link]

  • Laboratory assessment of the efficiency of corrosion inhibitors at oilfield pipelines of the West Siberia region I. Objective setting. (2012). International Journal of Corrosion and Scale Inhibition.
  • Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers. (1997).
  • WEIGHT LOSS MEASUREMENT, CORROSION RATE AND INHIBITION EFFICIENCY. (2018).
  • Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. (2021). Polymers. Available at: [Link]

  • Weight loss method of corrosion assessment. (2021).
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). (n.d.).
  • Potentiodynamic Anodic Polarization. (n.d.). Princeton Applied Research.
  • Screening and Benchmarking of Commercial Corrosion Inhibitors for Organic Acids Corrosion Mitigations. (2022). Journal of Advanced Research in Fluid Mechanics and Thermal Sciences.
  • Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta. (2017).
  • Comprehensive Analysis of the Corrosion Inhibition Performance of 4-Piperonylideneaminoantipyrine for Mild Steel in HCl Solution. (2023). Molecules.
  • Chemical Qualification of Corrosion Inhibitors in the Oil & Gas Industry: Impact of Test Approaches on Performance during Laboratory Screening. (2019).
  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (2009).
  • A New Method of Evaluating Corrosion-inhibiting Admixtures. (2019).
  • A Combination of Laboratory Testing, RCE, and Corrosion Loop for Inhibitor Selection. (2023). MDPI.
  • Comprehensive List of Corrosion Inhibitors. (2026). Ecolink.
  • Corrosion Inhibition Properties of Corrosion Inhibitors to under-Deposit Corrosion of X65 Steel in CO2 Corrosion Conditions. (2024). MDPI.
  • 10 Types of Corrosion Inhibitors in oil and gas Industry. (2024).
  • Corrosion Inhibitor - Chemical Classification, Carbon Steel Corrosion. (n.d.). RXCHEMICALS.
  • N-[4-(sec-Butoxy)benzyl]-3-isopropoxyaniline. (n.d.). Santa Cruz Biotechnology.
  • Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. (2022). Molecules.
  • N-benzylideneaniline and N-benzylaniline Are Potent Inhibitors of Lignostilbene-Alpha,beta-Dioxygenase, a Key Enzyme in Oxidative Cleavage of the Central Double Bond of Lignostilbene. (2003). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. (2021). Lubricants.
  • Industrial Uses of 3,5-Dichloro-n-propoxybenzene in Organic Synthesis. (2026). Dakota Pharm.
  • Design, synthesis and biological evaluation of selected 3-[3-(amino) propoxy] benzenamines as acetylcholinesterase inhibitors. (2016). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Structural Descriptors and Antioxidant Activity Markers of 4-[4-(2-Aminoethoxy)benzyl]aniline. (2026). MDPI.
  • 5-Nitro-2-propoxyaniline. (n.d.). Wikipedia.
  • 3-propoxyaniline (C9H13NO). (n.d.). PubChem.
  • Synthesis and Application of 4-methoxybenzylamine. (2022). ChemicalBook.
  • Preparation and characterization of new sol–gel titanium(IV) butoxide–cyanopropyltriethoxysilane hybrid sorbent for extraction of polar aromatic amines. (2013). Journal of Sol-Gel Science and Technology.
  • 4-Propoxyaniline. (n.d.). Sigma-Aldrich.

Sources

A Comparative Guide to the Synthesis of N-(4-Butoxybenzyl)-3-propoxyaniline: An Analysis of Pathway Reproducibility

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and organic synthesis, the consistent and reliable synthesis of target molecules is paramount. N-(4-Butoxybenzyl)-3-propoxyaniline serves as a valuable scaffold in medicinal chemistry, and its dependable production is critical for advancing research programs. This guide provides an in-depth comparison of the two primary synthetic pathways to this compound: Reductive Amination and Direct N-Alkylation. We will dissect the methodologies, evaluate their performance based on experimental data from analogous reactions, and critically analyze the factors that govern their reproducibility across different laboratory settings.

Pathway 1: Reductive Amination

Reductive amination is a highly efficient and selective method for forming carbon-nitrogen bonds. This two-step, one-pot procedure involves the initial formation of a Schiff base (imine) from the reaction of an amine and an aldehyde, followed by the immediate reduction of the imine to the target secondary amine. This pathway is often favored for its high selectivity, typically yielding the desired mono-alkylated product with minimal side reactions.[1][2]

Causality and Experimental Rationale

The success of this pathway hinges on the differential reactivity of the reducing agent. A mild reducing agent, such as Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride, is chosen because it selectively reduces the protonated imine (iminium ion) much faster than the starting aldehyde.[3] This chemoselectivity prevents the wasteful formation of benzyl alcohol from the starting aldehyde, a common side product when stronger reducing agents like sodium borohydride are used without careful temperature control.[2] The reaction is typically performed in a solvent like dichloroethane (DCE) or methanol, which effectively solubilizes the reactants and intermediates.

Experimental Protocol: Reductive Amination

Materials:

  • 3-Propoxyaniline

  • 4-Butoxybenzaldehyde

  • Sodium Triacetoxyborohydride (STAB)

  • Dichloroethane (DCE) or Methanol

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • To a solution of 4-butoxybenzaldehyde (1.0 mmol) in dichloroethane (10 mL), add 3-propoxyaniline (1.1 mmol).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Progress can be monitored by Thin-Layer Chromatography (TLC).

  • Once imine formation is substantial, add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in a single portion.[1]

  • Continue stirring the reaction at room temperature for 6-24 hours, monitoring by TLC until the starting materials are consumed.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel, extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product via column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Visualizing the Workflow: Reductive Amination

G cluster_prep Reaction Setup cluster_reaction Imine Formation & Reduction cluster_workup Workup & Purification reagents 1. Dissolve 4-Butoxybenzaldehyde & 3-Propoxyaniline in DCE stir 2. Stir 1-2h at RT (Imine Formation) reagents->stir add_stab 3. Add NaBH(OAc)₃ (STAB) stir->add_stab reduce 4. Stir 6-24h at RT (Reduction) add_stab->reduce quench 5. Quench with sat. NaHCO₃ reduce->quench extract 6. Extract with Ethyl Acetate quench->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product Pure N-(4-Butoxybenzyl) -3-propoxyaniline purify->product G cluster_prep Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification reagents 1. Combine 3-Propoxyaniline (excess), K₂CO₃, & cat. KI in Acetone reflux 2. Heat to Reflux reagents->reflux add_bromide 3. Add 4-Butoxybenzyl Bromide (dropwise) reflux->add_bromide react 4. Reflux 24-48h add_bromide->react concentrate 5. Cool & Remove Solvent react->concentrate extract 6. Aqueous Workup & Extraction concentrate->extract dry 7. Dry & Concentrate extract->dry purify 8. Column Chromatography dry->purify product N-(4-Butoxybenzyl)-3-propoxyaniline + Over-alkylation side product purify->product G cluster_inputs Controlled Inputs cluster_conditions Environmental & Procedural Factors reagents Reagent Purity & Source repro Reproducible Synthesis Outcome reagents->repro solvents Solvent Grade & Dryness solvents->repro stoichiometry Accurate Stoichiometry stoichiometry->repro temp Temperature Control temp->repro atmosphere Atmosphere (Inert vs. Air) atmosphere->repro stirring Stirring Rate & Efficiency stirring->repro time Reaction Time time->repro

Sources

Safety Operating Guide

Navigating the Disposal of N-(4-Butoxybenzyl)-3-propoxyaniline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For researchers at the forefront of drug discovery and development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and environmentally conscious disposal of all chemical waste. This guide provides a comprehensive, step-by-step framework for the proper disposal of N-(4-Butoxybenzyl)-3-propoxyaniline, a compound representative of aniline derivatives used in research. Adherence to these procedures is paramount for personnel safety and regulatory compliance.

Hazard Identification and Risk Assessment: Understanding the Compound

N-(4-Butoxybenzyl)-3-propoxyaniline, while not extensively characterized in publicly available safety literature, belongs to the family of aromatic amines and ethers. Compounds in this class are often associated with a range of potential hazards. Aromatic amines, such as aniline, are known for their potential toxicity, including carcinogenicity and mutagenicity.[1][2] They can be readily absorbed through the skin, and inhalation of vapors or dust can cause respiratory irritation.[2][3] Therefore, it is crucial to treat N-(4-Butoxybenzyl)-3-propoxyaniline with a high degree of caution.

Key Potential Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[4]

  • Irritation: Can cause skin and serious eye irritation.[3][5]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[6]

  • Environmental Hazard: Potentially toxic to aquatic life.[6]

Given these potential risks, all handling and disposal procedures must be conducted within a certified laboratory chemical fume hood.[7]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling N-(4-Butoxybenzyl)-3-propoxyaniline and its waste. The following table summarizes the essential PPE and the rationale for its use.

PPE ComponentSpecificationsRationale
Gloves Chemical-resistant gloves (e.g., Butyl, Neoprene, Viton). Nitrile gloves are not recommended for prolonged contact with aniline derivatives.[7]To prevent skin contact and absorption of the chemical.[7]
Eye Protection Chemical splash goggles or a face shield.[7][8]To protect eyes from splashes and airborne particles.[7]
Lab Coat A fully-buttoned lab coat made of a suitable chemical-resistant material.To protect skin and personal clothing from contamination.[7]
Respiratory Protection Work should be conducted in a chemical fume hood.[7] In cases of potential aerosol generation or high concentrations, a respirator may be required as part of a comprehensive respiratory protection program.To prevent inhalation of harmful vapors or dust.[7]

Disposal Workflow: A Step-by-Step Protocol

The proper disposal of N-(4-Butoxybenzyl)-3-propoxyaniline is a multi-step process that ensures the waste is handled, stored, and ultimately disposed of in a safe and compliant manner. The following diagram illustrates the decision-making process for disposal.

DisposalWorkflow Disposal Decision Workflow for N-(4-Butoxybenzyl)-3-propoxyaniline Start Start: Waste Generation Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Small_Quantity Small Quantity (e.g., residual amounts in containers) Assess_Quantity->Small_Quantity < 1L Large_Quantity Large Quantity (e.g., bulk waste, significant spills) Assess_Quantity->Large_Quantity > 1L or Spill Container_Prep Prepare Labeled, Compatible Hazardous Waste Container Small_Quantity->Container_Prep Large_Quantity->Container_Prep Collect_Waste Collect Waste in Fume Hood Container_Prep->Collect_Waste Decontaminate Decontaminate Glassware & Surfaces Collect_Waste->Decontaminate Segregate Segregate from Incompatible Wastes Decontaminate->Segregate Store Store in Designated, Secure, and Ventilated Area Segregate->Store Arrange_Pickup Arrange for Pickup by EH&S or Licensed Contractor Store->Arrange_Pickup End End: Proper Disposal Arrange_Pickup->End

Caption: Disposal decision workflow for N-(4-Butoxybenzyl)-3-propoxyaniline.

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • N-(4-Butoxybenzyl)-3-propoxyaniline waste is classified as hazardous waste.

    • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) department.[9]

  • Waste Collection:

    • All waste containing N-(4-Butoxybenzyl)-3-propoxyaniline must be collected in a clearly labeled, compatible hazardous waste container.[7] A polyethylene container is a suitable option.[7]

    • The container must be labeled with "Hazardous Waste," the full chemical name "N-(4-Butoxybenzyl)-3-propoxyaniline," and the date of accumulation.[9]

    • All collection of waste must be performed within a certified chemical fume hood.

  • Storage:

    • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area.[7]

    • The storage area should be away from direct sunlight, sources of ignition, and incompatible materials such as strong oxidizing agents and strong acids.[7][10]

    • Ensure secondary containment is in place for all liquid hazardous waste.

  • Disposal:

    • Arrange for the collection of the hazardous waste by your institution's EH&S department or a licensed hazardous waste disposal contractor.[7]

    • Never dispose of N-(4-Butoxybenzyl)-3-propoxyaniline down the drain or in the regular solid waste stream.[7]

    • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.[11][12]

Spill Management and Decontamination

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert personnel in the immediate area.

  • Wearing the appropriate PPE, absorb the spill with an inert, dry material such as vermiculite, dry sand, or earth.[7]

  • Carefully collect the absorbent material and contaminated debris into a labeled hazardous waste container.[7]

  • Decontaminate the spill area with a suitable solvent (e.g., ethanol or methanol) followed by a thorough wash with soap and water.[9] All cleaning materials must be disposed of as hazardous waste.[9]

For Large Spills:

  • Immediately evacuate the area and alert others.[7]

  • Secure the area to prevent entry.[7]

  • Contact your institution's EH&S department or emergency response team immediately.[7]

Decontamination of Glassware and Equipment:

  • All glassware and equipment that have come into contact with N-(4-Butoxybenzyl)-3-propoxyaniline must be decontaminated.

  • Triple rinse the equipment with a suitable solvent. The first two rinses should be collected as hazardous waste.[13][14] Subsequent rinses with soap and water may be permissible for drain disposal, but consult your institutional guidelines.[15]

By adhering to these rigorous disposal procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the highest standards of scientific integrity and environmental stewardship.

References

  • BenchChem. (n.d.). Safe Disposal of N-(Hex-5-en-2-yl)aniline: A Guide for Laboratory Professionals.
  • BenchChem. (2025). Essential Guidance for the Proper Disposal of N-Methyl-p-(o-tolylazo)aniline.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • ERG Environmental. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • Sigma-Aldrich. (2021, April 12). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Department of Chemistry. (n.d.). Disposal of Hazardous Waste.
  • SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.indd.
  • Axonator. (2024, April 29). EPA Hazardous Waste Management.
  • Scribd. (n.d.). Aromatic Amines Hazcard Overview | PDF.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Butoxyaniline, 97% (gc).
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Butoxybenzyl)-3-propoxyaniline
Reactant of Route 2
Reactant of Route 2
N-(4-Butoxybenzyl)-3-propoxyaniline

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.